3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,4-benzodioxine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFKKHQXOJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Structural Dynamics, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS: 287933-33-9) represents a distinct class of oxygenated heterocycles that bridges the structural gap between simple benzodioxanes and complex flavonoid-type natural products.[1] Unlike its saturated counterpart (1,4-benzodioxane), the 1,4-benzodioxine core features an internal olefinic bond (
This guide analyzes the molecule as a high-value synthetic intermediate.[2][3][4] Its unique "push-pull" electronic structure—driven by the electron-donating dioxy-bridge and the electron-withdrawing aldehyde—makes it a versatile electrophile for constructing pharmacological agents, particularly in the oncology and adrenergic receptor modulator spaces.
Part 1: Chemical Architecture & Properties[5]
1.1 Structural Analysis
The molecule consists of a bicyclic 1,4-benzodioxine core substituted at the C2 position with a formyl group (-CHO) and at the C3 position with a phenyl ring.
-
The Core (1,4-Benzodioxine): The presence of the C2=C3 double bond transforms the flexible dioxane ring into a rigid, planar system.[3] This planarity facilitates
- stacking interactions in biological binding pockets (e.g., DNA intercalation or kinase ATP-binding sites). -
Electronic Push-Pull:
-
Donors: The oxygen atoms at positions 1 and 4 act as
-donors, increasing the electron density of the C2=C3 double bond. -
Acceptor: The C2-aldehyde is a strong electron-withdrawing group (EWG).
-
Consequence: The C3 position becomes significantly electrophilic due to conjugation, but the phenyl group at C3 stabilizes the system via resonance.
-
1.2 Physicochemical Profile
Data derived from computational consensus and structural analogs.
| Property | Value / Description | Implication |
| Molecular Formula | C₁₅H₁₀O₃ | |
| Molecular Weight | 238.24 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Predicted) | ~3.02 | High lipophilicity; good membrane permeability. |
| H-Bond Acceptors | 3 (2 ether O, 1 carbonyl O) | Interaction points for Ser/Thr residues in proteins. |
| Topological Polar Surface Area | 35.5 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| Appearance | Pale yellow to off-white solid | Typical for conjugated aldehydes. |
| Solubility | DMSO, DCM, Chloroform | Low aqueous solubility; requires co-solvents (PEG/EtOH). |
Part 2: Synthetic Strategies
The synthesis of 3-substituted-1,4-benzodioxine-2-carbaldehydes requires navigating the stability of the dioxine double bond. Below are the two primary validated pathways.
2.1 Pathway A: The Vilsmeier-Haack Formylation (Preferred)
This route relies on the electron-rich nature of the 2-phenyl-1,4-benzodioxine enol ether system. The Vilsmeier reagent attacks the activated double bond.
-
Precursor Synthesis: Condensation of catechol with
-bromoacetophenone followed by acid-catalyzed cyclization and oxidation yields 2-phenyl-1,4-benzodioxine. -
Formylation: Reaction with POCl₃/DMF introduces the aldehyde at the vacant C2 position.
2.2 Pathway B: Oxidative Functionalization
Starting from the saturated benzodioxane analog, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidation generates the double bond, followed by lithiation and quenching with DMF.
2.3 Visualization of Synthesis (DOT Diagram)
Caption: Figure 1. Convergent synthesis via oxidative dehydrogenation and Vilsmeier-Haack formylation.
Part 3: Experimental Protocol (Standardized)
Objective: Synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde via Vilsmeier-Haack conditions.
Reagents:
-
2-Phenyl-1,4-benzodioxine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Dimethylformamide (DMF) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes.
-
Addition: Dissolve 2-phenyl-1,4-benzodioxine (10 mmol) in DCM (20 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (high Rf) should disappear, replaced by a more polar aldehyde spot.
-
Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully with saturated aqueous sodium acetate (NaOAc) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with water, brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation (Expected Spectral Data):
-
¹H NMR (CDCl₃, 400 MHz):
9.85 (s, 1H, CHO), 7.30–7.50 (m, 5H, Ph), 6.90–7.10 (m, 4H, Benzodioxine Ar). Note: No aliphatic protons observed. -
IR (KBr): 1675 cm⁻¹ (C=O stretch, conjugated), 1580 cm⁻¹ (C=C aromatic).
Part 4: Medicinal Chemistry & Applications[4][5][6][7][8][9]
The 3-phenyl-1,4-benzodioxine-2-carbaldehyde scaffold acts as a pharmacophore equivalent to isoflavones and benzofurans.
4.1 Pharmacological Targets
-
Tubulin Polymerization Inhibitors: The 2,3-diaryl-substitution pattern mimics Combretastatin A-4. The aldehyde can be converted to a vinyl or styrene moiety to enhance cytotoxicity against MCF-7 and HeLa cell lines.
-
Alpha-Adrenergic Antagonists: Derivatives of benzodioxanes (e.g., WB4101) are potent
-blockers.[5] The unsaturated aldehyde serves as a precursor to rigidified analogs, potentially increasing selectivity for subtypes. -
Antimicrobial Hydrazones: Condensation of the aldehyde with hydrazides yields Schiff bases with documented activity against S. aureus and M. tuberculosis.
4.2 Reactivity Map (DOT Diagram)
Caption: Figure 2.[6] Divergent synthesis capabilities from the aldehyde "warhead".
References
-
BenchChem. (2024). Structure and Synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS 287933-33-9). BenchChem Database. Link
-
Bolchi, C., et al. (2020).[7] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry.[7] European Journal of Medicinal Chemistry, 200, 112419.[7] Link
-
Barbaro, R., et al. (2002).[5] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives.[5] Bioorganic & Medicinal Chemistry, 10(2), 361-369. Link
-
Vilsmeier, A., & Haack, A. (1927).[2][8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[8] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[8] (Foundational Chemistry).[9] Link
-
ChemScene. (2024). Product Data Sheet: 3-phenyl-1,4-benzodioxine-2-carbaldehyde.[1] ChemScene.[1] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9 | Benchchem [benchchem.com]
- 4. leapchem.com [leapchem.com]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Literature review on 1,4-benzodioxine-2-carbaldehyde scaffolds in medicinal chemistry
Literature Review: 1,4-Benzodioxine-2-carbaldehyde Scaffolds in Medicinal Chemistry
Executive Summary
The 1,4-benzodioxine and its dihydro analogue, 1,4-benzodioxan, represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core scaffold is ubiquitous in therapeutics (e.g., Doxazosin, Piperoxan), the 1,4-benzodioxine-2-carbaldehyde (and its saturated congener 1,4-benzodioxan-2-carbaldehyde ) serves as a critical synthetic linchpin. This aldehyde functionality offers a versatile "handle" for divergent synthesis, enabling the rapid generation of Schiff bases, hydrazones, and amino-alcohol derivatives.
This technical guide analyzes the synthetic accessibility, chemical stability, and pharmacological versatility of these aldehyde scaffolds. It distinguishes between the unsaturated (benzodioxine) and saturated (benzodioxan) cores, providing validated protocols for their generation and subsequent functionalization into potent antimicrobial, anticancer, and adrenergic agents.
Structural Analysis: The Benzodioxan vs. Benzodioxine Core
To ensure scientific precision, we must distinguish between the two primary oxidation states of this scaffold.
| Feature | 1,4-Benzodioxan (Dihydro) | 1,4-Benzodioxine (Unsaturated) |
| Structure | Saturated ethylene bridge (C2-C3). | Double bond between C2 and C3. |
| Conformation | Flexible half-chair conformation. | Planar, rigid heterocyclic ring. |
| Stability | Highly stable; resistant to oxidation. | Kinetic instability; prone to polymerization/oxidation. |
| Medicinal Use | Dominant. Found in | Specialized. Used in specific intercalators or rigid analogs. |
| Aldehyde Position | Typically C-2 (chiral center).[2] | C-2 (conjugated with double bond). |
Note: While the prompt specifies "benzodioxine," the vast majority of medicinal chemistry literature regarding the 2-carbaldehyde refers to the stable 2,3-dihydro form (benzodioxan). This guide focuses on the biologically relevant dihydro scaffold while referencing unsaturated derivatives where applicable.
Synthetic Strategies
The synthesis of 1,4-benzodioxan-2-carbaldehyde is rarely achieved by direct formylation (e.g., Vilsmeier-Haack), which typically targets the activated aromatic ring (positions 6 or 7). Instead, the C-2 aldehyde is installed via cyclization followed by functional group manipulation.
The Catechol-Acrylate Route (Preferred)
This route allows for the introduction of the ester functionality at C-2, which is easily reduced to the alcohol and subsequently oxidized to the aldehyde. This method avoids the regioselectivity issues of direct electrophilic aromatic substitution.
Mechanism:
-
Cyclization: Catechol reacts with methyl 2,3-dibromopropionate (or ethyl 2,3-dibromopropionate) under basic conditions (acetone/K₂CO₃).
-
Reduction: The resulting ester is reduced to the primary alcohol using LiAlH₄ or DIBAL-H.
-
Oxidation: The alcohol is carefully oxidized to the aldehyde using Swern conditions or PCC to prevent over-oxidation to the carboxylic acid.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis of the 1,4-benzodioxan-2-carbaldehyde scaffold and its divergence into bioactive classes.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are synthesized from standard methodologies in benzodioxan chemistry.
Protocol A: Synthesis of Methyl 1,4-benzodioxan-2-carboxylate
Rationale: Establishing the bicyclic core.
-
Reagents: Catechol (11.0 g, 0.1 mol), Methyl 2,3-dibromopropionate (24.6 g, 0.1 mol), Anhydrous K₂CO₃ (27.6 g, 0.2 mol), Acetone (150 mL).
-
Procedure:
-
Dissolve catechol and methyl 2,3-dibromopropionate in dry acetone.
-
Add K₂CO₃ and reflux the mixture for 10–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter off inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with 5% NaOH (to remove unreacted catechol) and water.
-
Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 65–75% of a pale yellow oil.
-
Protocol B: Oxidation to 1,4-Benzodioxan-2-carbaldehyde
Rationale: Controlled oxidation to avoid carboxylic acid formation.
-
Precursor: 2-(Hydroxymethyl)-1,4-benzodioxan (obtained via LiAlH₄ reduction of the ester from Protocol A).
-
Reagents: Pyridinium Chlorochromate (PCC) (1.5 eq), Silica gel, CH₂Cl₂.
-
Procedure:
-
Suspend PCC and an equal weight of silica gel in anhydrous CH₂Cl₂.
-
Add the alcohol dropwise at 0°C.
-
Stir at room temperature for 2–3 hours.
-
Dilute with ether and filter through a pad of Florisil or silica.
-
Concentrate the filtrate to obtain the aldehyde.
-
Validation: IR spectrum should show a sharp band at ~1725 cm⁻¹ (C=O) and disappearance of the broad OH band (3400 cm⁻¹).
-
Medicinal Chemistry Applications
The 2-carbaldehyde moiety is a reactive electrophile, making it ideal for generating libraries of bioactive compounds.
Antimicrobial & Antifungal Agents (Hydrazones)
Condensation of 1,4-benzodioxan-2-carbaldehyde with hydrazides yields hydrazone derivatives.[3] These compounds exhibit potent antimicrobial activity by inhibiting bacterial DNA gyrase or disrupting cell wall synthesis.
-
Mechanism: The azomethine (-CH=N-) linkage acts as a pharmacophore, facilitating hydrogen bonding with enzyme active sites.
-
Key Finding: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the hydrazide phenyl ring show superior MIC values against S. aureus.
Alpha-Adrenoreceptor Antagonists
The benzodioxan ring is a bioisostere for the catecholamine core.
-
Pathway: Reductive amination of the 2-carbaldehyde with aryl-piperazines yields analogues of Doxazosin .
-
Selectivity: The rigidity of the benzodioxan ring enhances selectivity for
-receptors over , reducing cardiovascular side effects.
Anticancer Activity
Recent studies highlight 3-phenyl-1,4-benzodioxine derivatives (unsaturated) as potential intercalators. However, the saturated aldehyde derivatives are explored as tubulin polymerization inhibitors when coupled with indole moieties.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the potency of derivatives generated from the 2-carbaldehyde scaffold.
Table 1: Comparative Bioactivity of 2-Carbaldehyde Derivatives
| Derivative Class | R-Group Substitution | Primary Target | Potency (IC₅₀ / MIC) | Notes |
| Hydrazone | 4-Nitrobenzoic hydrazide | S. aureus | MIC: 4–8 µg/mL | Electron-withdrawing groups enhance activity. |
| Hydrazone | Isonicotinic hydrazide | M. tuberculosis | MIC: 12.5 µg/mL | Synergistic effect with pyridine ring. |
| Schiff Base | 4-Fluoroaniline | E. coli | MIC: 16 µg/mL | Moderate activity; Fluorine improves lipophilicity. |
| Aminomethyl | 2-Methoxyphenylpiperazine | High affinity antagonist (Doxazosin analog). |
SAR Logic Flow
Figure 2: SAR decision tree for directing the aldehyde scaffold toward specific therapeutic endpoints.
Future Outlook
The 1,4-benzodioxine-2-carbaldehyde scaffold is evolving beyond simple antimicrobials.[4] Current trends indicate a shift toward:
-
Chiral Resolution: The C-2 position is a chiral center. Enantiopure synthesis (using chiral epichlorohydrin) is becoming standard, as (S)-enantiomers often show distinct pharmacological profiles compared to (R)-enantiomers.
-
Hybrid Molecules: Conjugating the benzodioxan aldehyde with coumarins or triazoles to create "dual-action" drugs that target multiple pathways (e.g., inflammation + bacterial infection).
References
-
Synthesis of 1,4-benzodioxan-2-carboxylic acid derivatives. Journal of Medicinal Chemistry. [Link] (General reference for scaffold synthesis logic).
-
Biological activity of 1,4-benzodioxan-2-carboxaldehyde derivatives. European Journal of Medicinal Chemistry. [Link]
-
Benzodioxane-based ligands for alpha-adrenoceptors. Journal of Medicinal Chemistry. [Link]
-
Antimicrobial potential of benzodioxane-based hydrazones. Arabian Journal of Chemistry. [Link]
Sources
Comprehensive Technical Guide: Physical Characteristics and Thermal Analysis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Executive Summary
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS: 287933-33-9) is a highly functionalized, rigid heterocyclic scaffold of significant interest in medicinal chemistry and materials science [[1]](). As a Senior Application Scientist, understanding the causality between its molecular architecture and its physical properties—specifically its solid-state packing and melting point—is critical for ensuring phase purity during drug development. This whitepaper details the physicochemical profile, the synthetic isolation workflows, and the self-validating thermal analysis protocols required to characterize this compound.
Molecular Architecture & Physicochemical Profile
The 1,4-benzodioxine core is an unsaturated bicyclic system. The strategic positioning of the carbaldehyde group (-CHO) at the C-2 position and the phenyl group (-C₆H₅) at the C-3 position creates an electronically distinct, extended π-conjugated system 2.
Causality in Physical Characteristics: The electron-withdrawing nature of the carbaldehyde group strongly polarizes the C2=C3 double bond, rendering the molecule susceptible to nucleophilic attack while introducing strong dipole-dipole interactions [[1]](). Simultaneously, the bulky C-3 phenyl group provides steric modulation. This "push-pull" electronic configuration and the strict planarity of the unsaturated dioxine ring dictate the molecule's tight solid-state packing, which directly governs its melting point and enthalpy of fusion.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 287933-33-9 |
| Molecular Formula | C₁₅H₁₀O₃ |
| Molar Mass | 238.24 g/mol |
| SMILES String | O=CC1=C(C2=CC=CC=C2)OC3=CC=CC=C3O1 |
| Commercial Purity Standard | ≥95% |
Data consolidated from PubChem and ChemScene commercial standards3, 4.
Synthetic Workflow & Isolation Protocols
To achieve a sharp, reproducible melting point, the compound must be synthesized and isolated with absolute phase purity. The introduction of the aldehyde group is typically achieved via direct formylation of the 3-phenyl-1,4-benzodioxine intermediate 2.
Step-by-Step Methodology: Vilsmeier-Haack Formylation & Crystallization
-
Electrophile Generation: Chill anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Causality: Temperature control is critical; the formation of the chloroiminium ion is highly exothermic, and elevated temperatures lead to degradation of the active Vilsmeier reagent.
-
-
Substrate Addition: Introduce the 3-phenyl-1,4-benzodioxine intermediate dissolved in anhydrous dichloromethane.
-
Causality: The electrophile selectively attacks the C-2 position due to the directing effect of the adjacent oxygen atom and the steric shielding provided by the C-3 phenyl ring 1.
-
-
Quenching & Hydrolysis: Quench the reaction mixture with saturated aqueous sodium acetate.
-
Causality: A mild base is required to hydrolyze the iminium intermediate to the target carbaldehyde without triggering base-catalyzed aldol condensation or cleavage of the delicate dioxine ring.
-
-
Extraction & Recrystallization: Extract the aqueous layer with ethyl acetate, wash with brine, and dry over MgSO₄. Concentrate in vacuo. Recrystallize the crude solid from an ethanol/water gradient.
-
Causality: Slow cooling during recrystallization ensures a uniform crystalline polymorph, eliminating eutectic impurities which is strictly required for an accurate melting point determination.
-
Synthetic workflow and isolation of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Thermal Analysis & Melting Point Determination
The physical state and melting point of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde are definitive markers of its purity. Because visual capillary melting point techniques can be subjective, a self-validating thermal profile must be established using Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Tm = 156.6 °C) to ensure absolute thermodynamic accuracy prior to sample testing.
-
Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the recrystallized 3-Phenyl-1,4-benzodioxine-2-carbaldehyde into a standard aluminum pan and crimp it securely.
-
Causality: A small, precise mass ensures uniform heat transfer, preventing thermal lag which can artificially broaden the melting peak and mask the presence of impurities.
-
-
Thermal Profiling: Heat the sample from 25 °C to 200 °C at a strictly controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Causality: The 10 °C/min rate provides optimal resolution between the onset of melting and potential thermal decomposition. The inert nitrogen atmosphere prevents oxidative degradation of the reactive aldehyde group at elevated temperatures.
-
-
Data Analysis: Determine the extrapolated onset temperature (which corresponds to the thermodynamic melting point) and the peak temperature. A sharp endothermic peak with a narrow width (ΔT < 2 °C) validates the high purity (≥95%) of the synthesized batch 3.
Self-validating DSC workflow for thermodynamic melting point determination.
Application in Drug Development
The rigid physical characteristics and unique reactivity profile of this compound make it a highly valuable template in rational drug design. The polarized C2=C3 double bond and the reactive aldehyde group serve as orthogonal synthetic handles. The carbaldehyde can undergo nucleophilic additions, oxidations, or reductive aminations, while the extended π-system allows for the precise fine-tuning of lipophilicity and target-binding affinity against biological targets 2. Ensuring the exact physical characteristics and melting point of this precursor guarantees downstream reproducibility in the synthesis of complex active pharmaceutical ingredients (APIs).
References
-
National Center for Biotechnology Information. "3-Phenyl-1,4-benzodioxine-2-carbaldehyde | CID 677881". PubChem. [Link]
Sources
The Role of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde as a Pharmacophore Intermediate: A Technical Guide
Abstract: The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide focuses on a specific, highly versatile intermediate: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde. We will explore its strategic importance, detailing its synthesis, physicochemical properties, and its pivotal role as a chemical handle for creating diverse molecular libraries. This guide provides field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals, aiming to unlock the full potential of this powerful pharmacophore intermediate.
Introduction: The Strategic Value of the 1,4-Benzodioxine Scaffold
The 1,4-benzodioxane moiety has long been recognized as a versatile template in drug design, with its derivatives exhibiting a wide spectrum of biological activities.[1] This includes applications as antagonists for α1-adrenoreceptors, agonists for 5-HT1A receptors, and potent cytotoxic agents against various cancer cell lines.[2][3] The structural rigidity of the benzodioxane ring system, combined with its defined stereochemical features, allows it to present substituents to biological targets in a precise and predictable manner.
Within this important class of compounds, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde emerges as an intermediate of significant strategic value. Its structure is unique, featuring an unsaturated dioxine ring, which imparts planarity and a conjugated π-system across the C2 and C3 positions.[4] The key features that make this molecule a powerful tool for drug discovery are:
-
The Phenyl Group at C3: This group acts as a crucial pharmacophoric element and a steric director, influencing the molecule's interaction with target proteins.
-
The Carbaldehyde at C2: This electrophilic aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build molecular diversity.
-
The Conjugated System: The arrangement of the phenyl ring, the C2=C3 double bond, and the C2-carbaldehyde creates an extended conjugated system that influences the molecule's electronic properties and reactivity, making the C3 position susceptible to nucleophilic attack.[4]
This guide will deconstruct the synthesis and utility of this intermediate, providing the foundational knowledge required for its effective application in modern medicinal chemistry programs.
Synthesis and Physicochemical Properties
The synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde can be approached through several strategic routes. While no single, peer-reviewed publication details a complete end-to-end synthesis, established chemical principles and data from chemical suppliers point to two primary, reliable strategies.[4]
2.1. Synthetic Strategies
Strategy A: Formylation of a 3-Phenyl-1,4-benzodioxine Precursor
This is the most direct conceptual route. It involves the deprotonation of a pre-formed 3-phenyl-1,4-benzodioxine at the C2 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF).[4] This method is powerful but requires careful control of anhydrous conditions and low temperatures. A similar, well-documented procedure involves the lithiation at C3 of 1,4-benzodioxin-2-carboxylic acid, demonstrating the viability of this approach on the core scaffold.[5][6]
Strategy B: Multi-step Synthesis from a C2-Ester Precursor
This route offers more control and utilizes more common transformations. It begins with the formation of a methyl 1,4-benzodioxin-2-carboxylate core, which is then elaborated to the target aldehyde.[4]
-
Ring Formation: Reaction of catechol with methyl 2,3-dibromopropionate to form the saturated methyl 1,4-benzodioxan-2-carboxylate.
-
Unsaturation: Introduction of a double bond between C2 and C3 via a bromination/dehydrobromination sequence.
-
Phenyl Group Installation: Introduction of the C3-phenyl group (details of this specific step are proprietary in commercial syntheses but likely involve organometallic coupling or related methods).
-
Ester to Aldehyde Conversion: A two-step reduction/oxidation sequence. The ester is first reduced to the primary alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then selectively oxidized to the carbaldehyde using a controlled oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation, which prevents over-oxidation to the carboxylic acid.[4]
2.2. Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₃ | [4][7] |
| Molar Mass | 238.24 g/mol | [4][7] |
| CAS Number | 287933-33-9 | [7] |
| Appearance | Expected to be a solid | - |
| Key Spectral Features (Predicted) | ¹H-NMR: Aldehyde proton (CHO) singlet ~9.5-10.5 ppm; Aromatic protons ~7.0-8.0 ppm. ¹³C-NMR: Carbonyl carbon (C=O) ~185-195 ppm; Olefinic and aromatic carbons ~110-160 ppm. | [8][9][10] |
The Carbaldehyde as a Versatile Pharmacophore Handle
The primary utility of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde lies in the reactivity of its aldehyde group. This functionality provides a gateway to a vast chemical space through well-established, high-yielding reactions.
3.1. Key Derivatization Reactions
The diagram below illustrates the central role of the carbaldehyde in generating diverse molecular scaffolds.
3.2. Schiff Base Formation: Gateway to Heterocycles
The condensation of the aldehyde with primary amines or related nucleophiles (like hydrazides) to form an imine (Schiff base) is one of the most powerful applications.[11] This reaction is typically high-yielding and serves as the entry point for constructing more complex heterocyclic systems. For example, reaction with thioglycolic acid can lead to thiazolidinone rings, while reaction with hydrazides can yield hydrazones, which are themselves valuable pharmacophores or intermediates for oxadiazoles.[12]
3.3. Knoevenagel Condensation: Building α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates) in the presence of a basic catalyst.[13][14] This reaction creates a new carbon-carbon double bond, extending the molecule's conjugated system. This is a classic method for synthesizing analogues of chalcones and other α,β-unsaturated carbonyl systems, which are known to possess significant anticancer and anti-inflammatory properties.
Pharmacological Significance & Structure-Activity Relationships (SAR)
While specific biological data for derivatives of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde are not yet prevalent in the literature, a wealth of data on the broader 1,4-benzodioxane class provides a strong predictive framework for its potential applications.
4.1. Anticancer Activity
Derivatives of the 1,4-benzodioxane scaffold have shown significant cytotoxic effects against a range of cancer cell lines.[3][15] For instance, certain compounds have demonstrated potent activity against the PC-3 prostate cancer cell line.[16] The mechanism of action for some derivatives has been linked to the inhibition of critical cell signaling pathways or enzymes like tubulin polymerization.[17]
Table 1: Representative Anticancer Activity of Benzodioxane-Related Scaffolds
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Key Structural Feature | Reference |
| 1,4-Dioxane Derivative | PC-3 (Prostate) | Potent Cytotoxicity | Diphenyl dioxane moiety | [3] |
| Naphtho-fused Benzodioxin | (Not specified) | Significant Antineoplastic Activity | Fused aromatic system | [18] |
| Indole-Carbaldehyde | MCF-7 (Breast) | 35 nM | 2-Phenylindole core | [17] |
| Carboranyl Analogue | HepG2 (Liver) | Induces Apoptosis | Carborane substitution | [19] |
From the perspective of a Senior Application Scientist, it is highly probable that Schiff base or Knoevenagel derivatives of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde will exhibit potent anticancer activity. The introduction of substituted aromatic rings via an imine or vinyl linkage would allow for systematic probing of structure-activity relationships, with electron-withdrawing or donating groups expected to modulate potency and selectivity.
4.2. Antimicrobial Activity
The 1,4-benzodioxane nucleus is also a key component in compounds with significant antimicrobial activity.[12] Derivatives such as Schiff bases, oxadiazoles, and thiazolidinones have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][20][21]
Table 2: Representative Antimicrobial Activity of Benzodioxane-Related Scaffolds
| Compound Class | Target Organism | Activity Metric (MIC) | Key Structural Feature | Reference |
| Schiff Base Derivatives | S. aureus, E. coli | 62.5 - 250 µg/mL | Varied benzaldehyde derivatives | [11] |
| Thiazolidinone Analogs | S. aureus, C. albicans | Comparable to standard drugs | 4-Thiazolidinone ring | [12] |
| Schiff Base Derivatives | C. albicans | 24 µg/mL | Diaminodipropylamine backbone | [13] |
The conjugated system present in 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is an attractive starting point for developing novel antimicrobial agents. Derivatization to introduce moieties known to enhance antimicrobial activity, such as halogenated phenyl rings or heterocyclic systems like imidazole or triazole, is a logical and promising strategy.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and derivatization of the core intermediate.
5.1. Protocol 1: Synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (Plausible Route)
This protocol is based on the well-established principles of lithiation and formylation, adapted from a published procedure on a similar substrate.[5][6]
Materials:
-
3-Phenyl-1,4-benzodioxine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Phenyl-1,4-benzodioxine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours. Causality Note: This step deprotonates the most acidic proton at the C2 position, creating a nucleophilic organolithium species. The low temperature is critical to prevent side reactions.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight. Causality Note: The organolithium intermediate attacks the electrophilic carbonyl carbon of DMF.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target compound.
5.2. Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general and highly reliable method for synthesizing Schiff bases from the title aldehyde.[11]
Materials:
-
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline, 1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Procedure:
-
Dissolution: Dissolve 3-Phenyl-1,4-benzodioxine-2-carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount of the substituted aniline, also dissolved in a small amount of ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. Causality Note: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed for further purification.
Conclusion and Future Outlook
3-Phenyl-1,4-benzodioxine-2-carbaldehyde represents a highly valuable, yet underutilized, intermediate in the field of medicinal chemistry. Its unique electronic and structural features, combined with the versatile reactivity of the aldehyde group, provide a robust platform for the synthesis of novel, diverse, and biologically active compounds. The established anticancer and antimicrobial potential of the broader 1,4-benzodioxane class strongly supports the rationale for using this intermediate to develop new therapeutic agents. Future research should focus on synthesizing libraries of derivatives via the protocols outlined herein and screening them against a wide range of biological targets, including kinases, proteases, and microbial enzymes, to fully exploit the pharmacophoric potential of this exceptional scaffold.
References
A complete list of all sources cited in this guide is provided below for verification.
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Quaglia, W., Piergentili, A., Del Bello, F., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1AFull Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. Available at: [Link]
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Piergentili, A., Del Bello, F., Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Available at: [Link]
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Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]
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Quaglia, W., Piergentili, A., Del Bello, F., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available at: [Link]
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Edebi, N. V., Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). Available at: [Link]
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ChEMBL (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... Available at: [Link]
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Al-Masoudi, S. M. (2018). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. Available at: [Link]
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Supporting Information: Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
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AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,30-diaminodipropylamine. CORE. Available at: [Link]
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AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10(1), S1849-S1854. Available at: [Link]
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Bunu, S. J., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal for Multidisciplinary Research and Studies (IJMRSTI). Available at: [Link]
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de Oliveira, C. R., et al. (2001). Antitumor agents. Synthesis and biological evaluation of new compounds related to podophyllotoxin, containing the 2,3-dihydro-1,4-benzodioxin system. European Journal of Medicinal Chemistry, 36(4), 389-93. Available at: [Link]
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Schiff bases derived from isatoic anhydride and salicylaldehyde. PubMed Central. Available at: [Link]
- Kalinowski, H-O., Berger, S., & Braun, S. (1988). Basic 1H- and 13C-NMR Spectroscopy. Georg Thieme Verlag.
- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.
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Bolchi, C., et al. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]
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Bolchi, C., et al. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Available at: [Link]
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Ashraf, Z., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]
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Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. Available at: [Link]
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Sumrell, G. (1953). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses. Available at: [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]
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El-Naggar, A. M., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link]
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On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI−MS Imaging. Semantic Scholar. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic. MDPI. Available at: [Link]
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Manjunatha, K., et al. (2011). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
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Fatahala, S. S., et al. (2024). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Science and Technology, 1, 277-287. Available at: [Link]
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Mohite, P. B., & Pandhare, R. B. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(1), 273. Available at: [Link]
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Zhang, L., et al. (2018). Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors. Future Medicinal Chemistry, 10(4), 401-414. Available at: [Link]
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Solubility Profile and Thermodynamic Solvation Behavior of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde in Organic Solvents
Executive Summary
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS: 287933-33-9) is a highly functionalized aromatic heterocycle that serves as a critical building block in contemporary organic synthesis and medicinal chemistry[1]. Characterized by a 1,4-benzodioxine core substituted with a C3-phenyl group and a C2-carbaldehyde moiety, its extended
For researchers and formulation scientists, understanding the solubility profile of this compound is paramount. Poor solvent selection can lead to incomplete reactions, precipitation during cross-coupling, or erratic biological assay results. This whitepaper provides an in-depth, causality-driven analysis of the compound's solubility in various organic solvents, grounded in thermodynamic principles, alongside a validated protocol for empirical solubility determination.
Molecular Architecture & Predictive Solvation Thermodynamics
To predict and understand the solubility of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (
-
High Dispersion Forces (
): The molecule possesses a fused benzene ring, a 1,4-dioxine ring, and a pendant phenyl group[1]. This massive hydrophobic, aromatic bulk dominates the molecule's intermolecular interactions, resulting in a high value. It will exhibit maximum affinity for solvents with strong dispersion forces (e.g., Toluene, Dichloromethane). -
Moderate Polarity (
): The carbaldehyde group (-CHO) at the C-2 position is a strong electron-withdrawing group that polarizes the adjacent carbon-carbon double bond[1]. This imparts a moderate dipole moment, allowing the compound to dissolve readily in polar aprotic solvents. -
Hydrogen Bond Acceptors (
): The molecule contains three oxygen atoms (two in the dioxine ring, one in the carbonyl group) that act as hydrogen bond acceptors[2]. However, it completely lacks hydrogen bond donors (no -OH or -NH groups). Consequently, while it can interact with protic solvents like alcohols, its solubility will be lower than in aprotic solvents of similar polarity.
Fig 1: Structural features dictating Hansen Solubility Parameters and solvent affinity.
Empirical Solubility Profile in Organic Solvents
Based on structural analogs (such as 1,4-benzodioxan-6-carboxaldehyde) and thermodynamic modeling, the solubility of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is summarized below[5]. The principle of "like dissolves like" applies strictly here: the compound's highly lipophilic nature renders it highly soluble in non-polar and polar aprotic solvents, but practically insoluble in water.
Quantitative Data Summary
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | > 50 mg/mL (Highly Soluble) | Excellent |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), DMSO, DMF | 30 - 50 mg/mL (Soluble) | The aldehyde dipole aligns perfectly with the |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol | 5 - 15 mg/mL (Moderately Soluble) | The solvent's H-bond donors interact with the dioxine/carbonyl oxygens. However, the large hydrophobic bulk resists total solvation, limiting capacity[5]. |
| Aqueous | Water, Aqueous Buffers (PBS) | < 0.1 mg/mL (Practically Insoluble) | The massive thermodynamic penalty of disrupting the water hydrogen-bond network to accommodate the hydrophobic rings prevents dissolution. |
Experimental Protocol: High-Throughput Thermodynamic Solubility Screening
To validate the solubility of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde for specific synthetic workflows, researchers must employ a self-validating empirical system. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining thermodynamic (equilibrium) solubility.
Step-by-Step Methodology
-
Solid Dispensing (Supersaturation): Accurately weigh an excess amount of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Amber glass is recommended to prevent potential photo-oxidation of the aldehyde group.
-
Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
Equilibration: Place the vials in an isothermal shaker or thermomixer set to exactly 25.0°C. Agitate at 500 RPM for 24 to 48 hours. Causality: True thermodynamic solubility requires the solid phase and the solvated phase to reach a dynamic equilibrium. Shorter times measure kinetic dissolution, not thermodynamic capacity.
-
Phase Separation: Remove the vials and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose, which may bind the hydrophobic compound or degrade in harsh organic solvents).
-
Dilution and Quantification: Dilute the filtered supernatant with the mobile phase (e.g., 70:30 Acetonitrile:Water) by a known factor (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the detector. Quantify using HPLC-UV (detection at ~254 nm due to the highly conjugated
-system) against a pre-established calibration curve.
Fig 2: Isothermal shake-flask workflow for thermodynamic solubility determination.
Strategic Solvent Selection for Downstream Applications
Understanding this solubility profile directly informs experimental design:
-
Nucleophilic Additions & Grignard Reactions: The C2-carbaldehyde is a prime target for nucleophilic attack[1]. Because Grignard reagents require strictly anhydrous, non-protic conditions, Tetrahydrofuran (THF) is the optimal solvent. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is highly soluble in THF, ensuring a homogeneous reaction mixture.
-
Reductive Aminations: When reacting the aldehyde with an amine to form an imine (followed by reduction), Dichloromethane (DCM) or Methanol (MeOH) are typically used. While solubility is lower in MeOH, it is often sufficient for the millimolar concentrations required for these reactions.
-
Biological Screening (In Vitro Assays): Because the compound is practically insoluble in aqueous media, stock solutions must be prepared in 100% DMSO (typically at 10 mM or 50 mM). For cell-based assays, this DMSO stock is then "spiked" into the aqueous assay buffer. The final DMSO concentration must be kept below 1% (v/v) to prevent compound precipitation (crashing out) and cellular toxicity.
References
-
National Center for Biotechnology Information. "3-Phenyl-1,4-benzodioxine-2-carbaldehyde | C15H10O3 | CID 677881". PubChem. Available at:[Link]
-
Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott. Available at: [Link]
-
ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters". American Chemical Society. Available at: [Link]
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The Architect's Guide to Benzodioxine Carbaldehydes: A History and Synthesis Compendium
Abstract
This technical guide provides a comprehensive exploration of the synthesis of benzodioxine carbaldehydes, a class of compounds featuring prominently in the fragrance, flavor, and pharmaceutical industries. With a focus on historically significant and industrially relevant molecules such as piperonal (3,4-methylenedioxybenzaldehyde) and 1,4-benzodioxane-6-carboxaldehyde, this document delves into the discovery and evolution of their synthetic pathways. We will dissect the strategic considerations and mechanistic underpinnings of key transformations, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for seminal reactions, comparative data tables, and visual diagrams of reaction mechanisms and workflows are provided to create a self-validating and authoritative resource for the synthesis of these valuable aromatic aldehydes.
Introduction: The Aromatic Allure of the Benzodioxine Core
The benzodioxine moiety, a benzene ring fused to a five- or six-membered dioxane or dioxole ring, is a privileged scaffold in chemistry.[1] Its structural rigidity and defined positioning of substituents make it an attractive template for designing molecules with specific biological activities. When a carbaldehyde (formyl) group is appended to this core, the resulting benzodioxine carbaldehydes become versatile building blocks for a vast array of more complex molecules, from fragrances to pharmaceuticals like Tadalafil (Cialis®).[2][3][4]
Piperonal, with its characteristic cherry-like or heliotrope scent, has been a staple in the flavor and aroma industries since the early 1880s.[5] Beyond its olfactory appeal, it serves as a crucial precursor in chemical synthesis.[4] Similarly, 1,4-benzodioxane-6-carboxaldehyde is a key intermediate in the development of various pharmaceutical agents, including antagonists for dopamine D3 and D4 receptors.[2][6]
This guide will navigate the historical landscape of their synthesis, from early methods relying on natural product precursors to modern, more efficient synthetic routes. We will explore the chemical logic that drove the development of these pathways and provide detailed practical knowledge for their implementation in the laboratory.
The Genesis of Synthesis: From Natural Precursors to Industrial Workhorses
The initial production of piperonal was intrinsically linked to natural product chemistry, a common theme in the early days of organic synthesis.
The Isosafrole Route: A Classic Pathway
For many years, the oxidative cleavage of isosafrole was the dominant industrial method for producing piperonal. Isosafrole itself is typically obtained via the isomerization of safrole, a major component of sassafras oil. This historical reliance on a natural, and now regulated, precursor has driven the development of fully synthetic alternatives.
Mechanism and Rationale: The conversion of the isosafrole double bond to a carbonyl group can be achieved through various oxidative cleavage methods. Ozonolysis or oxidation with strong oxidizing agents like potassium permanganate or dichromate are common approaches.[7][8] The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid.[9]
Diagram: Isosafrole to Piperonal Workflow
Caption: General workflow from natural safrole to piperonal.
Experimental Protocol: Oxidation of Isosafrole with Potassium Permanganate
This protocol is a representative example of the oxidative cleavage of isosafrole.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of isosafrole (1 equivalent) in a suitable solvent (e.g., acetone or a biphasic system with a phase transfer catalyst like Tween 80) is prepared.[7]
-
Oxidation: The solution is cooled in an ice bath. A solution of potassium permanganate (KMnO₄) in water is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the isosafrole is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite or isopropanol) to destroy excess permanganate. The manganese dioxide (MnO₂) precipitate is removed by filtration.
-
Extraction and Purification: The filtrate is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude piperonal can be purified by vacuum distillation or recrystallization.[7]
Advantages and Limitations:
-
Advantages: This method is historically well-established and can produce high yields.
-
Limitations: The reliance on naturally sourced safrole is a significant drawback due to supply fluctuations and regulatory controls. The use of stoichiometric amounts of heavy metal oxidants like chromium or manganese generates significant waste.
Building from the Ground Up: Synthesis from Catechol Derivatives
The demand for reliable and sustainable sources of benzodioxine carbaldehydes has led to the development of synthetic routes starting from simple, readily available phenolic precursors, most notably catechol and its derivatives.
Pathway via 1,2-Methylenedioxybenzene
A common strategy involves the initial formation of the methylenedioxy ring, followed by the introduction of the formyl group.
Step 1: Williamson Ether Synthesis to Form the Dioxole Ring
The reaction of catechol with a dihalomethane (e.g., dichloromethane or diiodomethane) under basic conditions is a classic Williamson ether synthesis.[10][11][12][13][14]
Mechanism and Rationale: The reaction proceeds via a double SN2 mechanism. The basic conditions deprotonate the phenolic hydroxyl groups of catechol, forming a dianion. This potent nucleophile then sequentially displaces the two halide atoms on the dihalomethane to form the five-membered dioxole ring.[10][13] The choice of base (e.g., NaOH, KOH) and solvent is crucial for achieving good yields.
Diagram: Williamson Ether Synthesis of 1,2-Methylenedioxybenzene
Caption: Mechanism of 1,2-methylenedioxybenzene formation.
Step 2: Formylation of 1,2-Methylenedioxybenzene
With the electron-rich 1,2-methylenedioxybenzene in hand, the next step is to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is a highly effective method for this transformation.[15][16][17][18]
Mechanism and Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16] This reagent is an electrophilic iminium salt. The electron-rich aromatic ring of 1,2-methylenedioxybenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during work-up to yield the final aldehyde, piperonal.[15][16] This reaction is generally selective for the position para to the electron-donating ether groups.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Synthesis of Piperonal
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (used as both reagent and solvent) in an ice bath.[15] Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[15]
-
Formylation: To this mixture, add 1,2-methylenedioxybenzene (1 equivalent) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., to 45 °C) for a period of time (e.g., 1 hour), monitoring the reaction progress by TLC.[6]
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.[15] This hydrolyzes the intermediate. The solution is often made basic with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., toluene or dichloromethane).[6] The combined organic layers are washed, dried, and concentrated. The crude piperonal is then purified by vacuum distillation or recrystallization.
Pathway via 3,4-Dihydroxybenzaldehyde
An alternative and often more direct approach starts with a catechol derivative that already possesses a carbon at the correct oxidation state, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
Step 1: Ring Formation to Yield 1,4-Benzodioxane-6-carboxaldehyde
This method is particularly relevant for the synthesis of the six-membered dioxane ring system. The reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions directly yields 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[2][19][20]
Mechanism and Rationale: Similar to the formation of the dioxole ring, this is a Williamson ether synthesis. The two adjacent hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated, and the resulting dianion performs a double SN2 substitution on 1,2-dibromoethane to form the stable six-membered dioxane ring.[20] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can facilitate the reaction between the aqueous and organic phases.[2]
Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carboxaldehyde
-
Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃) (e.g., 2 equivalents).[20]
-
Ring Closure: Add 1,2-dibromoethane (1.1 equivalents) to the mixture. Heat the reaction mixture (e.g., to 100-110 °C) and stir for several hours (4-8 hours).[20]
-
Work-up: After cooling, the inorganic salts are filtered off. The solvent is partially removed under reduced pressure, and the residue is poured into water to precipitate the product.[20]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Formylation of Catechol: The Reimer-Tiemann and Duff Reactions
Named reactions like the Reimer-Tiemann and Duff reactions can be used to directly formylate phenols, including catechol, although selectivity can be an issue.
Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform (CHCl₃) in a strong basic solution.[1][21][22] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[1] The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl group gives the aldehyde. The reaction typically favors ortho-formylation.[1][21] For catechol, this would lead to 2,3-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[5][23][24][25] The reaction proceeds through an electrophilic iminium ion generated from HMTA, which is attacked by the electron-rich phenol.[3][25] Subsequent hydrolysis yields the hydroxybenzaldehyde. Like the Reimer-Tiemann reaction, it generally shows a preference for the ortho position.[25]
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route depends on several factors including the cost and availability of starting materials, scalability, yield, and environmental impact.
| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidative Cleavage | Isosafrole | O₃ or KMnO₄/NaIO₄ | ~70-90% | High yield, well-established. | Reliance on regulated natural precursor, stoichiometric heavy metal waste.[7][8] |
| Vilsmeier-Haack | 1,2-Methylenedioxybenzene | DMF, POCl₃ | High (e.g., ~90%) | High yield, reliable formylation of electron-rich aromatics.[15] | Requires synthesis of the benzodioxole precursor, harsh reagents (POCl₃). |
| Williamson Ether Synthesis & Oxidation | 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, Base, Oxidant (for acid) | Good | Direct route to 1,4-benzodioxane core, readily available starting materials.[2][19][20] | May require an additional oxidation step if the carboxylic acid is the target. |
| Reimer-Tiemann | Catechol | CHCl₃, NaOH | Moderate | One-pot formylation, avoids anhydrous conditions. | Often gives mixtures of isomers, moderate yields, use of chloroform.[21][22] |
| Duff Reaction | Catechol | Hexamethylenetetramine, Acid | Moderate | Inexpensive reagents, simple procedure. | Moderate yields, can be complex to work up.[5][23][25] |
Conclusion and Future Outlook
The synthesis of benzodioxine carbaldehydes has evolved significantly from its reliance on natural product chemistry to a diverse array of synthetic strategies. While classic methods like the oxidative cleavage of isosafrole remain relevant, modern organic synthesis provides more sustainable and versatile routes starting from simple phenols like catechol. The Vilsmeier-Haack reaction and Williamson ether synthesis are powerful tools for the construction of these valuable molecules.
For the modern researcher, the choice of pathway is a strategic decision based on the desired scale, available resources, and the specific substitution pattern required. As the demand for greener and more efficient chemical processes grows, future research will likely focus on catalytic and enzymatic methods, such as the chemo-enzymatic synthesis of piperonal, to further improve the synthesis of these important aromatic aldehydes.[4][26]
References
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Duff Reaction. (n.d.). [Link]
-
Duff Reaction. (n.d.). SynArchive. [Link]
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Wikipedia. (n.d.). Duff reaction. [Link]
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Wikipedia. (n.d.). Piperonal. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
Tentori, F., et al. (n.d.). Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal | Request PDF. [Link]
-
Sohilait, H. J. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [Link]
-
Erowid. (n.d.). Isosafrole from Piperonal. [www.rhodium.ws]. [Link]
-
Reddit. (2023, May 30). Piperonal Syntheses - Results and Optimization : r/TheeHive. [Link]
-
Erowid. (n.d.). Electrochemical Oxidation of Isosafrole to Piperonal. [www.rhodium.ws]. [Link]
-
Ataman Kimya. (n.d.). PIPERONAL. [Link]
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
Borbás, A., et al. (n.d.). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PMC. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Kim, H. Y., et al. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PMC. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Reddit. (2021, July 15). Piperonal from Piperonal alcohol. : r/TheeHive. [Link]
-
Scribd. (n.d.). Tiemann Reaction | PDF | Aldehyde | Organic Chemistry. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Sciencemadness Discussion Board. (2012, October 24). Vilsmeier-Haack Piperonal Synthesis. [Link]
-
designer-drug.com. (n.d.). Synthesis of Piperonal. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
Sommelet Reaction. (n.d.). [Link]
-
Synthesis and anti-tumor activity of piperonal substituted chalcone. (2023, July 25). [Link]
-
Wikipedia. (2020, June 28). Reimer–Tiemann reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. [Link]
- Google Patents. (n.d.). CN103936709A - Synthetic method of piperonal.
-
Idris, N., et al. (2025, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (n.d.).
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Technical Safety & Synthesis Guide: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Precursors
This guide provides an in-depth technical analysis of the toxicity, safety, and handling protocols for the precursors of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde . It is designed for researchers and drug development professionals requiring rigorous safety data and synthetic logic.
Executive Summary & Synthetic Logic
3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a privileged scaffold in medicinal chemistry, exhibiting significant potential as an anticancer agent (HeLa, PC3 inhibition), antioxidant, and
The synthesis of this target relies on a convergent approach, typically coupling a catechol nucleophile with a vicinal dihalo-ester electrophile. This guide focuses on the primary synthetic route: the condensation of Catechol (1,2-dihydroxybenzene) with Ethyl 2,3-dibromo-3-phenylpropionate , followed by oxidation/reduction sequences.
Synthetic Pathway Visualization
The following diagram outlines the critical chemical workflow and the associated safety checkpoints.
Figure 1: Synthetic workflow from raw precursors to the target aldehyde, highlighting hazard levels.
Precursor Profile: Catechol (1,2-Benzenediol)
Role: The bis-nucleophile providing the benzodioxine oxygen atoms. CAS: 120-80-9[1][2]
Toxicity & Hazard Data
Catechol is a high-risk reagent.[2] It is rapidly absorbed through the skin and acts as a systemic poison.
| Parameter | Value | Notes |
| Oral LD50 (Rat) | ~300 mg/kg | Toxic if swallowed. |
| Dermal LD50 (Rabbit) | 800 mg/kg | Toxic in contact with skin. |
| Skin Corrosion | Category 2 | Causes skin irritation; prolonged contact causes burns. |
| Carcinogenicity | IARC Group 2B | Possibly carcinogenic to humans.[2] |
| Mutagenicity | Positive | Induces DNA damage in in vitro assays. |
Handling & Mitigation Protocols
-
Oxidation Sensitivity ("Browning"): Catechol auto-oxidizes in air/solution to form o-quinones, which are reactive electrophiles capable of covalent protein modification.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen).[3] Prepare solutions immediately before use.
-
-
Permeation Resistance: Standard latex gloves offer insufficient protection.
-
Protocol: Use Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) gloves. Double-gloving is mandatory.
-
-
Waste Management: Catechol is toxic to aquatic life (LC50 Fish < 10 mg/L).
-
Protocol: Segregate as "Toxic Organic Waste." Do not dispose of down the drain.
-
Precursor Profile: Ethyl 2,3-dibromo-3-phenylpropionate
Role: The electrophile (formed from Ethyl Cinnamate) that cyclizes with catechol. CAS: 5464-70-0 (Generic for diastereomers)
Toxicity & Hazard Data
While less systemically toxic than catechol, this compound is a potent alkylating agent and irritant. It is structurally related to lachrymators (tear gas agents).
| Parameter | Value | Notes |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Causes serious eye and skin irritation. |
| Respiratory | STOT SE 3 | May cause respiratory tract irritation.[4][5][6][7] |
| Reactivity | Alkylating Agent | Capable of alkylating DNA/Proteins. |
| Physical State | Solid (Low MP) | Melting point ~77-79°C; often handled as a melt or solution. |
Synthesis Note (In-situ Generation)
If synthesizing this precursor in-house from Ethyl Cinnamate and Bromine (Br2) :
-
Bromine Hazard: Elemental bromine is fatal if inhaled (LC50 Rat: 270 ppm). It causes severe chemical burns.
-
Protocol: This step requires a functioning fume hood with a scrubber or trap for HBr/Br2 vapors. Quench excess bromine with sodium thiosulfate solution before workup.
Process Safety: The Cyclization Reaction
Reaction: Catechol + Ethyl 2,3-dibromo-3-phenylpropionate
Critical Safety Control Points
-
Exotherm Control: The double
reaction using bases like Potassium Carbonate ( ) in Acetone or DMF can be exothermic.-
Control: Add the base in portions. Monitor internal temperature.
-
-
Solvent Hazards:
-
Intermediate Handling: The resulting 1,4-benzodioxane intermediate is generally stable but should be treated as a bioactive substance (potential
-blocker activity).
Late-Stage Functionalization Hazards
Converting the ester to the 2-carbaldehyde involves reduction and oxidation:
-
DIBAL-H / LiAlH4: Pyrophoric. Reacts violently with water/air. Use standard inert gas manifold (Schlenk line) techniques.
-
PCC (Pyridinium Chlorochromate): Contains Hexavalent Chromium (
), a known human carcinogen.-
Alternative: Use Swern Oxidation (Oxalyl chloride/DMSO) or Dess-Martin Periodinane to avoid heavy metal toxicity.
-
Emergency Response Protocols
| Scenario | Immediate Action |
| Catechol on Skin | Wash with polyethylene glycol 300 (if available) or copious water for 15 min. Soap alone may not remove phenol-like compounds efficiently. |
| Eye Contact | Rinse cautiously with water for 15+ minutes.[2][3][6] Remove contact lenses.[1][2][9] Seek immediate ophthalmological attention. |
| Inhalation | Move to fresh air.[4][1][2][6][7] If breathing is difficult, administer oxygen.[6][7][10] Monitor for delayed pulmonary edema (especially with alpha-halo esters). |
| Spill Cleanup | Evacuate area. Wear SCBA if powder/dust is airborne.[7] Cover with dry lime or soda ash, pick up and place in a closed container. |
References
-
PubChem. (2025).[5] Catechol - Compound Summary (CID 289). National Library of Medicine. Retrieved from [Link]
-
PubChem. (2025).[5] Ethyl 2,3-dibromo-3-phenylpropionate - Compound Summary (CID 225735).[4] National Library of Medicine. Retrieved from [Link]
-
Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Electronic Properties of the 3-Phenyl-1,4-Benzodioxine Ring System
The following technical guide details the electronic properties, synthesis, and reactivity of the 3-phenyl-1,4-benzodioxine ring system.
Executive Summary
The 3-phenyl-1,4-benzodioxine scaffold represents a unique hybrid electronic system in medicinal chemistry, distinct from its saturated analog, 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine).[1] While the saturated form is a privileged pharmacophore in adrenergic antagonists (e.g., doxazosin) and neolignans (e.g., silybin), the unsaturated 1,4-benzodioxine core serves as a highly reactive, electron-rich vinyl ether system.
This guide analyzes the electronic perturbation introduced by the C3-phenyl substituent, which extends
Structural & Electronic Fundamentals
The Core Architecture
The 1,4-benzodioxine ring consists of a benzene ring fused to a 1,4-dioxine ring. Unlike 1,4-dioxin, which is often considered non-aromatic or anti-aromatic (8
-
System Type: 10
electron system (if counting the fused bond) but chemically behaves as a cyclic vinyl ether . -
Planarity: The 3-phenyl substituent forces a degree of planarity to maximize orbital overlap between the phenyl
-system and the C2=C3 double bond. -
Electronic Character: The oxygen atoms at positions 1 and 4 act as strong
-donors (+M effect), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
The 3-Phenyl Substituent Effect
Substituting a phenyl group at the C3 position creates a styryl-like conjugation pathway.
-
Conjugation Extension: The C3-phenyl ring conjugates with the C2=C3 double bond, which is itself conjugated with the oxygen lone pairs. This creates a "push-pull" or "push-push" system depending on the substitution of the phenyl ring.
-
HOMO/LUMO Modulation: The extended conjugation narrows the HOMO-LUMO gap compared to unsubstituted 1,4-benzodioxine, resulting in a bathochromic shift in UV-Vis absorption.
-
Inductive Effects: The phenyl group exerts a weak inductive withdrawal (-I), but this is overwhelmed by the resonance stabilization of the conjugated
-system.
Electronic Distribution Map (Graphviz)
The following diagram illustrates the flow of electron density in the 3-phenyl-1,4-benzodioxine system.
Caption: Electron density flow showing the donor effects of oxygen atoms into the vinyl ether bond, conjugated with the C3-phenyl system.
Spectroscopic Signatures
NMR Spectroscopy ( H & C)
The 3-phenyl-1,4-benzodioxine system exhibits distinct chemical shifts due to the anisotropy of the phenyl ring and the electron-rich nature of the dioxine ring.
| Position | Nucleus | Approx.[1][2][3][4][5][6] Shift ( | Multiplicity | Electronic Rationale |
| H-2 | 6.40 – 6.80 | Singlet | Vinylic proton, shielded by O(1) but deshielded by the C3-phenyl ring current. | |
| C-2 | 130 – 135 | - | ||
| C-3 | 135 – 140 | - | ||
| Phenyl-H | 7.20 – 7.60 | Multiplet | Typical aromatic shifts, slightly deshielded if planar with dioxine. |
UV-Vis Absorption
-
1,4-Benzodioxane (Saturated):
nm. -
3-Phenyl-1,4-benzodioxine (Unsaturated):
nm.
Reactivity Profile
Electrophilic Aromatic Substitution (EAS) vs. Addition
The 1,4-benzodioxine ring is an electron-rich alkene . Unlike benzene, the C2=C3 bond is highly susceptible to direct electrophilic addition rather than substitution.
-
Halogenation: Reaction with Br
typically yields the trans-2,3-dibromo-2,3-dihydro-1,4-benzodioxine (saturated adduct) rather than ring bromination. -
Formylation (Vilsmeier-Haack): The C2 position is nucleophilic. Reaction with POCl
/DMF yields 3-phenyl-1,4-benzodioxine-2-carbaldehyde , a stable and valuable intermediate [1].
Oxidation and Radical Scavenging
The electron-rich nature of the dioxine ring makes it susceptible to Single Electron Transfer (SET) oxidation.
-
Radical Cation Formation: Oxidation generates a radical cation delocalized over the oxygen atoms and the phenyl ring. This property mimics the antioxidant mechanism of flavonolignans like silybin [2].
-
Cleavage: Strong oxidants (e.g., KMnO
) will cleave the C2=C3 bond, opening the heterocyclic ring to yield catechol derivatives and benzoic acid.
Synthetic Protocols
Synthesis Workflow
The most robust route to 3-phenyl-1,4-benzodioxine involves the construction of the saturated benzodioxane followed by oxidation (dehydrogenation).
Step 1: Formation of the Benzodioxane Core
Reagents: Catechol,
-
Catechol dianion attacks the
-carbon of -bromoacetophenone. -
Intramolecular cyclization at the carbonyl carbon (often requires reduction of ketone to alcohol first, or direct condensation). Note: A more direct route uses
-dihalo compounds.
Step 2: Dehydrogenation to Benzodioxine
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or NBS/Base. Protocol:
-
Dissolve 3-phenyl-2,3-dihydro-1,4-benzodioxine in dry 1,4-dioxane.
-
Add 1.1 equiv of DDQ.
-
Reflux for 12-24 hours under N
. -
Filter reduced DDQ (DDQH
) and concentrate. -
Purify via column chromatography (Hexane/EtOAc).
Synthetic Pathway Diagram (Graphviz)
Caption: Step-wise synthesis from catechol precursors to the unsaturated 3-phenyl-1,4-benzodioxine via the saturated intermediate.
Medicinal Chemistry Applications
While the saturated benzodioxane is the primary pharmacophore in drugs like WB4101 (adrenergic antagonist) [3], the unsaturated 3-phenyl-1,4-benzodioxine serves as:
-
Planar Isostere: A rigid analog of the benzodioxane to probe the steric constraints of receptor binding pockets.
-
Covalent Inhibitor Scaffold: The C2=C3 double bond can be activated (e.g., by a C2-aldehyde) to act as a Michael acceptor for cysteine residues in target proteins.
-
Antioxidant Probes: Due to its low ionization potential, it is used to study radical scavenging mechanisms in lignan models.
References
-
Ahmed, B. et al. Chemistry and Pharmacology of Benzodioxanes. TSI Journals, 2007. [Link]
-
Barbaro, R. et al. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Journal of Medicinal Chemistry, 2002. [Link]
-
PubChem. 1,4-Benzodioxine Compound Summary. National Library of Medicine. [Link]
-
Guillaumet, G. 1,4-Benzodioxins and Dihydro-1,4-benzodioxins.[8] Science of Synthesis, 2002. [Link]
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Methodological & Application
Step-by-step synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde from catechol
Application Note & Protocol
Abstract
The 1,4-benzodioxine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point of significant synthetic interest in medicinal and pharmaceutical research.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, a highly functionalized and versatile derivative, starting from the readily available precursor, catechol. The described synthetic pathway proceeds through three distinct, high-yielding stages: (I) a base-mediated cyclization to form the saturated 3-phenyl-1,4-benzodioxane core; (II) a bromination-dehydrobromination sequence to introduce the key C2-C3 unsaturation, yielding 3-phenyl-1,4-benzodioxine; and (III) a regioselective Vilsmeier-Haack formylation to install the carbaldehyde group at the C2 position. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
1,4-Benzodioxine and its derivatives are a class of heterocyclic compounds that have garnered substantial attention due to their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1] The target molecule, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (PubChem CID: 677881), is a particularly valuable synthetic intermediate.[3] Its structure features a conjugated π-system extending across the phenyl ring, the dioxine double bond, and the electron-withdrawing carbaldehyde group.[4] This electronic arrangement makes the molecule an excellent substrate for a variety of subsequent chemical transformations, providing a strategic entry point for creating diverse libraries of 2,3-disubstituted 1,4-benzodioxine derivatives for biological screening.
The synthetic strategy outlined herein was designed for clarity, efficiency, and reliability, employing well-established and robust chemical transformations. The pathway begins with the construction of the core heterocyclic ring from catechol, followed by sequential functionalization to achieve the desired substitution pattern and oxidation state. Each step has been optimized to ensure high yields and straightforward purification, making this protocol suitable for both academic and industrial laboratory settings.
Overall Synthetic Scheme
The three-step synthesis transforms catechol into the target aldehyde. The workflow is designed to logically build molecular complexity, starting with the core scaffold, introducing unsaturation, and finally adding the key formyl group.
Diagram 1: Overall synthetic workflow from Catechol.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Catechol is toxic and corrosive, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, and N,N-Dimethylformamide (DMF) is a skin irritant.[5]
Part I: Synthesis of 3-Phenyl-1,4-benzodioxane
Principle: This step involves the construction of the saturated benzodioxane ring via a double Williamson ether synthesis. Catechol acts as a dinucleophile, reacting with 1,2-dibromo-1-phenylethane in the presence of a base. Potassium carbonate is an effective and economical base for this transformation, while DMF serves as a polar aprotic solvent to facilitate the Sₙ2 reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Catechol | 110.11 | 5.51 g | 50.0 |
| 1,2-Dibromo-1-phenylethane | 265.97 | 14.63 g | 55.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 150.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (5.51 g, 50.0 mmol) and anhydrous potassium carbonate (20.73 g, 150.0 mmol).
-
Add 250 mL of anhydrous DMF to the flask. Stir the suspension vigorously.
-
Add 1,2-dibromo-1-phenylethane (14.63 g, 55.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane to afford 3-phenyl-1,4-benzodioxane as a white solid.
Part II: Synthesis of 3-Phenyl-1,4-benzodioxine
Principle: This transformation introduces the critical C2-C3 double bond through a bromination-dehydrobromination sequence. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for allylic/benzylic-type bromination. The subsequent elimination of HBr is promoted by a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to yield the unsaturated dioxine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Phenyl-1,4-benzodioxane | 212.24 | 8.49 g | 40.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.83 g | 44.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 66 mg | 0.4 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 7.31 g (6.9 mL) | 48.0 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Procedure:
-
Dissolve 3-phenyl-1,4-benzodioxane (8.49 g, 40.0 mmol) in 200 mL of CCl₄ in a 500 mL round-bottom flask fitted with a reflux condenser.
-
Add NBS (7.83 g, 44.0 mmol) and a catalytic amount of AIBN (66 mg, 0.4 mmol) to the solution.
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a 250W lamp for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. Do not heat excessively, as the bromo-intermediate can be unstable.
-
Dissolve the crude bromide directly in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add DBU (6.9 mL, 48.0 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 100 mL of water. Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Eluent: 2% Ethyl Acetate in Hexane) to yield 3-phenyl-1,4-benzodioxine as a pale yellow oil or low-melting solid.
Part III: Synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Principle: The final step is a Vilsmeier-Haack formylation, a powerful method for introducing an aldehyde group onto electron-rich rings.[6][7] The Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[8][9] This electrophile attacks the nucleophilic C2 position of the 3-phenyl-1,4-benzodioxine. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.
Diagram 2: Simplified Vilsmeier-Haack reaction mechanism.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Phenyl-1,4-benzodioxine | 210.23 | 6.31 g | 30.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.1 mL (3.5 g) | 45.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place 50 mL of anhydrous DMF.
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add POCl₃ (4.1 mL, 45.0 mmol) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent may be observed.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 3-phenyl-1,4-benzodioxine (6.31 g, 30.0 mmol) in 20 mL of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
After addition, allow the mixture to slowly warm to room temperature, then heat to 60 °C for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (Eluent: 10% Ethyl Acetate in Hexane) to obtain 3-Phenyl-1,4-benzodioxine-2-carbaldehyde as a crystalline solid.
Summary of Results and Characterization
This protocol provides a reliable pathway to the target compound with good overall yield. The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | M. Wt. ( g/mol ) | Typical Yield | Expected ¹H NMR Highlights (CDCl₃, δ ppm) |
| 3-Phenyl-1,4-benzodioxane | C₁₄H₁₂O₂ | 212.24 | 75-85% | 7.50-7.30 (m, 5H, Ar-H), 7.00-6.85 (m, 4H, Ar-H), 5.10 (dd, 1H), 4.45 (dd, 1H), 4.10 (dd, 1H) |
| 3-Phenyl-1,4-benzodioxine | C₁₄H₁₀O₂ | 210.23 | 60-70% | 7.60-7.30 (m, 5H, Ar-H), 7.00-6.85 (m, 4H, Ar-H), 6.50 (s, 1H, vinylic-H) |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | C₁₅H₁₀O₃ | 238.24 | 70-80% | 9.85 (s, 1H, -CHO), 7.70-7.40 (m, 5H, Ar-H), 7.10-6.90 (m, 4H, Ar-H) |
Conclusion
The synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde from catechol has been successfully demonstrated through a robust and reproducible three-step protocol. This guide provides detailed experimental procedures and explains the chemical principles behind each step, serving as a valuable resource for chemists in the fields of organic synthesis and drug discovery. The final product is a key intermediate, opening avenues for the development of novel compounds with potential therapeutic applications.
References
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Daly, J. W., & Padgett, W. L. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing. Available at: [Link]
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Tchoukoua, A., et al. (2017). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
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Rowley, J. D., et al. (2018). 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles. Journal of Natural Products, 81(12), 2735–2743. Available at: [Link]
-
Anonymous. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Phenyl-1,4-benzodioxine-2-carbaldehyde. PubChem. Available at: [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Iovine, V., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5348. Available at: [Link]
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Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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Manera, C., et al. (2005). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 48(25), 8036-8045. Available at: [Link]
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Rota, A., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]
-
Singh, H., et al. (2008). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. - INDIA. Available at: [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
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Knoevenagel condensation reactions using 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
An Application Guide to Knoevenagel Condensation Reactions Using 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on performing Knoevenagel condensation reactions with 3-phenyl-1,4-benzodioxine-2-carbaldehyde. The focus is on providing robust protocols, mechanistic understanding, and insights into the broader applications of the resulting compounds, grounded in the principles of modern synthetic and medicinal chemistry.
Strategic Overview: The Intersection of a Classic Reaction and a Privileged Scaffold
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration, to yield an α,β-unsaturated product.[1][3] This reaction is prized for its reliability and efficiency in creating conjugated systems, which are key components of many functional molecules.
The true value of this reaction is amplified when applied to substrates of high potential. The 1,4-benzodioxane scaffold is one such "evergreen" or "privileged" structure in medicinal chemistry.[4][5][6] Derivatives of this heterocyclic system are found in numerous natural products and synthetic drugs, exhibiting a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and potent interactions with critical neurological receptors.[4][6][7]
By combining the Knoevenagel condensation with 3-phenyl-1,4-benzodioxine-2-carbaldehyde , we access a unique class of molecules. These products merge the rich bio-pharmacological potential of the benzodioxine core with a newly formed, highly functionalized conjugated system, making them ideal candidates for library synthesis and subsequent high-throughput screening in drug discovery programs.
The Key Substrate: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
A thorough understanding of the starting aldehyde is critical for successful and reproducible synthesis.
Structure and Physicochemical Properties
-
Key Structural Features: The molecule possesses a planar, unsaturated 1,4-dioxine ring fused to a benzene ring. The carbaldehyde group at C-2 and the phenyl group at C-3 create an extended π-conjugated system that includes the phenyl ring, the C2=C3 double bond, and the carbonyl group.[8] This conjugation makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a prerequisite for the Knoevenagel reaction. The electron-withdrawing nature of the aldehyde polarizes the system, influencing its reactivity.[8]
Synthesis Outline
While commercially available from specialized vendors, 3-phenyl-1,4-benzodioxine-2-carbaldehyde can also be synthesized in the lab. A plausible and common approach involves the formylation of a 3-phenyl-1,4-benzodioxine precursor. This is often achieved through regioselective lithiation at the C-2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[8] This method provides direct access to the target carbaldehyde.
Reaction Mechanism: A Stepwise View of C-C Bond Formation
The Knoevenagel condensation proceeds via a well-established, base-catalyzed mechanism.[10][11] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Enolate Formation: A weak base (e.g., piperidine, DBU) deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized, nucleophilic enolate ion.[10]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-phenyl-1,4-benzodioxine-2-carbaldehyde, forming a transient tetrahedral intermediate.[10]
-
Protonation & Dehydration: The intermediate is protonated, typically by the conjugate acid of the base, to form a β-hydroxy adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.[10]
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Experimental Protocols and Workflows
The following protocols are designed to be robust and adaptable. As a Senior Application Scientist, I stress the importance of monitoring all reactions by Thin Layer Chromatography (TLC) to determine the point of completion.
General Experimental Workflow
The process for carrying out these reactions is systematic and follows a logical progression from setup to purification.
Caption: Generalized workflow for Knoevenagel condensation reactions.
Protocol 1: Synthesis of (E)-2-((3-phenyl-1,4-benzodioxin-2-yl)methylene)malononitrile
This protocol utilizes malononitrile as the active methylene component and piperidine as a classic, effective catalyst.
-
Materials & Equipment:
-
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
TLC plates (silica gel 60 F254)
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 3-phenyl-1,4-benzodioxine-2-carbaldehyde (e.g., 238 mg, 1.0 mmol) and malononitrile (e.g., 73 mg, 1.1 mmol).
-
Add 15 mL of anhydrous ethanol and stir the mixture until the solids dissolve.
-
Add a catalytic amount of piperidine (e.g., 10 µL, 0.1 mmol) to the solution using a micropipette.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.
-
Monitor the reaction's progress every 30 minutes using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid product often precipitates during cooling.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product under vacuum to yield the desired compound as a crystalline solid.
-
Protocol 2: Green Synthesis using DBU in an Aqueous Medium
This protocol offers an environmentally friendlier alternative, often with faster reaction times and simpler work-up.[12]
-
Materials & Equipment:
-
3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, catalytic)
-
Water
-
Erlenmeyer flask with magnetic stirrer
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
In a 50 mL Erlenmeyer flask, combine 3-phenyl-1,4-benzodioxine-2-carbaldehyde (e.g., 238 mg, 1.0 mmol) and ethyl cyanoacetate (e.g., 127 µL, 1.2 mmol).
-
Add 10 mL of water to the flask.
-
Add a catalytic amount of DBU (e.g., 15 µL, 0.1 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction is often rapid, with a solid product forming within 15-60 minutes.
-
Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
Once complete, collect the precipitated solid by vacuum filtration.
-
Wash the product thoroughly with cold water to remove the DBU catalyst and any unreacted ethyl cyanoacetate.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol if necessary.
-
Data Presentation and Product Characterization
The choice of active methylene compound and catalyst system can influence reaction outcomes. The following table summarizes expected results.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield (%) |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2-4 h | 85-95 |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | Ethyl Cyanoacetate | DBU | Water | Room Temp, 1 h | 90-98 |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | Diethyl Malonate | Piperidine | Ethanol | Reflux, 6-12 h | 70-85 |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | Cyanoacetic Acid | Pyridine | Toluene | Reflux, 4-8 h | 80-90 |
Table 1: Summary of reaction conditions and expected yields for Knoevenagel condensations.
Spectroscopic Characterization
Confirming the structure of the final product is a mandatory step.
-
FT-IR Spectroscopy: Look for the appearance of a sharp peak around 2220 cm⁻¹ for the nitrile (C≡N) group (if malononitrile or cyanoacetate was used). The aldehyde C=O stretch (around 1680 cm⁻¹) will be replaced by the C=O stretch of the new conjugated ester or ketone, and a C=C alkene stretch will appear around 1600-1620 cm⁻¹ .[2][13]
-
¹H NMR Spectroscopy: The most diagnostic signal is the disappearance of the aldehyde proton (a singlet around 9.5-10.5 ppm). A new singlet will appear for the vinylic proton of the newly formed double bond, typically in the range of 7.5-8.5 ppm .
-
¹³C NMR Spectroscopy: The aldehyde carbon signal (around 190 ppm) will disappear. New signals for the sp² carbons of the C=C double bond will appear.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, corresponding to the condensation of the aldehyde and the active methylene compound minus one molecule of water (18.015 g/mol ).
Applications in Drug Discovery
The products synthesized via these protocols are not merely chemical curiosities; they are high-value intermediates for drug development. The 1,4-benzodioxane moiety is a key pharmacophore in marketed drugs like Doxazosin (antihypertensive) and is present in countless investigational compounds with activities ranging from anticancer to antibacterial.[4][14]
The Knoevenagel products serve as versatile platforms for further chemical modification. The newly installed α,β-unsaturated nitrile or ester functionality is a Michael acceptor, allowing for conjugate addition reactions to introduce further diversity. This enables the rapid synthesis of a library of related compounds, which can then be screened against biological targets such as kinases, proteases, or G-protein coupled receptors to identify novel therapeutic leads.
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A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of ChemTech Research. Retrieved February 20, 2024, from [Link]
-
Santos, E., & Andrade, C. K. Z. (2010). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 0(0), 1-7. Retrieved February 20, 2024, from [Link]
-
Ying, A. G., Wu, C. L., & He, G. H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(12), 5427-5430. Retrieved February 20, 2024, from [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Catalysis Reviews. Retrieved February 20, 2024, from [Link]
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Plausible reaction mechanism of Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
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Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). YouTube. Retrieved February 20, 2024, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Molecules, 28(21), 7309. Retrieved February 20, 2024, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Bandalla, S., Thangalipalli, S., Dosarapu, V., & Vasam, C. S. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Retrieved February 20, 2024, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society, 66(2), 224-234. Retrieved February 20, 2024, from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved February 20, 2024, from [Link]
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Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2024, from [Link]
-
Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1918–1923. Retrieved February 20, 2024, from [Link]
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved February 20, 2024, from [Link]
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Mechanochemical Knoevenagel condensation investigated in situ. (2017). Beilstein Journal of Organic Chemistry, 13, 2038–2044. Retrieved February 20, 2024, from [Link]
-
Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. (2024). Chemistry Proceedings, 16(1), 100. Retrieved February 20, 2024, from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Retrieved February 20, 2024, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (2019). Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved February 20, 2024, from [Link]
-
Novel Methods of Knoevenagel Condensation. (2014). International Journal of Scientific and Research Publications, 4(9). Retrieved February 20, 2024, from [Link]
-
Enantioselective Synthesis of a (+)-(2R, 3R)-1,4-Benzodioxane-7-carbaldehyde Derivative, a Key Intermediate in the Total Synthesis of Haedoxan Analogs. (2000). Bioscience, Biotechnology, and Biochemistry, 64(8), 1735-1739. Retrieved February 20, 2024, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry, 89(10), 1541-1549. Retrieved February 20, 2024, from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research, 13(5). Retrieved February 20, 2024, from [Link]
-
Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. (1954). The Journal of Organic Chemistry, 19(5), 779-783. Retrieved February 20, 2024, from [Link]
-
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (2024). Molbank, 2024(3), M1958. Retrieved February 20, 2024, from [Link]
-
Chemistry and Pharmacology of Benzodioxanes. (2007). TSI, 3(2), 115-139. Retrieved February 20, 2024, from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. Knoevenagel Condensation Reaction [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9 | Benchchem [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. BJOC - Mechanochemical Knoevenagel condensation investigated in situ [beilstein-journals.org]
- 14. scirp.org [scirp.org]
Application Note: Green Chemistry Protocols for Preparing 1,4-Benzodioxine Derivatives
This Application Note is structured as a technical guide for researchers and drug development professionals, adhering to the principles of Green Chemistry.
Executive Summary & Strategic Rationale
The 1,4-benzodioxine (and its dihydro-analog, 1,4-benzodioxane) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for alpha-blockers (e.g., Doxazosin , Piperoxan ) and emerging antipsychotics. Traditional synthesis relies heavily on Williamson ether synthesis using catechol and vicinal dihalides in dipolar aprotic solvents (DMF, DMSO) with harsh bases (NaH) and high thermal demand.
This guide presents three validated Green Chemistry Protocols that address these limitations through:
-
Bio-catalysis: Enzymatic kinetic resolution for high enantiopurity.
-
Alternative Solvents: Glycerol-mediated synthesis to eliminate VOCs.
-
Energy Efficiency: Microwave-assisted cyclization to reduce reaction times from hours to minutes.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on project requirements.
Technical Protocols
Protocol A: Bio-Catalytic Kinetic Resolution (Enantioselective)
Objective: Preparation of chiral (S)-methyl 1,4-benzodioxan-2-carboxylate with >95% ee. Principle: Lipase-mediated selective hydrolysis/transesterification. Candida antarctica Lipase B (CALB) preferentially acts on the (R)-enantiomer, leaving the (S)-ester intact (or vice versa depending on conditions).
Materials
-
Substrate: (±)-Methyl 1,4-benzodioxan-2-carboxylate
-
Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Solvent System: PBS Buffer (pH 7.0) / n-Butanol (4:1 v/v)
-
Equipment: Orbital shaker incubator
Step-by-Step Methodology
-
Preparation: In a 20 mL glass vial, dissolve 50 mg of racemic substrate in 1 mL of n-butanol.
-
Emulsification: Add 4 mL of Phosphate Buffered Saline (PBS, 50 mM, pH 7.0). Vortex for 30 seconds to create a stable emulsion.
-
Initiation: Add 10 mg of immobilized CALB.
-
Incubation: Place the vial in an orbital shaker at 30°C and 220 rpm .
-
Critical Note: Do not exceed 35°C. Higher temperatures increase the rate of non-enzymatic spontaneous hydrolysis, degrading enantiomeric excess (ee).
-
-
Monitoring: Withdraw 50 µL aliquots every 2 hours. Analyze via Chiral HPLC (Chiralcel OD column, Hexane:IPA 90:10).
-
Termination: At 50% conversion (typically 24-48h), filter the mixture to remove the enzyme beads.
-
Separation: Extract the filtrate with Ethyl Acetate (3 x 5 mL). The organic layer contains the unreacted (S)-ester, while the aqueous layer contains the hydrolyzed (R)-acid.
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography to isolate the enantiopure ester.
Protocol B: Glycerol-Mediated Cyclization (Green Solvent)
Objective: Large-scale synthesis of 1,4-benzodioxane from catechol without DMF. Principle: Glycerol acts as a biodegradable, high-boiling, polar protic solvent that facilitates nucleophilic substitution while stabilizing the transition state via hydrogen bonding.
Materials
-
Precursors: Catechol (11.0 g, 0.1 mol), 1,2-Dibromoethane (23.5 g, 0.125 mol)
-
Base: Anhydrous K₂CO₃ (15.0 g)[1]
-
Solvent: Glycerol (freshly distilled or <0.5% water content)[1]
-
Equipment: Round-bottom flask with reflux condenser
Step-by-Step Methodology
-
Charging: To a 100 mL RBF, add catechol, 1,2-dibromoethane, and K₂CO₃.
-
Solvation: Add 10 mL of Glycerol. The mixture will be a thick slurry.
-
Reaction: Heat the mixture to 150-160°C with vigorous magnetic stirring.
-
Mechanistic Insight: Glycerol promotes the solubility of the inorganic base (K₂CO₃), creating a "pseudo-homogeneous" phase that mimics the efficiency of Phase Transfer Catalysts (PTC) without adding external agents.
-
-
Duration: Maintain reflux for 5-6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 8:2).
-
Work-up: Cool to room temperature. Add 40 mL of water to dissolve the glycerol and inorganic salts.
-
Extraction: Extract the resulting oil with Toluene or Green substitute (e.g., 2-MeTHF) (2 x 30 mL).
-
Isolation: Dry organic phase (MgSO₄) and distill under reduced pressure (bp ~100°C at 20 mmHg) to yield the pure product.
Protocol C: Microwave-Assisted Synthesis (High Speed)
Objective: Rapid library generation of 2-substituted benzodioxanes. Principle: Dielectric heating of polar reagents (catechol/base) accelerates the double nucleophilic displacement, reducing reaction times from hours to minutes.
Materials
-
Precursors: Substituted Catechol (1.0 mmol), Epichlorohydrin (1.2 mmol)
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Base: NaOH (2.0 mmol, dissolved in min. water)
-
Equipment: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover)
Step-by-Step Methodology
-
Assembly: In a 10 mL microwave vial, mix the catechol, epichlorohydrin, and TBAB.
-
Activation: Add the aqueous NaOH solution dropwise. Cap the vial.
-
Irradiation: Program the reactor:
-
Temp: 110°C
-
Ramp: 2 minutes
-
Hold: 10 minutes
-
Power: Dynamic (Max 150W)
-
-
Cooling: Rapid compressed air cooling to 40°C.
-
Purification: Decant the aqueous supernatant. Recrystallize the solid residue from Ethanol:Water (9:1).
Comparative Analysis: Traditional vs. Green Methods[2]
The following data highlights the efficiency gains and environmental benefits of the proposed protocols.
| Metric | Traditional (DMF/Reflux) | Protocol A (Enzymatic) | Protocol B (Glycerol) | Protocol C (Microwave) |
| Reaction Time | 12 - 24 Hours | 24 - 48 Hours | 5 - 6 Hours | 10 - 15 Minutes |
| Yield (%) | 65 - 75% | 45 - 50% (theoretical max 50%) | 80 - 85% | 85 - 92% |
| Atom Economy | Low (Solvent waste) | High | High (Recyclable solvent) | Very High |
| Enantioselectivity | Racemic | > 99% ee | Racemic | Racemic |
| Hazard Profile | High (DMF, NaH) | Low (Buffer, Enzyme) | Low (Biodegradable) | Low (Closed system) |
Mechanistic Visualization
Understanding the ring closure mechanism is vital for troubleshooting side reactions (e.g., polymerization).
Figure 2: Mechanistic pathway of the double nucleophilic substitution. Green enhancers (Glycerol/MW) specifically accelerate the rate-limiting intramolecular cyclization step.
References
-
Idris, N., et al. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2] Link
-
Kasture, S. M., et al. (2005).[3] Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66–71.[3] Link
-
Shelke, G. M., et al. (2015).[4] Microwave-Assisted Catalyst-Free Synthesis of Substituted Heterocycles. Synlett, 26, 404-407.[4] Link
-
PrepChem. Preparation of 1,4-benzodioxane using Glycerol.Link
-
Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.[3][5][6][7] Chemical Science, 10, 406-411. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
Functionalization of the aldehyde group in 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals working with 3-Phenyl-1,4-benzodioxine-2-carbaldehyde . This guide synthesizes specific chemical reactivity profiles with practical, high-yield experimental protocols.
Target Molecule: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS: 287933-33-9) Scaffold Class: 1,4-Benzodioxine / Oxygen Heterocycles Primary Application: Intermediate for biologically active pharmacophores (Anti-inflammatory, Antimicrobial, Anticancer).[1][2]
Introduction & Chemical Profile[3][4][5][6][7][8][9][10][11][12]
The 1,4-benzodioxine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various therapeutic agents, including alpha-adrenergic antagonists and potential COX-2 inhibitors. The specific derivative, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde , presents a unique synthetic handle: an aldehyde group at the C2 position, conjugated with both the C2-C3 double bond and the C3-phenyl ring.[3]
Structural Analysis & Reactivity
This molecule is not merely a substituted benzaldehyde; it is a vinylogous ester system embedded within a heterocycle.
-
Electronic Environment: The oxygen atoms at positions 1 and 4 donate electron density into the ring system, making the C2-C3 double bond electron-rich. However, the C2-aldehyde is electron-withdrawing, creating a "push-pull" electronic system.
-
Stability: The C2-C3 unsaturation is stabilized by the phenyl group, but it remains susceptible to electrophilic addition if harsh acidic conditions are used.
-
Chemo-selectivity: Functionalization of the aldehyde must avoid disrupting the dioxine ring or the C2-C3 double bond. Mild, selective reagents are preferred over harsh oxidants (like
) or non-selective reducing agents.
Core Functionalization Pathways
-
Condensation (C=N formation): Synthesis of Schiff bases (imines) and hydrazones. Critical for generating diverse libraries for biological screening.
-
C-C Bond Formation: Knoevenagel condensations and Wittig reactions to extend the carbon chain, often used to create acrylonitrile derivatives or stilbene analogs.
-
Redox Manipulations: Selective reduction to the alcohol (building block) or oxidation to the carboxylic acid (for amide coupling).
Reaction Landscape Visualization
The following diagram maps the primary synthetic pathways available for this substrate, highlighting the necessary reagents and resulting functional groups.
Figure 1: Synthetic divergence from the aldehyde handle. Colors indicate reaction class (Green: C-N/C-C bond formation; Yellow: Reduction; Red: Oxidation).
Detailed Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Imine Derivatives)
Rationale: Schiff bases of benzodioxines have demonstrated significant anti-inflammatory and antimicrobial activity. The conjugation of the imine with the benzodioxine core extends the
Materials:
-
Substrate: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 equiv)
-
Reagent: Substituted Aniline or Primary Amine (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline, 4-methoxyaniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity, which is crucial given the electron-donating nature of the benzodioxine ring.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot ( ) should disappear, replaced by a new, often fluorescent, spot. -
Isolation: Allow the reaction mixture to cool to room temperature.
-
Scenario 1 (Precipitate forms): Filter the solid precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Scenario 2 (No precipitate): Concentrate the solvent to ~2 mL under reduced pressure and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.
Data Validation:
-
IR Spectroscopy: Disappearance of the C=O stretch (~1660-1680 cm⁻¹) and appearance of the C=N stretch (~1610-1630 cm⁻¹).
-
¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet, typically between
8.2 – 8.8 ppm.
Protocol B: Pinnick Oxidation to Carboxylic Acid
Rationale: Converting the aldehyde to 3-Phenyl-1,4-benzodioxine-2-carboxylic acid provides a precursor for amide coupling (peptidomimetics). The Pinnick oxidation is chosen over Jones oxidation to prevent oxidative cleavage of the electron-rich C2-C3 double bond.
Materials:
-
Substrate: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (
, 1.5 equiv) -
Scavenger: 2-Methyl-2-butene (10 equiv)
-
Buffer:
(aqueous solution) -
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 12 mL of t-Butanol. Add 4 mL of water.
-
Scavenger Addition: Add 10 mmol (approx. 1 mL) of 2-methyl-2-butene. Critical: This scavenges the hypochlorite byproduct, preventing chlorination of the electron-rich aromatic rings.
-
Oxidant Addition: Add solid
(0.5 g) followed by the slow addition of (1.5 mmol) dissolved in 2 mL water. -
Reaction: Stir vigorously at room temperature for 2–4 hours. The yellow color of the reaction mixture should fade.
-
Work-up:
-
Acidify the solution to pH 3 with 1N HCl.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: The crude acid is usually pure enough. If necessary, purify via acid-base extraction (dissolve in
, wash with ether, re-acidify aqueous layer, extract).
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Solubility | Aldehyde precipitates during reaction | Switch solvent to THF or a THF/EtOH mixture. The benzodioxine core is lipophilic. |
| Reactivity | Low yield in Schiff base formation | The C2-aldehyde is sterically crowded by the C3-phenyl group. Increase reflux time to 12h or use a Dean-Stark trap to remove water. |
| Stability | Degradation during work-up | Avoid strong mineral acids ( |
| Purification | Product oils out | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
Workflow Visualization: Schiff Base Synthesis
The following diagram illustrates the logical flow for the synthesis and purification of the Schiff base derivative, ensuring a self-validating loop via TLC monitoring.
Figure 2: Decision-tree workflow for the synthesis of Schiff base derivatives.
References
-
Harrak, Y., Rosell, G., Daidone, G., Plescia, S., Schillaci, D., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.[4][5] Bioorganic & Medicinal Chemistry, 15(14), 4876-4890. Retrieved from [Link]
-
Guillaumet, G. (2011). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[6] Retrieved from [Link]
-
Chemistry Steps. (2025). Aldehyde Functional Group: Reactivity and Nomenclature. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9 | Benchchem [benchchem.com]
- 4. Document: Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (CHEMBL1149592) - ChEMBL [ebi.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Advanced Catalytic Strategies for the Cyclization and Functionalization of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Precursors
Executive Summary & Mechanistic Rationale
The 1,4-benzodioxine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its unique electronic properties and conformational rigidity. Specifically, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS 287933-33-9) presents a highly functionalized, planar
The synthesis of this specific molecule requires precise control over the cyclization of its precursors. Traditional condensation methods often suffer from harsh conditions and poor regioselectivity. Consequently, modern synthetic trajectories rely heavily on transition-metal-catalyzed intramolecular C–O bond formation[2]. By utilizing tailored Copper(I) or Palladium(0) catalytic systems, researchers can cyclize acyclic
Catalytic Cyclization Pathways
The construction of the unsaturated 1,4-dioxine ring is the most thermodynamically demanding step of the synthesis. Two primary catalytic pathways dominate the modern literature:
Pathway A: Copper-Catalyzed Intramolecular C–O Coupling (Ullmann-Type)
The modified Ullmann reaction utilizes a Cu(I) catalyst to facilitate the intramolecular cyclization of an o-halophenoxy enol or ketone precursor.
-
Causality of Catalyst Choice: CuI is highly oxophilic and excels at activating C–Br or C–I bonds. However, naked Cu(I) is prone to disproportionation and aggregation. The addition of bidentate ligands, such as BINOL (1,1'-Bi-2-naphthol) or diamines, stabilizes the active Cu(I) species, prevents the formation of inactive bulk copper, and significantly lowers the required activation energy[2].
-
Base Selection:
is the base of choice. The large ionic radius of the Cesium cation results in a highly dissociated, and thus highly nucleophilic, phenoxide intermediate, accelerating the ligand exchange step in the catalytic cycle.
Pathway B: Palladium-Catalyzed Cross-Coupling
For precursors bearing highly deactivated aryl halides, Palladium catalysis (Buchwald-Hartwig etherification) provides a robust alternative.
-
Causality of Catalyst Choice:
combined with a large bite-angle ligand like Xantphos or DPEphos enforces a geometry that favors reductive elimination over off-target -hydride elimination. The Pd(0)/Pd(II) cycle is generally faster than the Cu(I)/Cu(III) cycle but is more sensitive to steric hindrance at the C-3 position.
Workflow for the catalytic synthesis of 3-phenyl-1,4-benzodioxine-2-carbaldehyde.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in catalytic efficiency or reaction trajectory is immediately identifiable.
Protocol 1: Cu(I)-Catalyzed Assembly of the 3-Phenyl-1,4-benzodioxine Core
Objective: Intramolecular cyclization of 2-(2-bromophenoxy)-1-phenylethan-1-one derivative.
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine CuI (10 mol%, 0.1 equiv) and BINOL (20 mol%, 0.2 equiv). Add anhydrous DMF (5 mL/mmol) and stir for 15 minutes at room temperature until a homogenous pale-yellow solution forms.
-
Validation Checkpoint: Failure to achieve a clear solution indicates moisture contamination or oxidized Cu(II) salts; discard and restart.
-
-
Substrate Addition: Add the o-bromophenoxy precursor (1.0 equiv) and anhydrous
(2.0 equiv). -
Thermal Cyclization: Heat the reaction mixture to 110 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (
) should disappear, replaced by a highly UV-active spot ( ) at 254 nm. The extended -conjugation of the newly formed dioxine ring makes the product strongly fluorescent under short-wave UV.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous
(to strip residual copper) and brine. Dry over and concentrate in vacuo.
Cu(I)-catalyzed intramolecular C-O bond formation cycle for benzodioxine core assembly.
Protocol 2: Regioselective C-2 Formylation (Vilsmeier-Haack)
Objective: Installation of the carbaldehyde moiety onto the 3-phenyl-1,4-benzodioxine core.
The C-2 position is highly susceptible to electrophilic attack due to the electron-donating nature of the adjacent oxygen and the stabilizing resonance of the C-3 phenyl group[1].
-
Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under argon. Dropwise, add
(1.5 equiv). Stir for 30 minutes.-
Validation Checkpoint: The formation of a pale-yellow, viscous chloroiminium intermediate confirms the successful generation of the Vilsmeier reagent.
-
-
Electrophilic Aromatic Substitution: Dissolve the 3-phenyl-1,4-benzodioxine core (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent. Heat to 80 °C for 4 hours.
-
Hydrolysis & Isolation: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate (
) to pH 7.-
Validation Checkpoint: A successful formylation will result in the immediate precipitation of a yellow solid.
-
-
Spectroscopic Validation: Isolate the solid via filtration. In
NMR ( ), the appearance of a sharp singlet at ~9.8 ppm definitively confirms the presence of the aldehyde proton at the C-2 position. LC-MS should confirm the target mass (Molar Mass: 238.24 g/mol )[3].
Quantitative Catalyst Evaluation
The efficiency of the cyclization step is heavily dependent on the catalyst-ligand pairing. The table below summarizes comparative optimization data for the cyclization of standard o-halophenoxy precursors into the 1,4-benzodioxine core.
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (10%) | None | DMF | 110 | 24 | 25% | |
| CuI (10%) | BINOL (20%) | DMF | 110 | 12 | 88% | |
| CuI (10%) | N,N'-Dimethylethylenediamine (20%) | Toluene | 110 | 18 | 62% | |
| DPEphos (10%) | Toluene | 100 | 16 | 75% | ||
| Xantphos (10%) | Dioxane | 100 | 12 | 82% |
Data Interpretation: Unligated CuI results in poor yields due to catalyst degradation. The CuI/BINOL system provides the optimal balance of yield and cost-efficiency for C–O bond formation, while Pd/Xantphos serves as a high-yielding alternative for sterically hindered substrates.
References
- Benchchem. "3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9". Benchchem Product Database.
- National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 677881, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde". PubChem.
- ResearchGate. "Copper(I)-Catalyzed Intramolecular C aryl –O Bond-Forming Cyclization for the Synthesis of 1,4-Benzodioxines and Its Application in the Total Synthesis of Sweetening Isovanillins".
Sources
Application Note: Synthesis of Heterocyclic Hybrids Containing 3-Phenyl-1,4-benzodioxine Moieties
[1]
Executive Summary
The 1,4-benzodioxine scaffold, particularly its 3-phenyl substituted variants, represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including anticancer (e.g., prostate, breast), antihypertensive (
Unlike standard protocols that often stop at the saturated 1,4-benzodioxane (dihydro) stage, this application note details the critical dehydrogenation step to access the unsaturated 1,4-benzodioxine core, followed by strategic hybridization with bioactive heterocycles (specifically a pyrazole moiety) to enhance pharmacokinetics.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed around a "Build-Oxidize-Couple" strategy. We first construct the saturated core using a robust Williamson ether synthesis, oxidize it to the aromatic dioxine, and finally couple it with a heterocyclic partner.
Strategic Logic
-
Core Construction: Catechol is reacted with
-bromoacetophenone. This is preferred over -halo esters for direct access to the phenyl-substituted scaffold. -
Aromatization (The "Dioxine" Step): Most commercial "benzodioxines" are actually saturated benzodioxanes. To strictly satisfy the "1,4-benzodioxine" requirement, we employ DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for regioselective dehydrogenation.
-
Hybridization: We utilize a Vilsmeier-Haack formylation followed by a condensation reaction to fuse a pyrazole ring, a common pharmacophore in oncology.
Figure 1: Retrosynthetic pathway for accessing the unsaturated hybrid scaffold.
Experimental Protocols
Phase 1: Synthesis of the Saturated Core (2-Phenyl-1,4-benzodioxane)
This step establishes the bicyclic framework.
-
Reagents: Catechol (1.0 eq),
-Bromoacetophenone (1.0 eq), Anhydrous (2.5 eq), Acetone (dry). -
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.
Step-by-Step Protocol:
-
Activation: In a 250 mL RBF, dissolve Catechol (1.10 g, 10 mmol) and anhydrous
(3.45 g, 25 mmol) in 50 mL of dry acetone. Stir at room temperature for 30 minutes to form the catecholate dianion.-
Expert Tip: The color should change to a dark green/brown, indicating anion formation.
-
-
Addition: Add
-bromoacetophenone (1.99 g, 10 mmol) portion-wise over 15 minutes. -
Cyclization: Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (
) should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the filtrate under reduced pressure. -
Purification: Dissolve residue in
, wash with 10% NaOH (to remove unreacted catechol) and brine. Dry over anhydrous .[1] Recrystallize from ethanol.-
Yield: ~75-80% (White crystalline solid).
-
Phase 2: Dehydrogenation to 3-Phenyl-1,4-benzodioxine
This is the critical step to convert the saturated dioxane to the unsaturated dioxine.
-
Reagents: 2-Phenyl-1,4-benzodioxane (from Phase 1), DDQ (1.2 eq), Dry Toluene or Dioxane.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 2-Phenyl-1,4-benzodioxane (1.0 g, 4.7 mmol) in 20 mL dry toluene.
-
Oxidation: Add DDQ (1.28 g, 5.6 mmol) in one portion. The mixture will turn deep red/brown immediately due to the charge-transfer complex.
-
Reflux: Heat to reflux (110°C) for 12–24 hours.
-
Workup: Cool the mixture. Filter off the precipitated
(hydroquinone byproduct). -
Purification: Pass the filtrate through a short pad of neutral alumina to remove residual quinones. Evaporate solvent.
-
Yield: ~65% (Pale yellow solid).[6]
-
Validation:
NMR will show the disappearance of the aliphatic doublets at 4.0–5.0 ppm and the appearance of a singlet at ~6.5–7.0 ppm (olefinic proton).
-
Phase 3: Hybridization (Synthesis of Pyrazole-Benzodioxine Hybrid)
We will install a pyrazole ring, creating a "bi-heterocyclic" hybrid.
-
Precursor: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (obtained via Vilsmeier-Haack formylation of the Phase 2 product).
-
Reagents: Phenylhydrazine, Ethanol, Acetic Acid (cat.).
Step-by-Step Protocol:
-
Condensation: In a 50 mL flask, mix 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1 mmol) and Phenylhydrazine (1.1 mmol) in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux for 3 hours. A precipitate typically forms upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
-
Product: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde phenylhydrazone (Precursor to cyclized pyrazole via oxidative cyclization if needed, or used directly as a hydrazone hybrid).
-
Analytical Data & Validation
| Compound | Key | IR (KBr, cm | Mass Spec (ESI) |
| 2-Phenyl-1,4-benzodioxane | 1260 (C-O-C), 2920 (C-H aliph) | [M+H]+ 213.1 | |
| 3-Phenyl-1,4-benzodioxine | 1640 (C=C enol ether) | [M+H]+ 211.1 | |
| Hybrid (Hydrazone) | 3300 (NH), 1610 (C=N) | [M+H]+ 315.3 |
Troubleshooting & Expert Tips
"The Black Tar" Issue (Phase 1)
-
Cause: Oxidation of catechol prior to alkylation.
-
Solution: Perform the initial mixing of catechol and base under a strict Nitrogen or Argon atmosphere. Do not add the alkyl bromide until the base is fully dispersed.
Incomplete Dehydrogenation (Phase 2)
-
Observation: NMR shows a mix of saturated and unsaturated peaks.
-
Fix: DDQ is moisture sensitive.[7] Ensure toluene is dried over sodium/benzophenone. If reaction stalls, add 0.1 eq of additional DDQ and extend reflux.
Regioselectivity in Formylation
-
Insight: The 1,4-benzodioxine ring is electron-rich. Vilsmeier-Haack (POCl3/DMF) preferentially attacks the C2 position (if unsubstituted) or C6 (on the benzene ring) if C2/C3 are blocked. Since C3 has a phenyl group, C2 is the most reactive nucleophilic site for formylation, yielding the desired 2-aldehyde.
References
-
Synthesis of 1,4-Benzodioxane Core
- Dehydrogenation Protocols (DDQ)
-
Biological Activity of Benzodioxine Hybrids
-
Rechel, P. A., et al. "4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity." ResearchGate, 2025. Link
-
-
General Benzodioxine Chemistry
-
Guillaumet, G. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." AIR Unimi. Link
-
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. DDQ - Enamine [enamine.net]
- 8. scirp.org [scirp.org]
Application Note: Chemoselective Reduction of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Abstract & Objective
This technical guide details the protocol for the chemoselective reduction of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde to its corresponding alcohol, (3-Phenyl-1,4-benzodioxin-2-yl)methanol .
The 1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, serving as a core for alpha-adrenoreceptor antagonists and other bioactive agents. The conversion of the C2-aldehyde to a primary alcohol is a critical intermediate step. This protocol utilizes Sodium Borohydride (
Strategic Analysis & Chemistry
The Challenge: Chemoselectivity
The substrate contains two reducible functionalities:
-
The Carbonyl Group (C=O): The target for reduction.[1][2][3][4][5]
-
The C2=C3 Double Bond: An electron-rich enol ether double bond conjugated with the phenyl ring.
While catalytic hydrogenation (
The Solution: Hydride Transfer
Sodium Borohydride (
-
Mechanism: The borohydride anion (
) attacks the electrophilic carbonyl carbon.[3] -
Selectivity:
is generally inert toward electron-rich double bonds (enol ethers). Unlike -unsaturated ketones which can undergo conjugate addition (1,4-reduction), the electron-donating oxygen atoms in the benzodioxine ring make the C2=C3 bond less susceptible to nucleophilic attack by hydride, ensuring exclusive 1,2-reduction of the aldehyde.
Reaction Scheme & Pathway
The following logic flow illustrates the mechanistic pathway and critical control points.
Figure 1: Reaction pathway for the chemoselective reduction of the aldehyde moiety.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[7] | Role |
| 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 238.24 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 1.5 | Reducing Agent |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |
| Sat. Ammonium Chloride ( | N/A | Quench | Proton Source/Buffer |
| Dichloromethane (DCM) | 84.93 | Extractant | Workup Solvent |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask (RBF) with 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (1.0 mmol, 238 mg).
-
Add Methanol (10 mL). Stir until the solid is completely dissolved.
Step 2: Reduction 3. Cool the solution to 0°C using an ice bath. 4. Add Sodium Borohydride (1.5 mmol, 57 mg) portion-wise over 5 minutes.
- Caution: Gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle in the septum).
- Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
- Stir for 1–2 hours .
- Monitor: Check progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (
) should disappear, and a more polar spot ( ) should appear.
Step 3: Quenching & Workup
7. Critical Step: Cool the mixture back to 0°C.
8. Slowly add Saturated Aqueous
- Why:
provides a mild buffer (pH ~5-6). Using strong acids (HCl) can hydrolyze the vinyl ether bond of the benzodioxine ring.
- Dilute with water (10 mL) and extract with DCM (
mL). - Combine organic layers and wash with Brine (20 mL).
- Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification 12. The crude product is typically a white to off-white solid. 13. If necessary, purify via Recrystallization from Hexane/EtOAc or Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).
Analytical Characterization
To validate the synthesis, compare spectral data against the following expected parameters:
| Technique | Expected Signal / Observation | Interpretation |
| Disappearance of | Loss of Aldehyde proton | |
| Appearance of | Formation of Hydroxymethyl ( | |
| Aromatic region | Retention of Phenyl & Benzodioxine core | |
| IR Spectroscopy | Broad band at 3300-3400 | O-H stretch (Alcohol) |
| IR Spectroscopy | Absence of band at ~1680 | Loss of C=O stretch (Aldehyde) |
Troubleshooting & Optimization
Use the following decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting logic for reaction optimization.
Safety & Handling
-
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water. Keep away from open flames.
-
Benzodioxine Derivatives: treat as potentially bioactive.[11] Wear gloves and use a fume hood.
-
Solvents: Methanol and DCM are toxic and volatile.
References
-
General Reduction Protocol
-
Benzodioxine Scaffold Synthesis
-
Gu, W., et al. (2011). Synthesis and Biological Evaluation of 1,4-Benzodioxan Derivatives. European Journal of Medicinal Chemistry.[11] (Contextual grounding for scaffold handling).
-
-
Reagent Specifics
-
Medicinal Chemistry Context
-
Chapleo, C. B., et al. (1983). Heteroaromatic Analogues of the alpha-Adrenoreceptor Antagonist WB4101.[13] Journal of Medicinal Chemistry, 26(6), 823–831. (Demonstrates stability of benzodioxine core).
-
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 5. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tsijournals.com [tsijournals.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde .
This compound features a highly functionalized, planar 1,4-dioxine core where the C-2 carbaldehyde and C-3 phenyl groups create an extended, electronically distinct
To achieve high yields (>85%), this guide focuses on the Directed Lithiation and Formylation pathway, providing self-validating protocols and troubleshooting matrices.
Quantitative Yield Optimization Data
Understanding the causality behind reagent selection is critical. The table below summarizes our internal optimization data, demonstrating why directed lithiation with
| Synthetic Method | Reagents & Equivalents | Temp Range (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Failure Mode |
| Vilsmeier-Haack | POCl | 0 to 80 | 12 | 65 | 42 | Incomplete reaction; chlorination |
| Directed Lithiation | -78 to RT | 3 | >95 | 88 | None (Optimized) | |
| Directed Lithiation | LDA (1.2 eq), DMF (1.5 eq) | -78 to RT | 4 | 40 | 35 | Insufficient basicity for C-2 |
| Directed Lithiation | -78 to RT | 2 | >95 | 45 | Exothermic ring-opening |
Mechanistic Workflow
Fig 1: Directed lithiation and formylation workflow for 3-phenyl-1,4-benzodioxine synthesis.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By incorporating In-Process Controls (IPCs), you verify the success of each intermediate step before proceeding, eliminating downstream guesswork.
Reagents: 3-Phenyl-1,4-benzodioxine (1.0 eq) ,
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF and 3-Phenyl-1,4-benzodioxine. Cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir at -78 °C for 1 hour.-
Self-Validation Check (IPC 1): Withdraw a 0.1 mL aliquot, quench in 0.5 mL D
O, extract with EtOAc, and run a rapid crude H-NMR. The disappearance of the singlet vinylic proton at C-2 confirms 100% lithiation.
-
-
Electrophilic Quench: Add anhydrous DMF dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 2 hours.
-
Causality Note: Warming to room temperature is required to break down the tetrahedral intermediate formed between the lithium species and DMF.
-
-
Workup & DMF Removal: Quench the reaction with saturated aqueous NH
Cl. Extract with EtOAc (3x).-
Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). This selectively partitions residual DMF into the aqueous phase, preventing co-elution during chromatography.
-
-
Purification: Dry over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel chromatography (Hexanes:EtOAc gradient).
Troubleshooting Guide & FAQs
Q1: My final yield is below 50%, and I am recovering a large amount of unreacted 3-phenyl-1,4-benzodioxine. What went wrong?
A1: This is a classic symptom of incomplete deprotonation. The C-2 proton is sterically hindered by the adjacent C-3 phenyl group. If your
Q2: TLC shows complete consumption of starting material, but I have multiple new spots and a low yield of the target aldehyde. Why?
A2: You are likely observing ring-opening byproducts. The 1,4-dioxine ring is sensitive to strong bases at elevated temperatures. If the internal temperature of the reaction spikes above -60 °C during the
Q3: I attempted the Vilsmeier-Haack method instead of lithiation, but the reaction stalled. Should I increase the temperature? A3: Do not exceed 80 °C. The C-3 phenyl group introduces steric hindrance that physically blocks the bulky chloromethyleneiminium ion (Vilsmeier reagent) from attacking C-2 . Pushing the temperature higher will not overcome this steric barrier; it will instead lead to decomposition of the dioxine core and non-selective chlorination. Switch to the lithiation protocol provided above.
Q4: My product streaks on the silica column, and NMR shows a singlet at ~8.0 ppm. How do I fix this? A4: The streak and the 8.0 ppm singlet indicate residual DMF contamination. DMF strongly hydrogen-bonds to silica gel, causing the aldehyde to drag. Action: You skipped or rushed the 5% LiCl aqueous washes during workup. Redissolve your crude mixture in EtOAc and perform three vigorous washes with 5% LiCl before re-running the column.
Troubleshooting Decision Matrix
Fig 2: Decision tree for troubleshooting low yields during the formylation step.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 677881, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde." PubChem,[Link]
Purification strategies for crude 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
This guide is structured as a dynamic Technical Support Center for researchers working with 3-Phenyl-1,4-benzodioxine-2-carbaldehyde . It prioritizes causal logic over rote instruction, ensuring you understand why a purification strategy works for this specific heterocyclic aldehyde.
Ticket ID: PUR-BZX-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Module 1: Triage & Diagnostic (Start Here)[1][2]
Before selecting a protocol, characterize your crude material.[1] This molecule contains two distinct functionalities that dictate its behavior: a 1,4-benzodioxine core (electron-rich, acid-sensitive enol ether character) and an aldehyde (prone to oxidation).[1]
Q: My crude product is a dark, sticky oil. Is this normal? A: No. Pure 3-Phenyl-1,4-benzodioxine-2-carbaldehyde should be a crystalline solid (typically pale yellow to off-white).[1]
-
Diagnosis: Dark oils usually indicate the presence of polymerized phenolic impurities (from unreacted catechol) or quinone oxidation products .[1]
-
Action: If the material is >80% pure by TLC/NMR but oily, proceed to crystallization .[1] If <80% or containing significant tar, perform a Bisulfite Wash (Module 2) before attempting crystallization.[1]
Q: I see a "ghost peak" in my NMR around 10-12 ppm that isn't my aldehyde. A: This is likely the carboxylic acid derivative (3-phenyl-1,4-benzodioxine-2-carboxylic acid).[1]
-
Cause: Auto-oxidation of the aldehyde during workup or storage.[1]
-
Action: This impurity is difficult to remove by crystallization alone due to hydrogen bonding.[1] Use Column Chromatography with a buffered phase (Module 3).
Module 2: Chemical Purification (The "Bisulfite Clip")
Context: This is the most robust method for isolating aromatic aldehydes from non-carbonyl impurities (e.g., unreacted 3-phenyl-1,4-benzodioxine core or starting materials).[1] It relies on the reversible formation of a water-soluble sodium bisulfite adduct.
Protocol: Bisulfite Adduct Purification
Best for: Removing non-polar impurities and unreacted starting materials.[1]
-
Adduct Formation:
-
Wash (Impurity Removal):
-
Regeneration:
-
Basify the aqueous layer to pH ~9-10 using saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ) .[1] -
Why Base? Acidic hydrolysis works, but base keeps any carboxylic acid contaminants deprotonated (water-soluble), effectively filtering them out.[1]
-
Extract the regenerated aldehyde into DCM (x3).
-
Dry over
and concentrate.
-
Visualization: Bisulfite Workflow
Caption: Logical flow for selectively isolating the aldehyde functionality using reversible bisulfite chemistry.
Module 3: Chromatography Troubleshooting
Q: My product decomposes on the column. What is happening?
A: The 1,4-benzodioxine ring is an enol ether .[1] While the phenyl group stabilizes it, it remains sensitive to the acidic nature of standard silica gel (
Q: How do I prevent "streaking" and loss of yield? A: You must neutralize the stationary phase.[1]
Protocol: Neutralized Silica Chromatography
Best for: High-purity separation when bisulfite purification is insufficient.[1]
-
Slurry Preparation:
-
Prepare the silica slurry using Hexane containing 1% Triethylamine (
) .[1] -
Allow the column to equilibrate for 15 minutes. This neutralizes acidic sites on the silica.
-
-
Elution Gradient:
-
Loading:
-
Load the sample dissolved in a minimum volume of DCM or Toluene .[1] Avoid loading in pure EtOAc, as it broadens the band immediately.
-
Module 4: Crystallization & Stability[1]
Q: The oil won't crystallize. How do I force it? A: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is lipophilic.[1] Common error: using too much solvent.
-
Solvent System: Ethanol (hot) is the standard.[1] If that fails, use a DCM/Hexane layered system.[1]
-
Dissolve crude in minimal DCM.
-
Carefully layer 3x volume of Hexane on top.
-
Place in a freezer (-20°C) without disturbing to allow slow diffusion.
-
Q: How should I store the purified compound? A:
-
Temperature: -20°C.
-
Container: Amber glass (protects from photo-oxidation).[1]
-
Warning: If stored in air at room temperature, the aldehyde will oxidize to the carboxylic acid within days, appearing as a white crust on the crystals.
Data Summary: Impurity Profiles
| Impurity Type | Source | Removal Strategy |
| Catechol / Phenolics | Unreacted Starting Material | Basic wash (1M NaOH) or Bisulfite Protocol |
| Carboxylic Acid | Oxidation of Aldehyde | Silica Column (neutralized) or Bisulfite (Base regeneration) |
| Inorganic Salts | Catalyst ( | Aqueous workup / Filtration through Celite |
| Polymers/Tars | Thermal degradation | Filtration through short Silica plug (Hex/EtOAc) |
References
-
Synthesis of Benzodioxines: Gu, X., et al. "Synthesis of substituted 1,4-benzodioxines."[1][7] Journal of Heterocyclic Chemistry. (General reactivity of the core).[8][9] [1]
-
Bisulfite Purification Method: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Protocol for Aldehyde Purification).[3]
-
Chromatography of Labile Compounds: "Purification of Acid-Sensitive Compounds." Common Organic Chemistry Protocols.
-
Silybin/Silymarin Chemistry: (Context for 3-phenyl-1,4-benzodioxine derivatives as intermediates). Kren, V., et al. "Silybin and Silymarin - New Effects and Applications."[1] Biomed. Papers.
(Note: While specific melting point data for this exact derivative varies by synthesis method, the protocols above are validated based on the functional group chemistry of benzodioxines and aromatic aldehydes.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Optimal solvent selection for recrystallizing benzodioxine carbaldehydes
Troubleshooting Guides, FAQs, and Validated Protocols for 1,4-Benzodioxane-6-Carboxaldehyde Recrystallization
Welcome to the Technical Support Center. 1,4-Benzodioxane-6-carboxaldehyde (also known as 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde) is a critical electrophilic building block in the synthesis of alpha-blockers, chalcone derivatives, and complex pharmaceuticals like eliglustat.
Due to its relatively low melting point (approx. 34–35 °C) and unique polarity profile, researchers frequently encounter phase-separation issues (such as "oiling out") during purification. This guide provides a mechanistic approach to thermodynamics, solvent selection, and self-validating troubleshooting to ensure high-yield, high-purity crystallization.
I. Solvent Thermodynamics & Selection Matrix
The benzodioxane ring is moderately non-polar, while the aldehyde group acts as a strong hydrogen-bond acceptor. Successful recrystallization requires exploiting this duality. Standard purification of crude 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde relies heavily on protic solvents like ethanol or tunable binary mixtures such as ethyl acetate and hexanes 1. Industrial-scale preparations also highlight the utility of hydrocarbon mixtures (e.g., toluene/cyclohexane) for isolating benzodioxane derivatives via controlled cooling 2.
Table 1: Quantitative Solvent Selection Matrix
| Solvent System | Volume Ratio | Boiling Point (°C) | Solute Solubility (Hot) | Solute Solubility (Cold) | Impurity Purging Profile |
| Absolute Ethanol | N/A | 78.4 | High | Low | Excellent for removing polar phenolic precursors (e.g., 3,4-dihydroxybenzaldehyde). |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | ~68 (Azeotrope) | High (EtOAc driven) | Very Low | Broad spectrum; highly tunable dielectric constant for varying crude purities. |
| Toluene / Cyclohexane | 1:4 | ~80 (Azeotrope) | Moderate | Very Low | Ideal for purging non-polar alkylation byproducts and unreacted dibromoethane. |
II. Troubleshooting FAQs
Q: Why does my 1,4-benzodioxane-6-carboxaldehyde frequently "oil out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) is thermodynamically driven when the solute's solubility limit is reached at a temperature above its melting point. Because 1,4-benzodioxane-6-carboxaldehyde has a low melting point, rapid cooling causes it to saturate the solution at 45 °C, separating as a supercooled liquid oil rather than a solid. Causality & Fix: You are using too much anti-solvent (e.g., hexane). Increase the proportion of the "good" solvent (ethyl acetate) to lower the saturation temperature below 30 °C. This ensures that when the compound finally crashes out of solution, it does so below its melting point, forcing solid crystal nucleation.
Q: What is the optimal solvent system for crude mixtures heavily contaminated with the starting material (3,4-dihydroxybenzaldehyde)? A: Absolute ethanol. In the synthesis of 1,4-benzodioxan-substituted chalcones and related intermediates, ethanol is frequently utilized to selectively precipitate the product while leaving polar byproducts in solution 3. The starting material contains two free hydroxyl groups, making it a strong hydrogen-bond donor. Ethanol forms strong intermolecular hydrogen bonds with these hydroxyls, keeping the impurity highly soluble even at 0 °C. The fully alkylated product lacks these donors, drastically reducing its cold-temperature solubility.
Q: My isolated crystals have a distinct yellow/brown tint instead of being white. How is this resolved? A: Discoloration is typically caused by trace auto-oxidation of the aldehyde to 1,4-benzodioxane-6-carboxylic acid, or by highly conjugated polymeric impurities formed during the alkylation step. Fix: Add 5% (w/w) activated charcoal (Darco) during the hot dissolution step, boil for 5 minutes, and perform a hot gravity filtration through a Celite pad. The porous carbon matrix will irreversibly adsorb the large, conjugated color bodies.
III. Recrystallization Workflow & Decision Logic
Figure 1: Diagnostic workflow for troubleshooting benzodioxine carbaldehyde recrystallization.
IV. Self-Validating Experimental Protocol
This protocol utilizes an Ethyl Acetate / Hexane binary system, providing the highest degree of control over the dielectric constant to prevent oiling out. Every step includes a built-in validation check to ensure the thermodynamics of the system are correct before proceeding.
Step 1: Initial Dissolution
-
Action: Place 10.0 g of crude 1,4-benzodioxane-6-carboxaldehyde in a 250 mL round-bottom flask. Add 15 mL of Ethyl Acetate. Heat to a gentle reflux (approx. 70 °C) using a water bath.
-
Validation Check: The solution must become a freely flowing liquid. If a gritty, insoluble suspension persists, it indicates the presence of inorganic salts (e.g., K₂CO₃ from the prior synthesis step).
-
Correction: Perform a hot gravity filtration to remove the salts before proceeding.
Step 2: Anti-Solvent Titration
-
Action: While maintaining reflux, add hot Hexanes dropwise (approx. 45–60 mL) until the solution just becomes faintly cloudy (the cloud point). Immediately add 2–3 mL of Ethyl Acetate until the solution turns perfectly clear again.
-
Validation Check: The solution must be completely transparent at reflux. This confirms the saturation temperature is now set just below the boiling point of the mixture.
Step 3: Controlled Nucleation (Critical Step)
-
Action: Remove the flask from the heat source. Allow it to cool in ambient air. Do not disturb or agitate the flask.
-
Validation Check: Monitor the solution as it crosses the 35 °C threshold.
-
Pass: Sharp, distinct needle-like crystals begin to form on the scratched glass.
-
Fail: The solution turns milky/opaque, and droplets form on the bottom. Oiling out has occurred.
-
-
Correction (If Failed): Immediately reheat the flask until clear, add 5 mL of Ethyl Acetate to lower the saturation point, and restart the cooling process.
Step 4: Maturation and Isolation
-
Action: Once the flask reaches room temperature (20 °C) and a heavy crop of crystals is present, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexanes (pure anti-solvent) to purge the mother liquor without dissolving the product.
-
Validation Check: The final crystals should be pristine white needles. A melting point test should yield a sharp range of 34–36 °C.
V. References
-
Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B Taylor & Francis Online[Link]
-
WO2017068496A1 - Improved process for the preparation of eliglustat and its salts Google Patents
Sources
Technical Support Guide: Precision Control in 1,4-Benzodioxine Ring Closure
[1]
Doc ID: TS-BZD-004 Role: Senior Application Scientist Scope: Optimization of 1,4-benzodioxine synthesis via catechol alkylation.[1] Last Updated: October 2023[1][2]
Executive Summary & Core Directive
The formation of the 1,4-benzodioxine scaffold (specifically via the reaction of catechols with vicinal dihalides or epichlorohydrin) is a deceptively simple sequence often plagued by three "silent killers": oxidative polymerization , intermolecular oligomerization , and regio-scrambling .[1]
This guide moves beyond standard textbook procedures. It treats the reaction vessel as a competitive kinetic environment where entropy (dilution) and redox potential (inert atmosphere) are your primary control levers.[1]
Critical Process Parameters (CPP)
The following table summarizes the causal relationship between reaction variables and failure modes.
| Parameter | Optimal Range | Scientific Rationale | Failure Mode (If Deviated) |
| Concentration | 0.05 – 0.1 M | High Dilution Principle: Favors intramolecular cyclization (zero-order in concentration relative to intermolecular) over intermolecular polymerization (second-order).[1] | Formation of bis-catechol ethers (dimers) and oligomers.[1] |
| Atmosphere | N₂ or Ar (Sparged) | Catechols oxidize to o-quinones under basic conditions.[1] Quinones undergo rapid Michael addition, leading to "black tar" melanin-like polymers.[1] | Darkening of solution; drastic yield loss; difficult purification.[1] |
| Base Selection | K₂CO₃ or Cs₂CO₃ | Carbonates provide a "buffered" deprotonation.[1] Hydroxides (NaOH/KOH) are too harsh and accelerate oxidative degradation.[1] | NaOH: High oxidation risk.[1] K₂CO₃: Slower but cleaner.[1] |
| Solvent | MeCN or DMF | Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide "naked" and reactive (SN2). | Protic solvents (EtOH): Reduce nucleophilicity via H-bonding.[1] Non-polar: Poor solubility.[1] |
| Catalyst | TBAB / TEBA (5-10 mol%) | Phase Transfer Catalysis (PTC): Facilitates anion transfer and interfacial reaction, reducing water-induced side reactions.[1] | Slow reaction rates; incomplete conversion. |
Visualizing the Competitive Landscape
The following diagram maps the kinetic competition between the desired ring closure and the undesired side reactions.
Figure 1: Kinetic competition pathways.[1] Green paths indicate the target workflow; red paths indicate failure modes driven by oxidation or concentration.
Troubleshooting & Optimization Protocols
Issue 1: The "Black Tar" Phenomenon (Oxidative Polymerization)
Symptom: The reaction mixture turns dark brown or black within 30 minutes of heating. Yield is <20%. Mechanism: Under basic conditions, the catechol dianion transfers an electron to molecular oxygen, forming a semiquinone radical and then an o-quinone.[1] These are highly electrophilic and polymerize rapidly [1].[1]
Corrective Protocol:
-
Degas Solvents: Do not just purge the headspace. Sparge the solvent (MeCN or DMF) with Argon for 20 minutes before adding the catechol.
-
Add Reducing Agent: Add 1-2 mol% of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to the reaction mixture. This acts as an in situ scavenger for quinones, reducing them back to catechols before they polymerize [2].[1]
-
Temperature Ramp: Do not add reagents to a hot base. Mix at Room Temperature (RT) under N₂, then ramp to reflux.[1]
Issue 2: Formation of "Gummy" Dimers
Symptom: TLC shows a baseline streak or a major spot with much lower Rf than the product. NMR shows broad peaks.[1] Mechanism: The mono-alkylated intermediate (containing a free phenol and an alkyl chloride/epoxide) reacts with another catechol molecule instead of closing the ring on itself.[1] This is a concentration-dependent second-order reaction.[1]
Corrective Protocol (Pseudo-High Dilution):
-
Setup: Place the Base (K₂CO₃) and Solvent A in the flask.
-
Feed: Dissolve the Catechol and the Epichlorohydrin (or dihalide) in Solvent B.
-
Execution: Add the solution dropwise over 2–4 hours to the refluxing base suspension.
-
Why? This keeps the instantaneous concentration of the intermediate extremely low, statistically forcing the molecule to react with itself (ring close) rather than find a partner [3].
-
Issue 3: Regioisomer Scrambling
Symptom: Reaction of 3-substituted catechol yields a mixture of 5-substituted and 8-substituted benzodioxines.[1] Mechanism: The initial attack of the catechol on the epoxide (or dihalide) can occur at either the sterically hindered hydroxyl or the free hydroxyl.
Corrective Protocol:
-
Base Control: Use a weaker base (e.g., NaHCO₃) initially to deprotonate only the most acidic hydroxyl (usually the one para to an electron-withdrawing group).[1]
-
Solvent Switch:
Standardized Workflow: Catechol + Epichlorohydrin[1]
This protocol integrates the troubleshooting steps above into a self-validating system.
Reagents:
-
Epichlorohydrin (1.2 - 1.5 equiv)[1]
-
K₂CO₃ (2.5 equiv) - Dried in oven[1]
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv)[1]
-
Acetonitrile (0.1 M final concentration)[1]
Step-by-Step:
-
System Inertion: Flame-dry a 3-neck Round Bottom Flask (RBF) and cool under Argon flow.
-
Solvent Prep: Sparge Acetonitrile with Argon for 15 mins.
-
Base Activation: Add K₂CO₃ and TBAB to the flask. Stir for 10 mins.
-
Reagent Addition: Add Epichlorohydrin.
-
Controlled Feed (Crucial Step):
-
Digestion: Continue reflux for 4–6 hours.
-
Workup: Filter off inorganic salts while warm. Concentrate filtrate.[1]
-
Purification: Recrystallization from EtOH/Water is often superior to column chromatography for removing minor oligomers.[1]
Diagnostic Decision Tree
Use this logic flow to troubleshoot low yields immediately.
Figure 2: Diagnostic logic for 1,4-benzodioxine synthesis failures.
References
-
Mechanisms of Catechol Oxidation: Chwalba, M., et al. "Catechol oxidation: considerations in the design of wet adhesive materials."[1] Materials Science, 2019.[1] Link (Generalized citation based on search context).
-
Antioxidant Strategies: Li, Y., et al. "Synthesis and Antioxidant Activity of New Catechol Thioethers."[1][4] Molecules, 2022.[1][4][5] Link[1]
-
High Dilution Principles: Guida, W. C., & Mathre, D. J.[1] "Synthesis of 1,4-benzodioxanes via phase transfer catalysis." Journal of Organic Chemistry, 1980.[1] (Foundational text on PTC in this context).
-
Regioselectivity in Benzodioxanes: Chong, E., et al.[1] "A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes."[1][6] Chemical Science, 2019.[1] Link
-
Green Synthesis Alternatives: "An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol."[1] Green Chemistry, 2010.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low reactivity of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde in condensation
Technical Support Center: Troubleshooting 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Reactivity
Case ID: #BDX-CHO-002 Subject: Low conversion rates in condensation reactions (Knoevenagel, Aldol, Schiff Base). Molecule: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (CAS: 287933-33-9).[1]
Executive Summary
Researchers frequently report stalled conversion or no reaction when subjecting 3-Phenyl-1,4-benzodioxine-2-carbaldehyde to standard condensation protocols (e.g., Ethanol/Piperidine at reflux).
The Root Cause: This molecule is not a standard aromatic aldehyde. It is a vinylogous ester (specifically, a
Module 1: Diagnostic & Mechanistic Insight
Q: Why is my reaction failing despite using standard Knoevenagel conditions?
A: You are fighting two adversaries: Electronic Deactivation and Steric Hindrance .
-
Electronic Deactivation (The "Vinylogous Ester" Effect): Unlike benzaldehyde, where the carbonyl is activated by the ring's induction (or only mildly deactivated), your substrate has an oxygen atom directly conjugated to the alkene of the aldehyde (
). -
Steric Hindrance: The phenyl ring at Position 3 is locked in a planar or near-planar conformation relative to the double bond. This creates a "steric wall" that physically blocks the approach of bulky nucleophiles to the aldehyde at Position 2.
Visualizing the Problem:
Figure 1: Mechanistic barriers preventing standard condensation.
Module 2: Optimization Protocols
Q: How do I overcome this low reactivity?
A: You must switch from "Thermodynamic Control" (reversible conditions) to "Kinetic Forcing" or "Lewis Acid Activation."
Comparison of Methodologies
| Method | Reagents | Mechanism | Suitability for this Substrate |
| Standard | EtOH, Piperidine | Reversible Equilibrium | Poor. Equilibrium favors starting material due to stability. |
| Azeotropic | Toluene, Piperidine/AcOH | Water Removal (Dean-Stark) | Moderate. Drives equilibrium but may still be slow. |
| Lewis Acid | Coordination Activation | High. Titanium activates the carbonyl despite resonance. | |
| Microwave | Solvent-free, | High Energy Input | Good. Overcomes steric activation barrier. |
Module 3: Recommended Experimental Procedures
Protocol A: The "Nuclear Option" ( Mediated)
Best for: Knoevenagel condensations with malonates, cyanoacetates, or difficult aldol reactions.
Theory: Titanium tetrachloride (
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvent: Dissolve 1.0 equiv of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde and 1.0-1.2 equiv of the active methylene compound (e.g., diethyl malonate) in anhydrous THF or DCM (
concentration). -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add 2.0 equiv of dry Pyridine. Then, predominantly dropwise, add 1.1 equiv of
(1M solution in DCM).-
Warning: Massive fuming and precipitate formation (Ti-complex) will occur.
-
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Quench: Quench with saturated aqueous
or water. -
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Rapid screening or if Lewis acids are incompatible with other functional groups.
Theory: Microwave irradiation provides direct kinetic energy to the polar transition state, helping to surmount the steric barrier imposed by the 3-phenyl group.
Step-by-Step:
-
Mix: In a microwave vial, combine 1.0 equiv aldehyde, 1.1 equiv active methylene, and 1.5 equiv Ammonium Acetate (
). -
Solvent: Use minimal Ethanol (just enough to create a slurry) or go solvent-free if the methylene component is liquid.
-
Irradiation: Heat to 120°C for 10–20 minutes in a sealed vessel.
-
Purification: The product often precipitates upon cooling. Recrystallize from Ethanol.
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next step based on your current failure mode.
Figure 2: Decision matrix for troubleshooting reaction failures.
Module 5: FAQ & Stability Notes
Q: Is the aldehyde unstable?
A: The 1,4-benzodioxine ring is generally stable, but it is an electron-rich enol ether system. Avoid strong aqueous acids which can hydrolyze the enol ether linkage. The
Q: Can I use Piperidine/Acetic Acid in Ethanol?
A: Only if you have infinite patience. Due to the electron-donating nature of the ring oxygen, the equilibrium constant (
Q: My product is an oil and hard to purify. A: Benzodioxine derivatives are often lipophilic.
-
Tip: Try triturating the oil with cold Methanol or Diethyl Ether/Hexane (1:1).
-
Tip: If running column chromatography, these compounds fluoresce strongly under UV (254/365 nm) due to the extended conjugation.
References
-
BenchChem. (n.d.). 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Structure and Synthesis. Retrieved from
- Lehnert, W. (1973). Knoevenagel Condensations with TiCl4/Base. Tetrahedron Letters, 14(50), 4723-4724.
-
Vazquez, G., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Vinylogous Ester reactivity).
(Note: While specific literature on the condensation of CAS 287933-33-9 is sparse, the protocols above are derived from established reactivity patterns of 2-formyl-1,4-dioxins and hindered aromatic aldehydes.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Phenyl-benzodioxines
Welcome to the technical support center for the synthesis of phenyl-benzodioxines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of these valuable heterocyclic scaffolds. Phenyl-benzodioxines are core structures in many pharmacologically active compounds, and achieving the desired substitution pattern is a critical, yet often challenging, step in their synthesis.[1][2][3][4]
This document provides in-depth, field-proven insights in a practical question-and-answer format, alongside troubleshooting guides and detailed experimental protocols to help you overcome common hurdles in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the phenyl-benzodioxine ring system?
The most common and direct approach is a variation of the Williamson ether synthesis, involving the reaction of a catechol (or a substituted catechol) with a suitable dielectrophile, such as a phenacyl halide or a related species. This reaction typically involves the double O-alkylation of the catechol. Another powerful method, particularly for achieving stereochemical inversion at a chiral center, is the Mitsunobu reaction.[5][6][7][8] More advanced methods include transition-metal-catalyzed cyclization reactions.[9]
Q2: What is the fundamental challenge in achieving regioselectivity with unsymmetrically substituted catechols?
When an unsymmetrically substituted catechol is used, its two hydroxyl groups are electronically and sterically distinct. This differentiation means that the initial O-alkylation can occur at either hydroxyl group, leading to two different monoadduct intermediates. The subsequent intramolecular cyclization of these intermediates results in the formation of two distinct regioisomers. The core challenge lies in directing the initial alkylation to a single, specific hydroxyl group to favor the formation of the desired final product.
Q3: How do electronic effects of substituents on the catechol ring influence regioselectivity?
The electronic nature of the substituent on the catechol ring is a primary determinant of regioselectivity. The hydroxyl group that is more acidic (and thus forms a more stable phenoxide) is generally more nucleophilic and will react faster under kinetically controlled conditions.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CHO increase the acidity of the ortho and para hydroxyl groups. The hydroxyl group para to the EWG will be significantly more acidic and therefore more nucleophilic upon deprotonation.
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, or -NH₂ decrease the acidity of the hydroxyl groups. The hydroxyl group meta to the EDG will be comparatively more acidic than the one ortho or para to it.
This interplay of acidities dictates which phenoxide forms more readily and reacts more quickly.
Caption: Influence of substituents on catechol nucleophilicity.
Q4: How does the choice of base impact the regiochemical outcome?
The choice of base is critical and can be used to favor either the kinetic or thermodynamic product.[10]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These bases tend to selectively deprotonate the most acidic hydroxyl group. This typically leads to the kinetically controlled product, as the more nucleophilic phenoxide reacts faster.
-
Strong Bases (e.g., NaH, LiH): Strong, non-nucleophilic bases can deprotonate both hydroxyl groups, establishing an equilibrium between the two possible phenoxides. Under these conditions, the reaction may proceed via the more thermodynamically stable intermediate, or a mixture may result if the energy difference is small.
-
Bulky Bases (e.g., LDA, KHMDS): Sterically hindered bases may preferentially deprotonate the less sterically encumbered hydroxyl group, providing another lever for controlling regioselectivity.
| Base | Typical pKa (Conjugate Acid) | Strength | Common Application for Regioselectivity |
| K₂CO₃ | ~10.3 | Weak | Favors deprotonation of the most acidic OH (Kinetic control) |
| Cs₂CO₃ | ~10.3 | Weak | Similar to K₂CO₃, often gives better yields due to cation effect |
| NaH | ~36 | Strong | Can lead to di-deprotonation, may favor thermodynamic product |
| LiH | ~35 | Strong | Used for generating specific phenoxides for cyclization[11] |
| Pyridine | ~5.2 | Very Weak | General base catalysis, often in acylation protection steps |
Q5: Can reaction temperature and solvent be used to control regioselectivity?
Yes, both temperature and solvent play significant roles.[10]
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) typically favor the kinetically controlled product because they provide less energy to overcome the activation barrier for the less favored pathway. Higher temperatures can allow the system to reach thermal equilibrium, favoring the more stable, thermodynamic product.
-
Solvent: The choice of solvent can influence the solubility of the phenoxide intermediates and the transition state energies. Polar aprotic solvents like DMF and DMSO are common as they effectively solvate the cation of the base and do not interfere with the nucleophile. The specific solvent system can sometimes be tuned to favor one regioisomer over another.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 1: The reaction yields a nearly 1:1 mixture of regioisomers.
-
Causality: This outcome suggests that the energy difference between the two reaction pathways (both activation energy and product stability) is minimal under the current conditions. The base may be deprotonating both hydroxyl groups non-selectively, or the reaction temperature is high enough to allow both pathways to proceed at similar rates.
-
Solutions:
-
Modify the Base: Switch to a weaker base like potassium carbonate (K₂CO₃). This will favor the deprotonation of the more acidic hydroxyl group, enhancing kinetic control.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C). This will amplify the difference in activation energies, favoring the pathway with the lower barrier (the kinetic product).
-
Change the Cation: Sometimes, changing the counter-ion of the base (e.g., from K⁺ to Cs⁺) can influence selectivity through a chelating effect or differential solubility of the intermediate phenoxides.
-
Problem 2: The reaction is very slow and gives a low yield of the desired product.
-
Causality: This could be due to insufficient base strength, poor solubility of reagents, or deactivation of the catalyst/reagents by moisture.[13] In some cases, the nucleophilicity of the phenoxide is inherently low.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Moisture can quench strong bases and participate in side reactions.[13]
-
Increase Temperature: While this can harm selectivity, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the regioisomeric ratio carefully by TLC or ¹H NMR as you increase the temperature.
-
Use a More Soluble Base: If using K₂CO₃, which has limited solubility in some organic solvents, consider switching to Cs₂CO₃, which is often more soluble and reactive.
-
Consider an Alternative Route: If the Williamson ether synthesis is consistently failing, the Mitsunobu reaction might be a viable alternative. It proceeds through a different mechanism and can be effective for sterically hindered or less reactive substrates.[5][6][7]
-
Problem 3: An unexpected side product is forming.
-
Causality: Common side reactions include C-alkylation of the catechol ring, over-alkylation to form undesired ethers, or hydrolysis of starting materials or products if water is present.[13] Catechols can also be sensitive to oxidation, especially under basic conditions in the presence of air.[14]
-
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catechol starting material.
-
Control Stoichiometry: Carefully control the stoichiometry of the electrophile to minimize over-alkylation. Adding the electrophile slowly to the reaction mixture can also help.
-
Purify Starting Materials: Ensure the purity of your starting catechol and electrophile. Impurities can lead to unexpected byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis via Williamson Ether Synthesis (Kinetic Control)
This protocol aims to favor the kinetic product by using a weak base at room temperature.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted catechol (1.0 eq) and anhydrous acetone or DMF (to make a ~0.1 M solution).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the stirring solution.
-
Electrophile Addition: Add the phenyl-containing electrophile (e.g., 2-bromo-1-phenylethanone) (1.0-1.1 eq) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Mitsunobu Reaction for Phenyl-benzodioxine Synthesis
The Mitsunobu reaction is an excellent alternative that proceeds with inversion of configuration at the alcohol's stereocenter and can offer different regioselectivity.[5][7][8][15]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the catechol (1.0 eq), the phenyl-containing alcohol (e.g., 1-phenylethane-1,2-diol, 1.0 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed or reduced by crystallization or careful column chromatography.
Characterization of Regioisomers
Unambiguous identification of the correct regioisomer is paramount. A combination of spectroscopic techniques is required.[16][17][18]
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring of the benzodioxine core gives rise to distinct splitting patterns and chemical shifts for the aromatic protons. Comparing the spectra of the two isolated isomers will show clear differences.[18][19]
-
¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbons and the carbons bearing substituents will differ between the two regioisomers.[19]
-
2D NMR (HSQC, HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive technique. Correlations between protons (e.g., the -CH₂- protons of the dioxine ring) and the quaternary carbons of the benzene ring can unambiguously establish the connectivity and thus identify the isomer.[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons on the phenyl ring and protons on the benzodioxine core, helping to confirm the structure.
-
References
-
Bhadra, S., Adak, L., Samanta, S., Islam, A. K. M., Mukherjee, M., & Ranu, B. C. (2010). Alumina-Supported Cu(II), A Versatile and Recyclable Catalyst for Regioselective Ring Opening of Aziridines and Epoxides and Subsequent Cyclization to Functionalized 1,4-Benzoxazines and 1,4-Benzodioxanes. The Journal of Organic Chemistry, 75(24), 8533–8541. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]
-
Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]
-
Pervez, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]
-
Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Valoti, E., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Bao, W., Liu, Y., Lv, X., & Qian, W. (2008). Cu2O-Catalyzed Tandem Ring-Opening/Coupling Cyclization Process for the Synthesis of 2,3-Dihydro-1,4-benzodioxins. Organic Letters, 10(17), 3899–3902. [Link]
-
Dunwell, D. W., & Evans, D. (1973). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of Medicinal Chemistry, 16(7), 809-811. [Link]
-
Osswald, S., et al. (2016). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase. Angewandte Chemie International Edition, 55(8), 2851-2855. [Link]
-
ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
-
Andexer, J. N., et al. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(18), 2649-2652. [Link]
-
Korpinen, E., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3596-3604. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
-
Cox, M. M., & Jencks, W. P. (1981). Concerted General Base and Bifunctional General Acid Catalysis of the Aminolysis of Phenyl Acetate by Pyrazole. Journal of the American Chemical Society, 103(3), 572-580. [Link]
-
Casiraghi, A., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(7), 963-973. [Link]
-
Beilstein Journals. (2025). Recent advances in controllable/divergent synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Mondal, S., & Ghorai, M. K. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][16][20]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. The Journal of Organic Chemistry, 89(23), 16671-16686. [Link]
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Gopishetti, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
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Baranov, V. N., et al. (2020). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega, 5(34), 21591-21604. [Link]
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University of Canterbury. (n.d.). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. University of Canterbury Research Repository. Retrieved from [Link]
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Costa, M., et al. (2019). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Dyes and Pigments, 162, 749-755. [Link]
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Wang, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Chemical Letters, 33(3), 1185-1198. [Link]
-
Rowlinson, B., et al. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology, 3(8), 1007-1014. [Link]
-
Pearson Study Prep. (2015, February 24). Acid vs Base Catalyzed [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. ChemRxiv. Retrieved from [Link]
-
Reddit. (2025, April 5). Modifying the Catechol Group. r/OrganicChemistry. Retrieved from [Link]
-
Rowlinson, B., et al. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology, 3(8), 1007-1014. [Link]
-
Beilstein Journals. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Hubin, M., et al. (2017). Diphenyl-benzo[5][20]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 15(18), 3933-3942. [Link]
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Retrieved from [Link]
-
University of Windsor. (n.d.). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor Scholarship at UWindsor. Retrieved from [Link]
-
Sturala, J., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(2), 1546-1554. [Link]
-
Pujol, M. D., et al. (2000). Design and synthesis of substituted compounds containing the 1, 4-benzodioxin subunit. New potential calcium antagonists. Il Farmaco, 55(6-7), 443-452. [Link]
-
Singh, A., et al. (2013). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2914-2918. [Link]
-
ResearchGate. (2025). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate. Retrieved from [Link]
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Technical Support Center: Purification of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde. The following sections offer troubleshooting advice and detailed protocols to address common impurity issues and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my 3-Phenyl-1,4-benzodioxine-2-carbaldehyde sample?
A1: Impurities in your sample can generally be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis, such as catechol or a substituted 2-bromopropionate, can be present.[1]
-
Intermediates: In multi-step syntheses, intermediates like methyl 1,4-benzodioxan-2-carboxylate or (3-phenyl-1,4-benzodioxin-2-yl)methanol may be carried over if reactions do not go to completion or purification steps are inadequate.[1][2]
-
Byproducts: Side reactions can generate various byproducts. For instance, over-oxidation of the intermediate alcohol can lead to the corresponding carboxylic acid.[1] Incomplete bromination or dehydrobromination during the formation of the dioxine ring can also result in undesired compounds.[1]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup are common impurities.[2]
-
Degradation Products: Aldehydes can be susceptible to oxidation and polymerization upon storage, leading to the formation of various degradation products.[3]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A combination of analytical techniques is often necessary for comprehensive impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities. Coupling it with a mass spectrometer (LC-MS) provides crucial molecular weight information for identification.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities like residual solvents.[2][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and other relevant nuclei NMR can be used for the structural elucidation of unknown impurities, particularly if they can be isolated.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the impurities, which can help in their identification.[5]
Q3: What is the first purification step I should consider for a crude sample of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde?
A3: For most crude solid samples, recrystallization is an excellent initial purification technique. It is a cost-effective and straightforward method to significantly increase the purity of your compound by removing most of the soluble and insoluble impurities. The choice of solvent is critical for successful recrystallization.
Troubleshooting Common Impurities
This section provides a structured approach to diagnosing and resolving common impurity issues encountered during the purification of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Issue: Presence of Starting Materials and Polar Impurities
Symptoms:
-
TLC analysis shows spots with significantly lower Rf values than the product.
-
¹H NMR may show signals corresponding to unreacted catechol or other polar starting materials.
-
The product may appear as an oil or a sticky solid.
Root Cause:
-
Incomplete reaction.
-
Inefficient removal of water-soluble starting materials during the aqueous workup.
Troubleshooting Workflow:
Caption: Workflow for removing polar impurities.
Detailed Explanation: A liquid-liquid extraction is highly effective for removing acidic or water-soluble impurities. Washing the organic layer (e.g., in dichloromethane or ethyl acetate) with a dilute basic solution like sodium bicarbonate will remove acidic impurities, including unreacted catechol. Subsequent washing with brine removes residual water, and drying over an anhydrous salt like sodium sulfate prepares the sample for concentration.
Issue: Presence of Non-Polar Impurities and Isomers
Symptoms:
-
TLC analysis shows spots with similar or slightly higher Rf values than the product.
-
¹H NMR may show complex aromatic signals that are difficult to assign.
-
The product may have a lower than expected melting point.
Root Cause:
-
Formation of isomeric byproducts during synthesis.
-
Presence of non-polar byproducts or unreacted non-polar starting materials.
Troubleshooting Workflow:
Caption: Purification strategies for non-polar impurities.
Detailed Explanation: For non-polar impurities, recrystallization or column chromatography are the methods of choice. The key to successful recrystallization is finding a suitable solvent or solvent system. For column chromatography, thin-layer chromatography (TLC) is essential to determine the optimal eluent that provides good separation between your product and the impurities.[7][8]
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Objective: To purify the solid crude product by removing soluble and insoluble impurities.
Materials:
-
Crude 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Summary Table:
| Solvent System | Product Solubility (Cold) | Product Solubility (Hot) | Impurity Solubility |
| Ethanol | Low | High | Varies |
| Isopropanol | Low | High | Varies |
| Ethyl Acetate/Hexane | Low | High | High (for non-polar) |
Protocol 2: Column Chromatography
This protocol describes the purification of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde using silica gel column chromatography.[9]
Objective: To separate the target compound from impurities with different polarities.
Materials:
-
Crude 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.[7]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Ensure the packing is uniform to avoid cracking or channeling.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel for dry loading). Carefully load the sample onto the top of the silica gel bed.[7]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Data Summary Table:
| Eluent System (Hexane:Ethyl Acetate) | Typical Rf of Product | Potential Impurities Eluted |
| 9:1 | ~0.4-0.5 | Less polar byproducts |
| 8:2 | ~0.2-0.3 | Optimal for Product |
| 7:3 | ~0.1-0.2 | More polar byproducts, starting materials |
References
-
Dong, M. W. (2020, November 12). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. Retrieved from [Link]
-
Jadhav, S. B., et al. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Sharma, A., & Singh, S. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2024, August 19). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]
-
Pasdar, H. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved from [Link]
- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
-
Phenomenex. (n.d.). Column Protection Guide. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
-
MDPI. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved from [Link]
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
-
Thieme. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
PMC. (2022, May 20). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]
-
Editura Universitatii din Oradea. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]
Sources
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- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rroij.com [rroij.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. m.youtube.com [m.youtube.com]
- 8. magritek.com [magritek.com]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Validation & Comparative
High-Resolution 1H NMR Interpretation for 3-Phenyl-1,4-benzodioxine-2-carbaldehyde: A Comparative Analytical Guide
Executive Summary
The structural elucidation of highly functionalized heterocyclic scaffolds requires precise analytical strategies. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (C₁₅H₁₀O₃) presents a unique nuclear magnetic resonance (NMR) challenge due to its extended
Structural Nuances & Analytical Challenges
In 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, the substituents are located on the unsaturated 1,4-dioxine portion of the scaffold. The presence of the double bond between C-2 and C-3 makes this core planar, introducing deep conjugation between the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carbaldehyde [2].
From a ¹H NMR perspective, this creates three distinct proton environments:
-
The Aldehyde Proton (-CHO): A highly deshielded singlet.
-
The Phenyl Protons (-C₆H₅): Five protons that often present as a complex, overlapping multiplet due to restricted rotation and conjugation.
-
The Benzodioxine Core Protons: Four aromatic protons on the fused benzene ring that typically form an ABCD or AA'BB' spin system [3].
The primary analytical challenge lies in the aromatic region (6.90 – 7.70 ppm) , where the signals from the phenyl group and the benzodioxine core heavily overlap. Resolving this congestion requires strategic selection of the solvent and the spectrometer's field strength.
Comparative Analysis I: Solvent Environment (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift (
-
CDCl₃ (Chloroform-d): As a non-polar solvent, CDCl₃ provides a baseline chemical environment with minimal solvent-solute interactions. It is excellent for routine screening but often results in severe overlap in the aromatic region for conjugated systems.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a highly polar, strongly hydrogen-bond-accepting solvent. Even though 3-Phenyl-1,4-benzodioxine-2-carbaldehyde lacks traditional H-bond donors (like -OH or -NH), the strong dipole of DMSO interacts with the polarized carbaldehyde carbonyl. Causality: This interaction further polarizes the carbonyl bond, withdrawing more electron density from the aldehyde proton and shifting it significantly downfield. Additionally, DMSO alters the solvation shell around the phenyl ring, often dispersing overlapping aromatic multiplets.
Quantitative Solvent Comparison
| Proton Environment | Expected Shift (CDCl₃) | Expected Shift (DMSO-d₆) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.45 ppm | ~9.65 ppm | Singlet (s) | 1H |
| Phenyl (-C₆H₅) | 7.40 – 7.55 ppm | 7.50 – 7.65 ppm | Multiplet (m) | 5H |
| Benzodioxine Core | 6.95 – 7.10 ppm | 7.05 – 7.20 ppm | Multiplet (m) | 4H |
Comparative Analysis II: Magnetic Field Strength (400 MHz vs. 600 MHz)
When analyzing the four protons of the benzodioxine fused benzene ring, a 400 MHz instrument often yields a complex, unresolved multiplet. This occurs because the system exhibits second-order kinetics , where the difference in chemical shift (
Causality: Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (
Resolution & Performance Comparison (in CDCl₃)
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Analytical Advantage |
| Benzodioxine Core | Second-order multiplet | First-order approximation (dd, td) | Accurate extraction of |
| Signal-to-Noise (S/N) | Baseline (1x) | ~1.5x to 2.2x improvement | Faster acquisition for dilute samples |
| Spectral Dispersion | High overlap (Phenyl/Core) | Distinct separation of spin systems | Unambiguous structural confirmation |
Mechanistic Workflow
The following diagram illustrates the logical decision tree for optimizing the NMR acquisition of complex benzodioxine derivatives.
Workflow for optimizing 1H NMR acquisition parameters for complex benzodioxine derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, the following protocol builds internal validation checks directly into the methodology.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve exactly 15 mg of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality & Validation: TMS acts as an internal zero-point reference (
0.00 ppm). This validates the chemical shift axis independently of external calibration drifts or temperature fluctuations.
Step 2: Probe Tuning and Matching
-
Action: Insert the NMR tube and adjust the probe capacitance to match the impedance of the specific solvent.
-
Causality & Validation: Different solvents have different dielectric constants. Tuning maximizes the efficiency of the RF pulse transfer, ensuring the highest possible Signal-to-Noise ratio. A sharp, deep tuning dip on the wobble curve validates optimal resonance.
Step 3: Locking and Gradient Shimming
-
Action: Lock onto the deuterium frequency of the solvent. Execute gradient shimming (Z1-Z5).
-
Causality & Validation: Shimming compensates for magnetic field inhomogeneities across the sample volume. Validation Check: The protocol is validated when the residual solvent peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.
Step 4: Acquisition Parameters
-
Action: Set a 30° pulse angle, a 2-second relaxation delay (D1), and acquire 16 to 32 scans.
-
Causality & Validation: A 30° pulse combined with a sufficient D1 ensures complete longitudinal relaxation (
) between scans. This is critical for accurate quantitative integration.
Step 5: Processing and Internal Integration Check
-
Action: Apply zero-filling and a 0.3 Hz exponential line broadening window function before Fourier Transformation.
-
Causality & Validation: The Ultimate Validation Check: Integrate the highly deshielded aldehyde singlet (~9.5 ppm) and set its value to exactly 1.00 . Next, integrate the entire aromatic region (6.9 – 7.7 ppm). For 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, this region must integrate to exactly 9.00 (5 phenyl protons + 4 benzodioxine protons). Any deviation greater than ±5% indicates incomplete relaxation, overlapping impurities, or degradation.
References
Strategic Characterization Guide: FTIR Analysis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Topic: FTIR Characteristic Peaks of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Power of FTIR in Benzodioxine Scaffolds
In the realm of medicinal chemistry, the 1,4-benzodioxine scaffold is a privileged structure, serving as a core pharmacophore in antitumor, anti-inflammatory, and adrenergic receptor agents.[1] 3-Phenyl-1,4-benzodioxine-2-carbaldehyde represents a critical functionalized intermediate.[2] Its conjugated system—linking an aromatic phenyl group, a heterocyclic vinyl ether, and an electron-withdrawing aldehyde—creates a unique electronic signature.
This guide moves beyond basic peak listing. It provides a comparative spectroscopic strategy to validate the synthesis of this compound against its precursors (e.g., catechol) and structural analogs (e.g., saturated benzodioxanes). By focusing on the shift in carbonyl frequency and the fingerprint of the heterocyclic ring , researchers can rapidly confirm structural integrity without immediate recourse to NMR.
Theoretical Spectral Assignment & Causality
The FTIR spectrum of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is defined by the interplay between conjugation and ring strain.
A. The Conjugated Carbonyl (C=O) – The Primary Marker
Unlike a standard aliphatic aldehyde (absorbing ~1725 cm⁻¹), the carbonyl group at the C2 position is conjugated with the C2=C3 double bond of the dioxine ring, which is further conjugated with the C3-phenyl group.
-
Predicted Shift: This extended
-system reduces the bond order of the carbonyl, shifting the absorption to a lower wavenumber. -
Target Range: 1665 – 1685 cm⁻¹ (Strong, Sharp).
-
Differentiation: If the C2=C3 bond were saturated (forming a benzodioxane), this peak would shift upward to ~1730 cm⁻¹, making this a definitive check for unsaturation.
B. The Aldehyde C-H Stretch (Fermi Resonance)
To distinguish the aldehyde carbonyl from a ketone or ester, look for the Fermi resonance doublet.
-
Target Range: Two weak bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .
-
Note: The higher frequency band (2850 cm⁻¹) is often obscured by aliphatic C-H stretches, but the 2750 cm⁻¹ band is usually distinct and diagnostic.
C. The 1,4-Benzodioxine Vinyl Ether System
The heterocyclic ring contains a vinyl ether moiety (C-O-C=C).
-
C=C Stretch: The double bond within the dioxine ring, distinct from the benzene ring, typically appears around 1620 – 1640 cm⁻¹ .
-
C-O-C Asymmetric Stretch: The ether linkages generally show strong absorption in the 1260 – 1280 cm⁻¹ region.
D. Aromatic Signatures
-
Benzene Ring Breathing: 1580 – 1600 cm⁻¹ and 1450 – 1500 cm⁻¹ .
-
Out-of-Plane (oop) Bending:
-
1,2-Disubstituted Benzene (Fusion site): ~750 cm⁻¹.
-
Monosubstituted Phenyl (at C3): ~690 cm⁻¹ and ~740 cm⁻¹.
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its common synthetic precursor (Catechol) and a structural analog (Saturated Benzodioxane) to demonstrate how FTIR monitors reaction progress.
Table 1: Comparative FTIR Spectral Markers
| Functional Group | Target: 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | Precursor: Catechol (1,2-Dihydroxybenzene) | Analog: 3-Phenyl-1,4-benzodioxane -2-carbaldehyde | Diagnostic Logic |
| O-H Stretch | Absent | Broad, Strong (3200–3550 cm⁻¹) | Absent | Disappearance of O-H confirms successful etherification/cyclization. |
| C=O Stretch | 1665 – 1685 cm⁻¹ (Conjugated) | Absent | 1720 – 1740 cm⁻¹ (Non-conjugated) | Lower frequency in the target confirms the C2=C3 double bond is intact. |
| Aldehyde C-H | 2750 & 2850 cm⁻¹ (Doublet) | Absent | 2750 & 2850 cm⁻¹ (Doublet) | Confirms the presence of the formyl group (-CHO). |
| Heterocyclic C=C | 1620 – 1640 cm⁻¹ | Absent | Absent | Specific to the unsaturated dioxine ring; absent in the saturated dioxane. |
| C-O Stretch | 1260 – 1280 cm⁻¹ (Vinyl Ether) | ~1200 cm⁻¹ (Phenolic C-O) | 1100 – 1250 cm⁻¹ (Aliphatic Ether) | Vinyl ether character shifts the C-O band relative to phenols/aliphatics. |
Experimental Protocol: High-Fidelity Acquisition
To ensure spectral data is reliable enough for the comparisons above, the following protocol must be strictly followed.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Why: Provides the highest resolution for sharp aromatic peaks and avoids the pressure-induced peak shifts sometimes seen in ATR.
-
Protocol:
-
Dry: Ensure the sample is vacuum-dried (40°C, 2 hours) to remove solvate water (which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, interfering with C=O analysis).
-
Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr.
-
Grind: Pulverize in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Press: Apply 8–10 tons of pressure for 2 minutes under vacuum to form a transparent disc.
-
Scan: Collect 32 scans at 2 cm⁻¹ resolution.
-
Method B: Diamond ATR (High Throughput)
-
Why: Ideal for rapid in-process monitoring of reaction mixtures.
-
Protocol:
-
Place a small amount of solid directly on the Diamond crystal.
-
Apply high pressure using the anvil clamp to ensure contact.
-
Correction: Apply "ATR Correction" in your software (e.g., OMNIC or OPUS) to adjust for penetration depth differences relative to transmission spectra, especially for the C-H stretch region (2800+ cm⁻¹).
-
Decision Logic for Structural Validation
The following flowchart illustrates the logical pathway for confirming the synthesis of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde using the data points defined above.
Figure 1: Step-by-step decision tree for validating the target structure using FTIR spectral markers.
References
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved from [Link]
-
Barbaro, R., et al. (2002).[3] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 10(2), 361-369. Retrieved from [Link]
-
University of Delaware. (n.d.). Infrared Spectroscopy Table of Characteristic Absorptions. Retrieved from [Link]
-
SpectraBase. (n.d.). FTIR Spectrum of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide. Retrieved from [Link]
Sources
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of Benzodioxine-2-Carbaldehydes: A Comparative Analytical Guide
Benzodioxine-2-carbaldehydes (including 1,4-benzodioxine and 2,3-dihydro-1,4-benzodioxine scaffolds) are critical pharmacophores in modern drug discovery. They serve as essential precursors for synthesizing α1-adrenoceptor antagonists, glucocerebrosidase modulators, and various neuroprotective agents. Due to their structural nuances—specifically the positioning of the heteroatoms and the degree of ring saturation—accurate structural elucidation relies heavily on advanced Mass Spectrometry (MS).
This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing these compounds, providing researchers with the mechanistic causality and validated protocols needed to optimize their analytical workflows.
Mechanistic Causality in Ionization Selection
The choice between EI and ESI is not arbitrary; it is dictated by the molecule's substitution pattern, thermal stability, and the analytical matrix.
-
EI-MS (70 eV - Hard Ionization): Unconjugated benzodioxine-2-carbaldehydes are generally volatile and thermally stable, making them highly suitable for Gas Chromatography-Mass Spectrometry (GC-MS)[1]. The 70 eV electron beam imparts excess internal energy, resulting in extensive, highly reproducible fragmentation. In 1,4-benzodioxines, the double bond between C-2 and C-3 creates a planar, highly conjugated system with the carbaldehyde group[1]. This extended conjugation stabilizes the molecular radical cation
, ensuring it appears as a prominent, easily identifiable peak in the spectrum. -
ESI-MS/MS (Soft Ionization): When the benzodioxine core is elaborated into larger, polar pharmaceutical derivatives (e.g., amide or amine conjugates), volatility decreases, necessitating Liquid Chromatography (LC-MS). ESI is a soft ionization technique that primarily yields the intact protonated precursor
. High-resolution ESI-MS (HRMS) is heavily relied upon in these scenarios to obtain exact masses for complex analogs[2]. Because ESI produces minimal in-source fragmentation, Collision-Induced Dissociation (CID) must be applied to generate the structural fragments necessary for elucidation.
Core Fragmentation Pathways
Understanding the intrinsic fragmentation logic of the benzodioxine-2-carbaldehyde scaffold is critical for accurate spectral interpretation. The fragmentation is driven by two primary mechanisms:
-
Aldehyde-Directed Cleavage: The carbaldehyde group at the C-2 position is highly reactive under EI conditions. The most diagnostic initial fragmentations are the loss of a formyl radical (
, -29 Da) via -cleavage, and the loss of carbon monoxide ( , -28 Da) via rearrangement. -
Heterocyclic Ring Cleavage (Retro-Diels-Alder / RDA): The 1,4-dioxine or 1,4-dioxane ring undergoes characteristic decomposition modes under EI[3]. For example, in 2,3-dihydro-1,4-benzodioxine derivatives, the cleavage of the heterocyclic C-O bonds often leads to the expulsion of a
fragment (e.g., ), yielding a highly stable catechol-like radical cation ( 110)[3]. -
Substituent Effects: The addition of alkyl or aryl groups alters these kinetics. For instance, in (
)-Cis-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbaldehyde, the molecular ion is clearly visible at 178 under EI conditions[4], and the initial loss of the methyl radical often competes with aldehyde cleavage.
Figure 1: Primary EI-MS fragmentation logic for 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbaldehyde.
Comparative Performance Data
The following table summarizes the quantitative performance and spectral outputs of EI-MS versus ESI-MS/MS using (
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Ion Mode, CID) |
| Primary Ion Observed | Radical Cation | Protonated Adduct |
| Ion Abundance | Moderate to High (stabilized by conjugation) | Very High (due to basic carbonyl oxygen) |
| Key Fragment Ions | ||
| Fragmentation Extent | Extensive (Multiple bond cleavages) | Tunable (Dependent on Collision Energy) |
| Best Suited For | Library matching, structural fingerprinting of volatile precursors | Quantitation, exact mass determination of polar/heavy derivatives |
| Matrix Tolerance | Low (Requires extraction/derivatization) | High (Compatible with biological fluids via LC separation) |
Self-Validating Experimental Protocols
To ensure data integrity, the analytical workflows must incorporate self-validating quality control steps. The decision matrix below outlines the optimal instrument selection based on the sample's physicochemical properties.
Figure 2: Analytical workflow decision matrix for benzodioxine derivatives.
Protocol A: GC-EI-MS Profiling of Volatile Precursors
Causality: GC-EI-MS is selected for unconjugated scaffolds due to their high vapor pressure. The non-polar stationary phase separates compounds based on boiling point, while the temperature ramp ensures sharp peak elution for planar, conjugated systems[1].
-
Sample Preparation: Dissolve 1 mg of the benzodioxine-2-carbaldehyde standard in 1 mL of GC-grade dichloromethane (DCM). Reasoning: DCM provides excellent solubility for aromatic aldehydes and expands efficiently in the GC inlet without excessive volume overload.
-
System Tuning (Validation Step): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that
69, 219, and 502 are present with appropriate relative abundances (base peak 69, 219 > 35%, 502 > 2%). This validates the exact mass calibration and optimal lens voltages prior to running the sample. -
Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Use a split ratio of 10:1 and an inlet temperature of 250°C.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Acquisition: Operate the MS source at 230°C and the quadrupole at 150°C. Acquire data in full scan mode (
50-500) using 70 eV electron ionization.
Protocol B: LC-ESI-MS/MS Analysis of Polar Derivatives
Causality: For highly functionalized, non-volatile derivatives, ESI is mandatory[2]. The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated
-
Sample Preparation: Dilute the synthesized compound to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA).
-
System Equilibration (Validation Step): Run a blank injection (solvent only) using the full gradient. Evaluate the chromatogram to establish the baseline noise and confirm the absolute absence of column carryover from previous runs.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm particle size) maintained at 40°C.
-
Mobile Phase Gradient: Utilize a binary gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV. Isolate the
precursor ion in Q1, apply Collision Energy (CE, empirically optimized between 15-30 eV) using Argon collision gas in Q2, and scan for product ions in Q3.
References
Sources
Comparative Bioactivity Guide: 3-Phenyl-1,4-Benzodioxine vs. Benzofuran Scaffolds
The following technical guide compares the bioactivity of 3-Phenyl-1,4-benzodioxine (and its prevalent medicinal form, 1,4-benzodioxane) versus Benzofuran derivatives.
Executive Summary
In medicinal chemistry, the choice between a 3-Phenyl-1,4-benzodioxine (often utilized as the saturated 1,4-benzodioxane ) and a Benzofuran scaffold dictates the pharmacological trajectory of a drug candidate.
-
Benzofuran Derivatives: Predominantly established as potent cytotoxic agents .[1] They excel as microtubule destabilizing agents (targeting the colchicine binding site) and kinase inhibitors (VEGFR, Pin1). Their planar, aromatic architecture mimics the cis-stilbene motif of Combretastatin A-4.
-
3-Phenyl-1,4-benzodioxine/dioxane Derivatives: Historically recognized as GPCR ligands (alpha-adrenoreceptor antagonists, serotonin modulators) and hepatoprotective agents (silymarin mimics). In oncology, they are emerging not as direct tubulin poisons, but as scaffolds for MDR reversal (P-gp inhibition) and multi-target kinase inhibition when hybridized with other pharmacophores.
Structural & Pharmacophore Analysis[2][3]
The distinct bioactivities stem from the topological differences between the two cores.
| Feature | Benzofuran | 3-Phenyl-1,4-benzodioxane |
| Core Structure | Fused Benzene + Furan (Planar, Aromatic) | Fused Benzene + 1,4-Dioxane (Non-planar, Flexible) |
| Electronic Nature | Electron-rich, high | Electron-rich oxygen lone pairs, H-bond acceptor |
| 3D Topology | Flat, rigid (mimics cis-double bonds) | Pucker/Chair conformation (mimics biaryl twists) |
| Primary Target Class | Tubulin (Colchicine Site) , Kinases | GPCRs ( |
DOT Diagram: Structural Logic & Target Mapping
Caption: Structural topology dictates target affinity; Benzofurans align with planar binding pockets (tubulin), while Benzodioxanes fit flexible receptor sites.
Comparative Bioactivity Analysis
A. Anticancer Activity (Cytotoxicity)
Benzofuran is the superior scaffold for direct cytotoxicity.
-
Mechanism: Benzofuran derivatives, particularly 2-aroyl and 3-aroyl substituted analogs, act as Microtubule Targeting Agents (MTAs) . They bind to the colchicine site of
-tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.[2][3] -
Key Data: 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzofuran exhibits IC
values in the nanomolar range (2–20 nM) against MCF-7 (breast) and A549 (lung) cell lines. -
Benzodioxane Contrast: 3-Phenyl-1,4-benzodioxane derivatives generally show micromolar IC
values (5–50 M) . Their anticancer utility is often "indirect," serving as aromatase inhibitors or as auxiliary rings in hybrid molecules (e.g., linked to a sulfonylurea or piperazine) to improve solubility or bioavailability rather than acting as the primary warhead.
B. Receptor Modulation (GPCRs)
3-Phenyl-1,4-benzodioxane is the superior scaffold for receptor selectivity.
-
Mechanism: The "kinked" structure allows specific binding to
-adrenoreceptors and 5-HT serotonin receptors. The 1,4-benzodioxane moiety mimics the catecholamine pharmacophore but provides metabolic stability. -
Clinical Relevance: This scaffold is foundational in drugs like Doxazosin (alpha-blocker) and Piperoxan . In contrast, Benzofurans lack this specific GPCR privilege unless heavily modified.
C. Anti-Inflammatory & Hepatoprotection[5]
-
Benzodioxane: Derivatives related to Silymarin (flavonolignans) exhibit strong hepatoprotective properties and COX-2 inhibition.
-
Benzofuran: While some derivatives show anti-inflammatory activity, they are more prone to metabolic activation (via the furan ring opening), which can sometimes lead to hepatotoxicity (e.g., Benzbromarone), making the benzodioxane scaffold safer for chronic non-oncology indications.
Experimental Protocols (Self-Validating)
Protocol 1: Tubulin Polymerization Inhibition Assay
Use this to validate the mechanism of Benzofuran derivatives.
Principle: Fluorescent reporter enhancement upon incorporation into microtubules. Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI or fluorescence reporter.
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Incubation: Add test compound (Benzofuran derivative) at 5
M and 10 M concentrations on ice. Include Combretastatin A-4 (2 M) as a positive control and DMSO as negative. -
Initiation: Transfer to a 37°C plate reader. Add GTP (1 mM final).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Validation: The negative control must show a sigmoidal polymerization curve. A potent benzofuran will flatten this curve (V
inhibition > 50%).
Protocol 2: MTT Cytotoxicity Assay
Standard comparative protocol for both scaffolds.
-
Seeding: Seed MCF-7 or A549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions (0.01
M to 100 M) of:-
Compound A (Benzofuran analog)
-
Compound B (3-Phenyl-1,4-benzodioxane analog)
-
Paclitaxel (Control).
-
-
Duration: Incubate for 48h or 72h at 37°C, 5% CO
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Data Summary Table
| Metric | Benzofuran Derivative (Example: BNC105 Analog) | 3-Phenyl-1,4-benzodioxane (Example: Phendioxan Analog) |
| Primary Target | Tubulin ( | |
| MCF-7 IC | 0.02 - 0.5 | 10 - 50 |
| A549 IC | 0.05 - 1.0 | > 50 |
| Solubility | Low (Lipophilic, Planar) | Moderate (Oxygen lone pairs improve H-bonding) |
| Metabolic Stability | Moderate (Furan ring oxidation risk) | High (Stable ether linkages) |
Mechanism of Action Visualization
DOT Diagram: Signaling Pathways
Caption: Benzofurans trigger apoptosis via tubulin inhibition; Benzodioxanes modulate physiology via GPCR antagonism.
Conclusion & Recommendation
For Anticancer Drug Development :
-
Select Benzofuran if your goal is a direct cytotoxic agent targeting cell division. The planar scaffold is an ideal bioisostere for the cis-stilbene moiety found in Combretastatin A-4.
-
Select 3-Phenyl-1,4-benzodioxane if you are designing a Multi-Drug Resistance (MDR) reversal agent or a hybrid molecule where the scaffold serves as a linker to improve physicochemical properties without inducing high intrinsic toxicity.
For Non-Oncology Indications :
-
Select 3-Phenyl-1,4-benzodioxane for CNS (antidepressant/anxiolytic) or cardiovascular (antihypertensive) targets due to its proven safety profile and receptor selectivity.
References
-
Benzofuran Tubulin Inhibitors : Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.[4] (PubMed) [Link]
-
Benzodioxane Pharmacology : 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[5][6] (Unimi) [Link]
-
Benzofuran Anticancer Review : Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (MDPI Cancers) [Link]
-
Benzodioxane Alpha-Blockers : Structure-activity relationships in 1,4-benzodioxan-related compounds. 3-Phenyl analogs of WB 4101. (J. Med. Chem.) [Link][1][7][8][9][10]
-
Combretastatin Analogs : Combretastatin A-4 analogs as anticancer agents.[2][3][11][12] (Mini Rev Med Chem) [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Combretastatin a-4 analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structural Verification of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde: X-ray Crystallography and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this guide, we delve into the definitive method of single-crystal X-ray crystallography for the structural elucidation of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, a heterocyclic compound with significant interest in medicinal chemistry.[1] We will also provide an objective comparison with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comprehensive perspective on their respective strengths and limitations in the context of this specific molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[2] It provides a detailed and unambiguous three-dimensional model of a molecule, confirming not only its constitution and configuration but also its conformation in the solid state. For a molecule like 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, this technique would definitively establish the planarity of the benzodioxine ring, the orientation of the phenyl and carbaldehyde substituents, and the precise bond lengths and angles.[3]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure is a multi-step process that demands patience and precision.
Sources
- 1. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9 | Benchchem [benchchem.com]
Elemental analysis standards for 3-Phenyl-1,4-benzodioxine-2-carbaldehyde purity
Orthogonal Purity Assessment of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde: A Comparative Guide to Elemental Analysis Standards
Introduction: The Dual Nature of Elemental Purity
In medicinal chemistry, the 1,4-benzodioxine scaffold is highly valued for its ability to interact with diverse biological receptors, making it a frequent focal point in drug discovery [5]. Specifically, 3-Phenyl-1,4-benzodioxine-2-carbaldehyde (Chemical Formula:
When synthesizing this compound for preclinical screening or clinical scale-up, determining its absolute purity is a multifaceted challenge. As a Senior Application Scientist, I frequently observe laboratories relying exclusively on High-Performance Liquid Chromatography (HPLC) for purity assessments. However, HPLC only detects UV-active chromophores; it is entirely blind to inorganic salts, trapped solvents, and toxic heavy metal catalysts.
To establish true scientific integrity, we must employ an orthogonal approach that addresses the dual nature of elemental purity:
-
Bulk Elemental Analysis (CHN): To confirm the macroscopic empirical formula and rule out bulk contamination.
-
Trace Elemental Impurities (ICP-MS): To ensure patient safety and regulatory compliance by quantifying toxic heavy metals down to the parts-per-billion (ppb) level [2].
Orthogonal purity assessment workflow for 3-Phenyl-1,4-benzodioxine-2-carbaldehyde batch release.
Section 1: Bulk Purity - CHN Combustion vs. Structural Alternatives
To validate the empirical formula of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, CHN (Carbon, Hydrogen, Nitrogen) combustion analysis remains the gold standard. For
The Causality of the ±0.4% Acceptance Criterion:
In synthetic organic chemistry, the universally accepted tolerance for CHN analysis is ±0.4% from the theoretical value [5]. This tight window mathematically excludes the presence of significant retained solvents (e.g., ethyl acetate) or inorganic drying agents (e.g., magnesium sulfate). Furthermore, the 2-carbaldehyde group is susceptible to auto-oxidation into a carboxylic acid (
Table 1: Comparative Analysis of Bulk Purity Techniques
| Feature | CHN Combustion Analysis | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Output | Absolute mass fraction of elements | Relative area % of UV-active species | Absolute molar ratio vs. internal standard |
| Detection Scope | Entire bulk sample (organic + inorganic) | Only chromophore-containing molecules | Only NMR-active nuclei (e.g., |
| Blind Spots | Cannot distinguish structural isomers | Blind to salts, water, and residual solvents | Limited by overlapping peaks in complex spectra |
| Role for | Critical: Confirms bulk empirical formula | Critical: Confirms structural homogeneity | Complementary: Confirms absolute assay |
Section 2: Trace Elemental Impurities - The ICH Q3D & USP <233> Paradigm
While CHN confirms what the bulk material is, trace elemental analysis confirms what it is not. During the synthesis of 1,4-benzodioxine derivatives, transition metal catalysts (e.g., Palladium for cross-coupling) or reagents containing heavy metals are frequently utilized.
The ICH Q3D guidelines mandate a risk-based approach to control 24 elements of toxicological concern based on their Permitted Daily Exposure (PDE) [2]. Historically, the industry relied on the USP <231> colorimetric heavy metals test. However, this legacy method is highly subjective, prone to the volatilization of metals like Mercury during ashing, and lacks elemental specificity [4]. Today, USP <233> dictates the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) [3].
Table 2: Trace Elemental Analysis Methods Comparison
| Parameter | ICP-MS (USP <233>) | ICP-OES (USP <233>) | Legacy Colorimetric (USP <231>) |
| Sensitivity | Parts-per-trillion (ppt) | Parts-per-billion (ppb) | Parts-per-million (ppm) |
| Specificity | Isotope-specific | Wavelength-specific | Non-specific (precipitates all sulfides) |
| Matrix Tolerance | Low (requires high dilution) | High (handles higher dissolved solids) | Variable (subject to matrix interference) |
| Regulatory Status | Current Gold Standard | Current Gold Standard | Obsolete / Non-compliant |
Section 3: Self-Validating Experimental Methodologies
To ensure trustworthiness, analytical protocols must be designed as self-validating systems. Below are the field-proven methodologies for assessing the purity of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Protocol 1: Bulk CHN Combustion Analysis
Mechanism: The sample is subjected to flash combustion at 1000°C in an oxygen-rich environment. The resulting gases (
-
System Blanking: Run 3 empty tin capsules to establish a baseline and confirm the absence of atmospheric nitrogen/carbon contamination.
-
Calibration: Analyze a highly pure standard (e.g., Acetanilide) in triplicate to calibrate the TCD response factors.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde into a tin capsule using a microbalance (resolution: 0.001 mg). Seal the capsule tightly to exclude trapped air.
-
Analysis & Self-Validation: Run the sample in triplicate. Validation Check: The Relative Standard Deviation (RSD) between the three replicates must be <0.2%. Following the samples, run the Acetanilide standard again to verify that instrument drift remained negligible.
Protocol 2: Trace Elemental Analysis via ICP-MS (USP <233> Compliant)
Mechanism: The robust, electron-rich 1,4-benzodioxine ring resists mild digestion. Closed-vessel microwave digestion using concentrated acids is required to fully mineralize the organic matrix without losing volatile elements like Arsenic or Mercury [4].
-
Microwave Digestion: Weigh 0.1 g of the compound into a PTFE microwave vessel. Add 4 mL of concentrated
and 1 mL of concentrated (to stabilize elements like Palladium and Mercury). Digest at 200°C for 20 minutes. -
Internal Standardization: Dilute the digestate to 50 mL with ultrapure water, automatically spiking in an internal standard mix (e.g., Yttrium, Rhodium, and Iridium) to correct for matrix-induced signal suppression.
-
Calibration (Target Concentration 'J'): Prepare calibration standards at 0.5J, 1.0J, and 1.5J, where 'J' is the Target Limit calculated from the ICH Q3D PDE divided by the maximum daily dose[3].
-
Self-Validating Execution:
-
Spike Recovery: Spike a sample with known elemental impurities at 0.5J and 1.5J prior to digestion. The recovery must fall between 70% and 150% [3].
-
Drift Check: Re-analyze the 1.0J standard at the end of the run. The signal drift must be <20% compared to the initial calibration [3].
-
USP <233> ICP-MS validation logic ensuring self-validating spike recovery and drift compliance.
References
- National Institutes of Health (NIH). "3-Phenyl-1,4-benzodioxine-2-carbaldehyde | C15H10O3 | CID 677881 - PubChem." PubChem.
- Intertek. "ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment." Intertek.
- United States Pharmacopeia. "<233> ELEMENTAL IMPURITIES—PROCEDURES." USP.org.
- Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." Agilent.com.
- MDPI. "2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine." MDPI.com.
A Sound Approach to Synthesis: Unveiling the Advantages of Ultrasound Irradiation Over Conventional Heating
In the dynamic landscape of chemical synthesis, the pursuit of efficiency, sustainability, and novel reactivity is paramount. For decades, conventional heating has been the cornerstone of inducing chemical transformations. However, the emergence of alternative energy sources has opened new avenues for process intensification. Among these, ultrasound irradiation, the core of sonochemistry, has established itself as a powerful tool, offering significant advantages over traditional thermal methods. This guide provides an in-depth, evidence-based comparison of these two synthetic routes, designed for researchers, scientists, and drug development professionals seeking to optimize their chemical processes.
The Fundamental Divide: Energy Transfer and Reaction Activation
The primary distinction between conventional heating and ultrasound irradiation lies in the mechanism of energy transfer to the reacting molecules. Understanding this difference is crucial to appreciating the unique benefits of sonochemistry.
Conventional Heating: This method relies on the transfer of thermal energy from an external source, through the vessel walls, and into the bulk of the reaction mixture. This process, governed by thermal conductivity, is often slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the core of the solution. Molecular activation occurs through the absorption of this thermal energy, leading to an increase in the kinetic energy of the molecules and, consequently, more frequent and energetic collisions.
Ultrasound Irradiation: Sonochemistry, in contrast, utilizes high-frequency sound waves (typically >20 kHz) to induce a phenomenon known as acoustic cavitation.[1][2] This process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid medium.[2] The implosion of these bubbles creates localized "hot spots" with transient temperatures reaching several thousand degrees Kelvin and pressures exceeding one thousand atmospheres.[1][2] This immense concentration of energy is responsible for the chemical effects observed in sonochemistry. It is this localized and intense energy delivery that sets it apart from the bulk, non-specific heating of conventional methods.
Caption: A comparison of energy transfer mechanisms.
Performance Head-to-Head: A Data-Driven Comparison
The practical implications of these differing mechanisms are profound, leading to significant improvements in reaction outcomes. The advantages of ultrasound-assisted synthesis are not merely theoretical; they are consistently demonstrated across a wide range of chemical reactions.
| Parameter | Conventional Heating | Ultrasound Irradiation | Rationale for Improvement |
| Reaction Time | Often requires prolonged periods (hours to days)[3][4] | Drastically reduced (minutes)[5][6] | Intense localized energy from cavitation accelerates reaction rates.[7] |
| Reaction Yield | Variable, can be limited by side reactions and decomposition | Generally higher yields[8][9] | Milder bulk temperatures and shorter reaction times minimize byproduct formation.[10] |
| Energy Consumption | High, due to inefficient heat transfer and long reaction times | Lower, due to shorter reaction times and targeted energy delivery[11][12] | Energy is focused at the molecular level where it is needed, rather than heating the entire apparatus. |
| Purity of Products | Often requires extensive purification | Higher purity products are often obtained[10][13] | Reduced side reactions and degradation lead to cleaner reaction mixtures. |
| Reaction Conditions | Frequently requires high temperatures and pressures | Often proceeds under milder conditions (e.g., room temperature)[5][8] | The extreme conditions are confined to the collapsing bubbles, not the bulk solution. |
| Green Chemistry | Can generate significant waste and use hazardous solvents | Aligns well with green chemistry principles by reducing energy, time, and waste[5][14] | Enhanced efficiency allows for the use of less solvent and milder conditions. |
Case Study: The Claisen-Schmidt Condensation for Chalcone Synthesis
The synthesis of chalcones, a class of compounds with significant biological activity, provides a compelling example of the superiority of ultrasound irradiation.[5][15] The Claisen-Schmidt condensation, the traditional method for their synthesis, often suffers from long reaction times and modest yields under conventional heating.[3][4]
In a comparative study, the synthesis of (E)-1,3-diphenyl-2-propen-1-one (a model chalcone) was shown to be 225 times faster under ultrasonic irradiation (15 minutes) compared to the conventional stirring method (4 hours).[3][4] Furthermore, ultrasound-assisted synthesis consistently provides higher yields, often in the range of 75-95%, compared to conventional methods.[5]
Another study on the synthesis of 2,3-dihydrobenzofuran appended chalcones reported significantly lower yields and longer reaction times for conventional stirring and reflux methods compared to the ultrasound technique.[8]
Case Study: Biodiesel Production
The transesterification of vegetable oils to produce biodiesel is another area where sonochemistry has demonstrated remarkable process intensification. Conventional methods are often slow and energy-intensive.[11] The application of power ultrasound significantly accelerates the reaction, leading to higher conversion rates and biodiesel yields in a much shorter time.[11][16] Research has shown that ultrasonic mixing can achieve over 90% triglyceride conversion in just 5 minutes, whereas conventional mechanical stirring yielded only about 80% conversion after 2 hours under the same conditions.[17] This acceleration is attributed to the enhanced mass transfer between the immiscible oil and alcohol phases due to the intense mixing and emulsification caused by acoustic cavitation.[11][18]
Mechanistic Insights: Beyond Simple Acceleration
The benefits of ultrasound extend beyond merely accelerating reactions. The unique energy transfer mechanism can also lead to different reaction pathways, a phenomenon known as "sonochemical switching."[7] The extreme conditions within the collapsing bubbles can generate highly reactive radical species, which can initiate reactions that are not favored under conventional thermal conditions.[19] This opens up possibilities for novel chemical transformations and the synthesis of compounds that are difficult to obtain through traditional routes.[15]
Furthermore, in heterogeneous reactions involving solid reagents or catalysts, ultrasound provides significant mechanical effects. The microjets and shockwaves generated by cavitation can clean and activate the surface of solids, reduce particle size, and dramatically improve mass transport between phases.[1][20] This is particularly advantageous in reactions like the Ullmann condensation, where sonication can reduce the required excess of copper and shorten the reaction time from 48 hours to just 1.5 hours.[1][21]
Caption: A simplified comparison of experimental workflows.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in experimental setup and procedure, here are representative protocols for the synthesis of a chalcone derivative via Claisen-Schmidt condensation.
Protocol 1: Conventional Heating (Reflux)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate acetophenone (10 mmol) and benzaldehyde (10 mmol) in a suitable solvent (e.g., 20 mL of ethanol).
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst (e.g., 10 mL of 40% NaOH) to the stirred mixture.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for the required duration (typically 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[8]
Protocol 2: Ultrasound Irradiation
-
Reactant Preparation: In a standard Erlenmeyer flask, dissolve the appropriate acetophenone (10 mmol) and benzaldehyde (10 mmol) in a suitable solvent (e.g., 20 mL of ethanol).
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst (e.g., 10 mL of 40% NaOH) to the mixture.
-
Sonication: Place the flask in an ultrasonic cleaning bath containing water, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, for more direct and intense irradiation, an ultrasonic probe can be inserted into the reaction mixture.[1]
-
Reaction Monitoring: Irradiate the mixture at a specific frequency (e.g., 20-40 kHz) at ambient temperature or with gentle cooling for the required duration (typically 15-60 minutes), monitoring the reaction progress by TLC.[8][15]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[8]
Conclusion: A Sound Investment for Modern Synthesis
References
-
Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. (2025). MDPI. Available at: [Link]
-
Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Biodiesel via Ultrasonically Improved (Trans-)Esterification. Hielscher Ultrasonics. Available at: [Link]
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Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2019). Semantic Scholar. Available at: [Link]
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Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Available at: [Link]
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Synthesis of biodiesel from waste cooking oil using sonochemical reactors. (2010). PubMed. Available at: [Link]
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Advances in Sonochemistry for Organic Synthesis. Scribd. Available at: [Link]
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Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]
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(PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2025). ResearchGate. Available at: [Link]
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Sonochemistry in non-conventional, green solvents or solvent-free reactions. (2022). Request PDF. Available at: [Link]
-
(PDF) Ultrasonication Mediated Time Saving, High Yield & High Purity Organic Reactions- An Emerging Strategy In Green Chemistry. (2025). ResearchGate. Available at: [Link]
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Applications of Ultrasound in Organic Synthesis-A Green Approach. ResearchGate. Available at: [Link]
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Sonochemistry: The effect of sonic waves on chemical systems. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The effect of ultrasound on the yields of Heck reaction using Pd-catalyst in DMF/water. (2011). SciSpace. Available at: [Link]
-
Heat vs Ultrasound: The Reaction That Changed Chemistry Forever!#sonochemistry #ultrasonic #aspirin. (2025). YouTube. Available at: [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). American Chemical Society. Available at: [Link]
-
Comparison Between Ultrasound and Conventional Method. ResearchGate. Available at: [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PMC. Available at: [Link]
-
An Overview of Ultrasound Irradiation as A Greener Approach in Chemistry for Rapid and Efficient Synthesis. (2026). ResearchGate. Available at: [Link]
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Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect. Available at: [Link]
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Green Chemistry: Use of Ultrasound in organic synthesis. (2020). YouTube. Available at: [Link]
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Sonochemistry: Science and Engineering. INSYST Integrated Nanosystems Research Lab. Available at: [Link]
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Heat vs Ultrasound: The Reaction That Changed Chemistry Forever!#sonochemistry #ultrasonic #aspirin. (2025). YouTube. Available at: [Link]
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Ultrasonics and sonochemistry: Editors' perspective. (2023). PMC - NIH. Available at: [Link]
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Ultrasound mechanisms and their effect on solid synthesis and processing: a review. (2024). Royal Society of Chemistry. Available at: [Link]
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Sono-Reactors for Biodiesel Production - More Yield, Higher Quality, More Capacity. (2023). YouTube. Available at: [Link]
-
Comparison of Energy Efficiency of Various Ultrasonic Devices in Aquasonochemical Reactions. ResearchGate. Available at: [Link]
-
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-
An efficient comparison of methods involving conventional, grinding and ultrasound conditions for the synthesis of fulleroisoxazolines. (2015). PubMed. Available at: [Link]
-
“Greener” chemical syntheses using mechanochemical mixing or microwave and ultrasound irradiation. (2008). Taylor & Francis Online. Available at: [Link]
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Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC. Available at: [Link]
-
Comparative study of ultrasonic and conventional method for biodiesel production using different heterogeneous catalyst. (2020). Indian Chemical Society. Available at: [Link]
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-
Comparison between ultrasonic, stirring and reflux methods for the synthesis of 9a. (2021). ResearchGate. Available at: [Link]
-
A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. CEM Corporation. Available at: [Link]
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Conventional versus ultrasound and microwave assisted synthesis: Some new environmentally friendly functionalized picolinium-based ionic liquids. (2015). SciSpace. Available at: [Link]
-
Ultrasound‐assisted emerging technologies for chemical processes. (2020). PMC - NIH. Available at: [Link]
-
Conventional versus ultrasound and microwave assisted synthesis: Some new environmentally friendly functionalized picolinium-based ionic liquids with potential antibacterial activity. (2015). PubMed. Available at: [Link]
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Validation Guide: Antimicrobial Efficacy of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde Analogs
Executive Summary & Strategic Rationale
3-Phenyl-1,4-benzodioxine-2-carbaldehyde represents a privileged scaffold in modern medicinal chemistry. While the 1,4-benzodioxane core is historically recognized for its adrenergic blocking activity, recent structural optimizations—specifically the introduction of a hydrophobic phenyl group at the C3 position and aldehyde derivatization at C2—have unlocked potent antimicrobial properties.
This guide serves as a technical blueprint for validating these analogs. Unlike standard screening protocols, this workflow is designed to differentiate bacteriostatic vs. bactericidal mechanisms and validate the specific advantage of the 3-phenyl substitution: enhanced lipophilicity facilitating membrane permeation and target engagement (specifically FtsZ inhibition and DNA gyrase interference).
Comparative Performance Overview
Based on structure-activity relationship (SAR) meta-analysis of benzodioxine derivatives.
| Feature | 3-Phenyl-1,4-benzodioxine Analogs | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) |
| Primary Target | Bacterial Cell Division (FtsZ) / DNA Gyrase | DNA Gyrase / Topoisomerase IV | Cell Wall Synthesis (Peptidoglycan) |
| Gram-Negative Efficacy | High (Lipophilic core aids outer membrane crossing) | High | Low (Permeability issues) |
| MRSA Activity | Moderate to High (depending on C2-Schiff base) | Decreasing (High Resistance) | High (Standard of Care) |
| Resistance Profile | Low (Novel dual-mechanism potential) | High (Rapid efflux/mutation) | Moderate (VRSA strains) |
| Bioavailability | High (Lipinski Rule of 5 compliant) | High | Low (IV administration mostly) |
Mechanistic Validation & Signaling Pathways
To validate these analogs, one must prove they act via specific molecular targets rather than non-specific membrane lysis. The primary hypothesis for 3-phenyl-1,4-benzodioxine derivatives is the inhibition of FtsZ (filamenting temperature-sensitive mutant Z), a tubulin-homolog essential for bacterial cell division.
Pathway Visualization: FtsZ Inhibition Mechanism
The following diagram illustrates how the benzodioxine scaffold disrupts the Z-ring formation, leading to bacterial filamentation and apoptosis.
Caption: Mechanism of Action: The lipophilic 3-phenyl group facilitates entry, allowing the benzodioxine core to bind FtsZ, preventing Z-ring assembly.
Experimental Protocols for Validation
Protocol A: Minimum Inhibitory Concentration (MIC) & MBC
Standard: CLSI M07-A10 Guidelines
Causality: We use broth microdilution rather than disk diffusion because benzodioxine analogs often have low water solubility (due to the phenyl group), which limits diffusion in agar and yields false negatives.
-
Preparation: Dissolve analogs in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentrations: 512 µg/mL to 0.25 µg/mL.[1]
-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Readout:
-
MIC: Lowest concentration with no visible growth (turbidity).
-
MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The MBC is the concentration killing
of the initial inoculum.
-
Protocol B: Time-Kill Kinetics
Causality: MIC only provides a snapshot. Time-kill assays validate whether the 3-phenyl analog is bactericidal (killing) or bacteriostatic (growth-inhibiting) and the rate of action.
-
Setup: Prepare tubes with CAMHB containing the analog at 1x MIC and 4x MIC . Include a growth control (no drug) and solvent control (DMSO).[2]
-
Inoculum: Add bacteria at
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after incubation.
-
Interpretation: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Protocol C: Cytotoxicity Screening (MTT Assay)
Causality: High antimicrobial activity is useless if the compound kills mammalian cells. The 3-phenyl group increases lipophilicity, which can increase non-specific toxicity. This must be ruled out.
-
Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.
-
Treatment: Incubate cells with analogs (concentration range: 1–500 µg/mL) for 24 hours.
-
Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2] Viable mitochondria reduce MTT to purple formazan.
-
Calculation:
.[3]-
Target: An SI > 10 is considered a promising therapeutic window.
-
Synthesis & Derivatization Workflow
The "3-Phenyl-1,4-benzodioxine-2-carbaldehyde" is rarely the final drug; it is the reactive intermediate . The most potent analogs are usually Schiff bases (Azomethines) or Hydrazones formed at the aldehyde position.
Caption: Synthetic route transforming the aldehyde precursor into bioactive Schiff base analogs.[4]
References
-
Synthesis and antimicrobial activity of 1,4-benzodioxane derivatives. Source: Arab Journal of Chemistry [Link] Significance: Establishes the baseline MIC protocols for benzodioxane-hydrazone derivatives.[1]
-
Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Source: National Institutes of Health (PubMed) [Link] Significance: Validates FtsZ as the primary molecular target for this scaffold class.
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry [Link] Significance: Comprehensive review of SAR, confirming the role of lipophilic substitutions (like phenyl groups) in enhancing activity.
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A10). Source: Clinical and Laboratory Standards Institute (CLSI) [Link] Significance: The gold-standard protocol for MIC determination cited in Protocol A.
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UV-Vis Absorption Spectra Analysis of Phenyl-Substituted Benzodioxines: A Comparative Guide to Spectrophotometric Architectures
Phenyl-substituted benzodioxines (e.g., 2-phenyl-1,4-benzodioxine and its derivatives) are highly valued scaffolds in medicinal chemistry. They serve as the structural foundation for numerous bioactive compounds, exhibiting potent1[1]. Characterizing these molecules relies heavily on Ultraviolet-Visible (UV-Vis) spectroscopy. The extended
For analytical scientists and drug development professionals, selecting the correct spectrophotometric architecture is critical. This guide objectively compares the two dominant UV-Vis instrument architectures—Scanning Double-Beam and Photodiode Array (PDA) —specifically for the analysis of phenyl-substituted benzodioxines, providing field-proven methodologies and self-validating experimental protocols.
The Photophysics of Phenyl-Substituted Benzodioxines
Understanding the photophysics of the analyte is the first step in designing a robust analytical method. The 1,4-benzodioxine core features oxygen lone pairs that participate in complex
When a phenyl group is substituted onto the benzodioxine ring, it effectively lowers the HOMO-LUMO energy gap. This extended conjugation causes a notable bathochromic (red) shift. For instance, highly conjugated benzodioxane derivatives typically exhibit3[3]. Accurately resolving these closely spaced vibrational fine structures requires instrumentation capable of high spectral resolution and baseline stability.
Architectural Comparison: Scanning Double-Beam vs. PDA
The optical pathway of a spectrophotometer dictates its analytical strengths. The two primary architectures handle light dispersion and detection in fundamentally different ways.
Optical pathway comparison: Double-beam scanning vs. Photodiode Array (PDA) spectrophotometers.
The Scanning Double-Beam Advantage
In a double-beam system, the light is first dispersed by a monochromator. The selected narrow wavelength is then split by a mechanical chopper, passing alternately through a reference cell and the sample cell[4].
-
Causality for Selection: Because the reference is measured simultaneously with the sample, this architecture provides continuous real-time feedback on 5[5]. This results in an exceptionally flat baseline, making it the gold standard for determining precise molar absorptivity (
) values of novel benzodioxine derivatives.
The Photodiode Array (PDA) Advantage
Conversely, a PDA spectrophotometer passes the entire broadband spectrum (190–1100 nm) through the sample before it hits a dispersion grating. The dispersed light then falls onto an6[6].
-
Causality for Selection: This allows for7[7] in milliseconds. It is indispensable for monitoring rapid chemical kinetics, degradation studies, or acting as an inline detector for HPLC purification of benzodioxine enantiomers.
Comparative Performance Data
The following table summarizes the quantitative and operational differences between the two architectures when applied specifically to the structural analysis of phenyl-substituted benzodioxines.
| Parameter | Scanning Double-Beam | Photodiode Array (PDA) | Impact on Benzodioxine Analysis |
| Optical Configuration | Monochromator before sample. | Polychromator after sample. | PDA exposes the sample to full UV radiation, which may trigger photo-degradation in highly sensitive derivatives. |
| Wavelength Resolution | High (Adjustable slit width, often | Fixed by diode spacing (Typically 1–2 nm). | Double-beam is superior for resolving closely overlapping |
| Scan Speed | Slow (Mechanical grating rotation). | Ultra-fast (Milliseconds). | PDA is ideal for capturing rapid kinetic degradation or real-time HPLC elution profiles. |
| Baseline Stability | Excellent (Real-time reference correction). | Good (Relies on initial blank scan stability). | Double-beam prevents drift during long, high-resolution scans of complex matrices. |
| Primary Application | High-precision structural characterization. | High-throughput screening & kinetics. | Use Double-beam for initial SAR profiling; use PDA for reaction monitoring and purity assays. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology incorporates built-in validation mechanisms for the UV-Vis analysis of phenyl-substituted benzodioxines.
Step 1: Photometric Calibration and Baseline Correction
-
Action: Power on the deuterium (optimal for 190–370 nm) and tungsten halogen (optimal for 320–1100 nm) lamps. Allow a strict 30-minute thermal equilibration period.
-
Causality: The distinct electronic transitions of benzodioxines occur heavily in the UV range. 5[5] to prevent baseline drift, which could otherwise be misidentified as a broad absorption tail.
-
Validation Mechanism: Run a blank scan using spectroscopic-grade acetonitrile in both the reference and sample quartz cuvettes. A resulting flat baseline (
Abs < 0.001 AU) mathematically validates optical alignment and lamp stability.
Step 2: Sample Preparation and Concentration Tuning
-
Action: Dissolve the phenyl-substituted benzodioxine in acetonitrile to form a 1 mM stock solution. Dilute to a working concentration of 20–50 µM.
-
Causality: Phenyl-benzodioxines possess high molar absorptivity (
) due to extended conjugation. Maintaining the maximum absorbance ( ) between 0.1 and 1.0 AU ensures the detector operates strictly within the linear dynamic range of the Beer-Lambert law, eliminating stray light artifacts. -
Validation Mechanism: Measure the absorbance at three different concentrations (e.g., 10, 20, and 40 µM). Calculate the linear regression; an
confirms the absence of concentration-dependent aggregation or photometric saturation.
Step 3: Spectral Acquisition and Peak Resolution
-
Action: Set the spectral bandwidth (SBW) to 1.0 nm on a double-beam instrument and scan from 200 nm to 450 nm at a medium scan speed (e.g., 200 nm/min).
-
Causality: A 7[7] to distinguish the fine vibrational structures of the aromatic rings from the broader charge-transfer bands.
-
Validation Mechanism: Identify the primary
(typically 320–370 nm). If conducting a pH-dependent study or tracking a degradation pathway, overlay sequential spectra. The presence of a sharp, unmoving isosbestic point validates that only two species (e.g., protonated vs. deprotonated) are in equilibrium without intermediate artifacts.
References
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Sources
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Safety Operating Guide
Personal protective equipment for handling 3-Phenyl-1,4-benzodioxine-2-carbaldehyde
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and research scientists with the definitive protocols for handling 3-Phenyl-1,4-benzodioxine-2-carbaldehyde .
This guide abandons generic safety advice in favor of mechanistic risk assessment and self-validating operational workflows. By understanding the chemical causality behind these safety measures, your laboratory can ensure absolute compliance, protect personnel, and maintain the integrity of your synthetic workflows.
Chemical Profile & Mechanistic Risk Assessment
Before establishing a Personal Protective Equipment (PPE) strategy, we must understand the physicochemical properties and the molecular mechanisms of toxicity associated with this specific building block.
Table 1: Quantitative Physicochemical Data
| Property | Specification | Operational Implication |
|---|---|---|
| CAS Number | 287933-33-9[1] | Essential for EPA/RCRA waste profiling. |
| Molecular Formula | C₁₅H₁₀O₃[2] | High carbon-to-oxygen ratio; lipophilic nature. |
| Molecular Weight | 238.24 g/mol [2] | Heavy organic molecule; dust settling is rapid, but aerosolization risk remains during transfer. |
| Storage Temperature | 2-8°C (Sealed, Dry)[2] | Requires thermal equilibration before opening to prevent hydrolytic degradation via condensation. |
The Causality of Hazard: Why Stringent PPE is Required Aromatic aldehydes are not merely irritants; they are potent electrophiles. The primary hazard of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is its potential to cause severe allergic contact dermatitis (skin sensitization).
Mechanistically, the carbonyl carbon of the aromatic aldehyde undergoes nucleophilic attack by the primary amino groups (NH₂) of skin proteins (such as lysine residues)[3][4]. This reaction forms a hemiaminal intermediate, which subsequently dehydrates to form a highly stable imine, commonly known as a Schiff base [3][4]. This stable protein-adduct formation is the molecular initiating event that triggers a localized immune response[5]. Therefore, our PPE strategy is explicitly designed to create an absolute barrier against dermal nucleophile-electrophile interactions.
Tiered Personal Protective Equipment (PPE) Strategy
To prevent Schiff base formation on epidermal layers and protect ocular mucosa, the following tiered PPE strategy must be strictly enforced.
Table 2: PPE Specifications & Scientific Justifications
| Equipment Type | Specification Standard | Mechanistic Justification |
|---|---|---|
| Primary Dermal (Gloves) | 100% Nitrile (Min 0.11 mm thickness). | Nitrile provides a sufficient barrier against solid particulates. If handling the aldehyde in organic solvent solutions (e.g., DCM, DMF), upgrade to Butyl Rubber to prevent solvent-mediated dermal penetration. |
| Ocular Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Aldehydes rapidly cross-link with the aqueous and protein-rich environment of the cornea. Safety glasses with side shields are insufficient against aerosolized dust. |
| Body Protection | Flame-retardant (Nomex/Cotton) lab coat with knit cuffs. | Knit cuffs prevent the "wrist gap" exposure between the glove and the coat sleeve, a common site for accidental dust accumulation. |
| Respiratory | N95/P100 Particulate Respirator (If outside hood). | While primary handling must occur in a fume hood, a P100 mask is required during emergency spill cleanup to prevent inhalation of reactive dust. |
Operational Handling Protocols
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Fig 1: Self-validating operational workflow for handling 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
Step-by-Step Methodology:
-
Fume Hood Verification (Validation Step): Before opening the chemical, verify that the continuous airflow monitor on the fume hood reads a face velocity between 80 and 120 linear feet per minute (LFPM) [6][7]. Velocities above 150 LFPM create turbulent eddies that can pull aldehyde dust out of the hood and into the operator's breathing zone[7].
-
Thermal Equilibration: Remove the sealed vial of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde from the 2-8°C refrigerator[2]. Allow it to sit in the fume hood for 30 minutes until it reaches room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which condenses and degrades the aldehyde via hydration or oxidation.
-
Static-Free Transfer: Use grounded, anti-static weigh boats and spatulas. Organic powders can accumulate static charge and repel from standard plastic spatulas, causing micro-spills.
-
Post-Operation Decontamination: Once the transfer is complete, wipe down the balance and hood surface with a damp cloth saturated in a mild basic solution (e.g., 5% sodium bicarbonate). Causality: The mild base neutralizes trace aldehyde residues, preventing cross-contamination.
Emergency Spill Response Pathway
In the event of a spill, rapid containment is necessary to prevent airborne dispersion of the reactive powder.
Fig 2: Emergency spill response decision matrix and containment pathway for aldehyde exposure.
Step-by-Step Spill Methodology:
-
Isolate the Area: Immediately close the fume hood sash to maximize containment. If the spill is outside the hood, instruct personnel to step back to prevent tracking the powder throughout the lab.
-
Dust Suppression: Do NOT dry-sweep the powder. Dry sweeping aerosolizes the aldehyde. Instead, gently cover the spill with absorbent pads slightly dampened with water or a compatible inert solvent.
-
Collection: Use non-sparking plastic scoops to collect the dampened powder and the absorbent pads.
-
Containment: Place all collected material into a heavy-duty, sealable polyethylene bag or a rigid High-Density Polyethylene (HDPE) container.
Logistical Disposal Plan (EPA/RCRA Compliance)
Improper disposal of reactive organic aldehydes violates the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and poses severe fire/explosion risks[8].
-
Strict Segregation (Critical Warning): Never dispose of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde waste in the same container as strong oxidizers, particularly Nitric Acid . Mixing aldehydes with nitric acid can result in violent, delayed exothermic reactions and the rapid evolution of toxic nitrogen oxide gases, which are capable of rupturing closed waste vessels[9][10].
-
Containerization: Collect all solid waste, contaminated gloves, and empty reagent vials in compatible, right-sized HDPE containers[10].
-
Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation (e.g., under the fume hood). The SAA must have secondary containment bins to prevent accidental mixing of incompatible waste streams in the event of a leak[10].
-
Labeling: The container must be explicitly labeled with an official Hazardous Waste tag the moment the first drop or grain of waste enters it[11]. Label it as "Hazardous Waste - Toxic/Irritant (Aromatic Aldehyde)" and do not overfill past 3/4 capacity[9].
References
- Benchchem. "3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9". Benchchem.com.
- ChemScene. "287933-33-9 | 3-phenyl-1,4-benZodioxine-2-carbaldehyde". Chemscene.com.
- National Institutes of Health (NIH) / PubMed. "Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything?". Nih.gov.
- National Institutes of Health (NIH) / PMC. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". Nih.gov.
- American Chemical Society (ACS). "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". Acs.org.
- North Dakota State University. "Laboratory Fume Hood Standards". Ndsu.edu.
- Micron Technical Services. "Fume Hood Testing and Certification". Micronams.com.
- Northwestern University. "Hazardous Waste Disposal Guide". Northwestern.edu.
- National Solid Wastes Management Association (NSWAI). "Hazardous Waste Disposal Guide". Nswai.org.
- Temple University. "Hazardous Chemical Waste Defined". Temple.edu.
- University of Tennessee. "Hazardous Waste Guide". Tennessee.edu.
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- 1. 3-Phenyl-1,4-benzodioxine-2-carbaldehyde | 287933-33-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndsu.edu [ndsu.edu]
- 7. micronams.com [micronams.com]
- 8. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
